molecular formula C24H16F5NO4 B557291 Fmoc-Phe(F5)-OH CAS No. 205526-32-5

Fmoc-Phe(F5)-OH

Número de catálogo: B557291
Número CAS: 205526-32-5
Peso molecular: 477.4 g/mol
Clave InChI: DLOGILOIJKBYKA-KRWDZBQOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Fmoc-Phe(F5)-OH, also known as this compound, is a useful research compound. Its molecular formula is C24H16F5NO4 and its molecular weight is 477.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2,3,4,5,6-pentafluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16F5NO4/c25-18-15(19(26)21(28)22(29)20(18)27)9-17(23(31)32)30-24(33)34-10-16-13-7-3-1-5-11(13)12-6-2-4-8-14(12)16/h1-8,16-17H,9-10H2,(H,30,33)(H,31,32)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLOGILOIJKBYKA-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C(=C(C(=C4F)F)F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C(=C(C(=C4F)F)F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16F5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60942735
Record name N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-2,3,4,5,6-pentafluorophenylalanine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205526-32-5
Record name N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-2,3,4,5,6-pentafluorophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60942735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fmoc-pentafluoro-L-phenylalanine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Fmoc-Phe(F5)-OH: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-(9-Fluorenylmethoxycarbonyl)-L-pentafluorophenylalanine, commonly abbreviated as Fmoc-Phe(F5)-OH, is a synthetic amino acid derivative of significant interest in peptide chemistry and drug discovery. The incorporation of the pentafluorophenyl group introduces unique electronic and steric properties that can profoundly influence the biological activity and conformational preferences of peptides. The strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring alters the aromatic character, enhancing hydrophobicity and potentially increasing resistance to enzymatic degradation.[1] This technical guide provides a detailed overview of the chemical properties, structure, and common experimental workflows associated with this compound.

Chemical Properties and Structure

This compound is a white to off-white solid at room temperature.[2] Its chemical and physical properties are summarized in the table below.

PropertyValueReferences
Molecular Formula C₂₄H₁₆F₅NO₄[3]
Molecular Weight 477.38 g/mol [2][4]
CAS Number 205526-32-5[3]
Appearance White to off-white solid[2]
Purity >99% (HPLC)[4]
Solubility Soluble in DMSO (200 mg/mL)[2]
Storage Powder: -20°C for 3 years; In solvent: -80°C for 6 months[2]

The structure of this compound consists of a central L-phenylalanine core where the phenyl ring is perfluorinated. The alpha-amino group is protected by the fluorenylmethoxycarbonyl (Fmoc) group, a base-labile protecting group crucial for solid-phase peptide synthesis (SPPS).

Caption: Chemical structure of this compound.

Experimental Protocols

General Synthesis of this compound

Materials:

  • L-pentafluorophenylalanine

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Hydrochloric acid (HCl)

  • Hexanes

Procedure:

  • Dissolve L-pentafluorophenylalanine in a 1M solution of sodium carbonate in a 1:1 mixture of dioxane and water.

  • Cool the solution to 0°C.

  • Add a solution of Fmoc-Cl in dioxane dropwise to the amino acid solution while stirring.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, acidify the reaction mixture to a pH of approximately 5-6 with HCl to precipitate the product.

  • Filter the precipitate and wash with water and hexanes.

  • Dry the resulting solid under vacuum to yield this compound.

Synthesis_Workflow cluster_synthesis Synthesis Start Start Dissolve_Amino_Acid Dissolve L-pentafluorophenylalanine in Na2CO3/Dioxane/Water Start->Dissolve_Amino_Acid Add_Fmoc_Cl Add Fmoc-Cl solution Dissolve_Amino_Acid->Add_Fmoc_Cl React Stir at room temperature Add_Fmoc_Cl->React Acidify Acidify with HCl to precipitate React->Acidify Filter_Wash Filter and wash with Water/Hexanes Acidify->Filter_Wash Dry Dry under vacuum Filter_Wash->Dry Product This compound Dry->Product

Caption: General workflow for the synthesis of this compound.

Purification by High-Performance Liquid Chromatography (HPLC)

Purification of Fmoc-protected amino acids is critical to ensure high purity for peptide synthesis. Reversed-phase HPLC (RP-HPLC) is a common method for this purpose. A general protocol for the purification of Fmoc-protected compounds is provided below.[6]

Instrumentation and Conditions:

  • HPLC System: Agilent 1200 Series or equivalent

  • Column: C18 stationary phase

  • Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B. The exact gradient will need to be optimized.

  • Flow Rate: Dependent on column dimensions, typically 1 mL/min for analytical scale.

  • Detection: UV absorbance at 254 nm and 280 nm.

  • Column Temperature: 60°C[6]

Procedure:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., DMSO or acetonitrile/water).

  • Inject the sample onto the equilibrated HPLC column.

  • Run the gradient elution to separate the product from impurities.

  • Collect fractions corresponding to the major peak.

  • Analyze the collected fractions for purity by re-injecting a small aliquot onto the HPLC.

  • Pool the pure fractions and remove the solvent by lyophilization.

Spectroscopic Characterization

Detailed spectroscopic data (NMR, MS, IR) for this compound are not widely published. However, the expected characteristics can be inferred from the structure and data for similar compounds like Fmoc-Phe-OH.[7][8][9][10]

  • ¹H NMR: The spectrum would show characteristic peaks for the fluorenyl group protons, the α- and β-protons of the phenylalanine backbone, and the amide proton.

  • ¹³C NMR: The spectrum would display signals for the carbonyl carbons, the aromatic carbons of both the fluorenyl and pentafluorophenyl groups, and the aliphatic carbons of the amino acid backbone.

  • Mass Spectrometry: The molecular ion peak would be expected at m/z corresponding to the molecular weight of 477.38.

  • FT-IR: The spectrum would exhibit characteristic absorption bands for the N-H stretch, C=O stretches of the carbamate and carboxylic acid, and C-F bonds.

Applications in Research and Drug Development

The primary application of this compound is as a building block in solid-phase peptide synthesis (SPPS). The incorporation of pentafluorophenylalanine into peptides can confer several advantageous properties:

  • Enhanced Stability: The C-F bond is strong, and the perfluorinated ring can sterically hinder access of proteolytic enzymes, thereby increasing the peptide's resistance to degradation.[1]

  • Modulation of Bioactivity: The altered electronic properties and hydrophobicity of the pentafluorophenyl ring can influence peptide-receptor interactions and membrane permeability, potentially leading to enhanced or altered biological activity.[1][11]

  • Conformational Control: The steric bulk and unique electronic nature of the pentafluorophenyl group can be used to induce specific secondary structures in peptides.

The use of this compound is particularly valuable in the design of novel peptide therapeutics, where improved stability and tailored bioactivity are critical for efficacy.

SPPS_Workflow cluster_spps Solid-Phase Peptide Synthesis (SPPS) Cycle Start_Resin Start with Amino Acid-Resin Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start_Resin->Deprotection Washing1 Wash Resin Deprotection->Washing1 Coupling Couple this compound (with activating agents) Washing1->Coupling Washing2 Wash Resin Coupling->Washing2 Repeat Repeat Cycle for next Amino Acid Washing2->Repeat

Caption: General cycle for incorporating this compound in SPPS.

Conclusion

This compound is a valuable and versatile building block for peptide chemists and drug developers. Its unique chemical properties, stemming from the perfluorinated aromatic ring, offer opportunities to design peptides with enhanced stability, modulated bioactivity, and controlled conformations. While specific, detailed experimental protocols for its synthesis and characterization are not extensively documented in publicly accessible literature, established methods for Fmoc-amino acids provide a solid foundation for its use in research and development. The continued exploration of peptides incorporating this and other non-canonical amino acids holds significant promise for the future of peptide-based therapeutics.

References

Synthesis and Purification of Fmoc-Phe(F5)-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis and purification of N-α-(9-Fluorenylmethoxycarbonyl)-L-pentafluorophenylalanine (Fmoc-Phe(F5)-OH), a crucial building block in solid-phase peptide synthesis (SPPS). The incorporation of the pentafluorophenylalanine moiety can significantly enhance the biophysical and chemical properties of peptides, making it a valuable tool in drug discovery and development.[1][2][3] This guide provides adaptable experimental protocols, data presentation in structured tables, and visualizations of the key processes to aid researchers in the successful preparation of this compound.

Core Compound Data

The fundamental properties of this compound are summarized in the table below.

PropertyValueReference
Chemical Formula C₂₄H₁₆F₅NO₄[4][5]
Molecular Weight 477.38 g/mol [4][5]
CAS Number 205526-32-5[4][5]
Appearance White to off-white solid[5]
Purity ≥97%
Storage 2-8°C

Synthesis of this compound

The synthesis of this compound is achieved through the protection of the amino group of L-pentafluorophenylalanine with a 9-fluorenylmethoxycarbonyl (Fmoc) group. This reaction is typically carried out under basic conditions using either 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) as the protecting agent.[6]

Synthesis Workflow

This compound Synthesis Workflow Synthesis Workflow for this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product PheF5 L-Pentafluorophenylalanine Reaction_Vessel Reaction in a suitable solvent (e.g., Dioxane/Water, DMF, or CH₂Cl₂) PheF5->Reaction_Vessel Fmoc_reagent Fmoc-Cl or Fmoc-OSu Fmoc_reagent->Reaction_Vessel Base Base (e.g., NaHCO₃, Na₂CO₃, or Pyridine) Base->Reaction_Vessel Acidification Acidification (e.g., with HCl) Reaction_Vessel->Acidification Reaction Mixture Extraction Extraction with an organic solvent Acidification->Extraction Drying Drying of the organic phase Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Crude_Product Crude this compound Evaporation->Crude_Product

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is a general procedure and may require optimization for specific laboratory conditions.

Materials:

  • L-pentafluorophenylalanine

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)

  • Dioxane

  • Water

  • Dichloromethane (CH₂Cl₂) (for anhydrous conditions)

  • Pyridine (for anhydrous conditions)

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate or other suitable organic solvent for extraction

  • Anhydrous sodium sulfate or magnesium sulfate

  • Deionized water

Procedure (Schotten-Baumann conditions): [6][7]

  • Dissolve L-pentafluorophenylalanine in a 1:1 mixture of dioxane and a 10% aqueous solution of sodium carbonate or sodium bicarbonate.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve Fmoc-Cl or Fmoc-OSu in dioxane.

  • Add the Fmoc-reagent solution dropwise to the cooled amino acid solution with vigorous stirring.

  • Allow the reaction to stir at 0°C for approximately 10 minutes, then let it warm to room temperature and continue stirring for several hours (e.g., 6 hours).[7]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water.

  • Wash the aqueous mixture with diethyl ether to remove unreacted Fmoc-reagent.

  • Acidify the aqueous layer to a pH of approximately 1-2 with 1 M HCl to precipitate the product.[6]

  • Collect the precipitate by filtration.

  • Wash the precipitate with cold water and then with a non-polar solvent like hexanes to remove impurities.[7]

  • Dry the resulting white solid under vacuum to yield the crude this compound. A yield of around 90% can be expected for similar syntheses.[7]

Procedure (Anhydrous conditions): [6]

  • Dissolve L-pentafluorophenylalanine in anhydrous dichloromethane (CH₂Cl₂).

  • Add pyridine as a base.

  • Add Fmoc-Cl to the solution.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, proceed with an appropriate work-up, which may include washing with a mild acid solution to remove the pyridine, followed by drying and evaporation of the solvent.

Purification of this compound

Purification of the crude product is essential to achieve the high purity required for peptide synthesis. Recrystallization is a common and effective method for purifying Fmoc-amino acids.

Purification Workflow

This compound Purification Workflow Purification Workflow for this compound cluster_start Starting Material cluster_recrystallization Recrystallization cluster_isolation Isolation and Drying cluster_final_product Final Product Crude_Product Crude this compound Dissolution Dissolve in a minimum amount of hot solvent Crude_Product->Dissolution Cooling Cool slowly to room temperature, then in an ice bath Dissolution->Cooling Crystallization Crystals form Cooling->Crystallization Filtration Collect crystals by filtration Crystallization->Filtration Washing Wash with a small amount of cold solvent Filtration->Washing Drying Dry under vacuum Washing->Drying Pure_Product Pure this compound Drying->Pure_Product

Caption: A typical workflow for the purification of this compound via recrystallization.

Experimental Protocol: Recrystallization

The choice of solvent is critical for successful recrystallization. A good solvent will dissolve the compound when hot but not when cold. Common solvent systems for the recrystallization of Fmoc-amino acids include ethanol/water, n-hexane/acetone, n-hexane/THF, and n-hexane/ethyl acetate.[8][9]

Materials:

  • Crude this compound

  • Recrystallization solvent(s) (e.g., ethanol, water, ethyl acetate, hexane)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Vacuum source

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent or solvent mixture.

  • Gently heat the mixture with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • Crystal formation should be observed as the solution cools.

  • To maximize the yield, place the flask in an ice bath for a period of time (e.g., 30 minutes) to induce further crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Dry the purified crystals under vacuum to remove all traces of solvent.

Analytical Characterization

The purity and identity of the synthesized this compound should be confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

HPLC Analysis

Reversed-phase HPLC is a common method for assessing the purity of Fmoc-amino acids.[10][11]

ParameterTypical Conditions
Column C18 reversed-phase column
Mobile Phase A gradient of acetonitrile in water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid)
Detection UV at 220 nm
Flow Rate 1.0 mL/min
Temperature Ambient
NMR Spectroscopy
Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight of the synthesized compound. The expected molecular weight of this compound is 477.38 g/mol .[4][5] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

This guide provides a comprehensive overview of the synthesis and purification of this compound. Researchers should adapt and optimize the provided protocols to their specific laboratory settings and available resources to ensure the successful preparation of this important reagent for peptide synthesis.

References

A Technical Guide to Fmoc-Phe(F5)-OH for Advanced Peptide Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Fmoc-Phe(F5)-OH (CAS Number 205526-32-5), a fluorinated amino acid derivative crucial for the synthesis of advanced peptides with enhanced therapeutic potential. This document details its chemical and physical properties, provides a thorough experimental protocol for its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and explores its application in the development of bioactive peptides, including a discussion of a relevant signaling pathway.

Core Compound Data

This compound, chemically known as (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(perfluorophenyl)propanoic acid, is a white solid widely utilized in peptide chemistry.[1] The pentafluorophenyl group imparts unique properties to peptides, including increased hydrophobicity and stability, making it a valuable building block in drug development.[1]

PropertyValue
CAS Number 205526-32-5
Molecular Formula C₂₄H₁₆F₅NO₄
Molecular Weight 477.38 g/mol [2][3]
Appearance White solid[1]
Purity ≥97% (HPLC)[3], >98%[1]
Optical Rotation [α]²⁵/D = -35.2 ± 2° (c=1 in DMF)[1], [α]/D -20.5±1.0°, c = 1 in methanol[3]
Storage Temperature 2-8°C[3]
Solubility Soluble in DMF and other organic solvents commonly used in peptide synthesis.
Melting Point Not explicitly stated in the provided search results.
Boiling Point ~602.9° C at 760 mmHg (Predicted)[4]
Density ~1.5 g/cm³ (Predicted)[4]

Experimental Protocols

The primary application of this compound is in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The following is a generalized, yet detailed, protocol for the incorporation of this compound into a peptide chain.

Resin Preparation and Swelling
  • Resin Selection : Choose a suitable resin based on the desired C-terminal functionality of the peptide (e.g., Wang resin for a C-terminal carboxylic acid, Rink amide resin for a C-terminal amide).

  • Swelling : Place the resin in a reaction vessel and wash it with N,N-dimethylformamide (DMF). Allow the resin to swell in DMF for at least 30 minutes to ensure optimal reaction kinetics.

Fmoc Deprotection
  • Reagent : Prepare a 20% solution of piperidine in DMF.

  • Procedure :

    • Drain the DMF from the swollen resin.

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate the mixture for 5-10 minutes at room temperature to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

    • Drain the piperidine solution.

    • Wash the resin thoroughly with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.

Amino Acid Coupling: Incorporation of this compound
  • Activation Reagents : Common coupling reagents include HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), often used with a base such as N,N-diisopropylethylamine (DIPEA).

  • Coupling Solution Preparation :

    • Dissolve this compound (typically 3-5 equivalents relative to the resin loading capacity) in DMF.

    • Add the coupling reagent (e.g., HBTU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution.

    • Allow the mixture to pre-activate for a few minutes.

  • Coupling Reaction :

    • Add the activated this compound solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature. The incorporation of the sterically hindered this compound may require longer coupling times or double coupling.

    • Monitor the coupling reaction for completion using a qualitative test (e.g., ninhydrin test). A negative ninhydrin test (resin remains colorless) indicates a complete reaction.

  • Washing : After a successful coupling, drain the reaction mixture and wash the resin extensively with DMF to remove excess reagents and byproducts.

Repetition for Peptide Elongation

Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the peptide sequence.

Final Deprotection and Cleavage
  • Final Fmoc Removal : Perform a final deprotection step as described in Step 2.

  • Cleavage Cocktail : Prepare a cleavage cocktail to remove the side-chain protecting groups and cleave the peptide from the resin. A common cocktail is a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS) (e.g., 95:2.5:2.5 TFA/TIS/H₂O).

  • Cleavage Procedure :

    • Wash the peptide-resin with dichloromethane (DCM) and dry it.

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional agitation.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

    • Dry the crude peptide under vacuum.

Purification and Analysis

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry (MS) and analytical HPLC.

Signaling Pathways and Biological Applications

The incorporation of pentafluorophenylalanine into peptides can significantly enhance their biological activity, including antimicrobial and anticancer properties. The unique electronic properties of the fluorinated aromatic ring can influence peptide conformation, stability, and interaction with biological targets.

While specific signaling pathways directly modulated by a peptide containing this compound are not extensively detailed in the provided search results, the general mechanism of action for many antimicrobial peptides (AMPs) involves the disruption of the bacterial cell membrane. This process is often initiated by electrostatic interactions between the cationic peptide and the negatively charged bacterial membrane, followed by the insertion of the peptide into the lipid bilayer, leading to pore formation and cell lysis. This mechanism is generally considered to be non-specific in terms of targeting a particular signaling pathway within the bacterium but rather a direct physical disruption of the cell's integrity.

For anticancer peptides, the mechanisms can be more complex and may involve specific interactions with cellular signaling pathways. For instance, some peptides can induce apoptosis by modulating the expression of pro- and anti-apoptotic proteins, which are often regulated by pathways such as the MAPK/NF-κB signaling pathway.

Below are diagrams illustrating a general workflow for SPPS and a hypothetical signaling pathway that could be influenced by a bioactive peptide.

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling Amino Acid Coupling (this compound + HBTU/DIPEA) Deprotection->Coupling Washing Washing (DMF) Coupling->Washing Repeat Repeat for next Amino Acid Washing->Repeat Continue Synthesis Cleavage Cleavage & Deprotection (TFA Cocktail) Washing->Cleavage End of Synthesis Repeat->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Standard Solid-Phase Peptide Synthesis (SPPS) Workflow.

Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cell Surface Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor (e.g., NF-κB) Kinase2->TranscriptionFactor Activation Gene Target Gene Expression (e.g., Pro-apoptotic genes) TranscriptionFactor->Gene Translocation & Transcription Peptide Bioactive Peptide (containing Phe(F5)) Peptide->Receptor Binding

References

In-Depth Technical Guide to Fmoc-Phe(F5)-OH: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-α-Fmoc-L-pentafluorophenylalanine (Fmoc-Phe(F5)-OH), a key building block in modern peptide synthesis. We will delve into its chemical and physical properties, provide a detailed experimental protocol for its incorporation into peptides, and explore its applications in research and drug development.

Core Properties of this compound

This compound is a derivative of the amino acid phenylalanine, where the five hydrogen atoms on the phenyl ring have been replaced by fluorine atoms, and the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This modification imparts unique and valuable properties to the molecule.

PropertyValueReferences
Molecular Formula C24H16F5NO4[1][2][3][4]
Molecular Weight 477.38 g/mol [1][2][3][4]
CAS Number 205526-32-5[1][2][3]
Appearance White to off-white solid/powder[2][4]
Purity ≥97% (by HPLC)[1]
Storage Temperature 2-8°C[1]
Solubility Soluble in organic solvents like DMF and NMP.

Significance in Peptide Synthesis and Drug Development

The incorporation of pentafluorophenylalanine into a peptide sequence can significantly alter its biological and physical properties. The strong electron-withdrawing nature of the fluorine atoms modifies the electronic properties and lipophilicity of the phenyl ring.[5] This can lead to:

  • Enhanced Proteolytic Stability: Peptides containing Phe(F5) often exhibit increased resistance to degradation by enzymes, a crucial attribute for therapeutic peptides.[5]

  • Modulated Receptor Binding: The altered electronic and hydrophobic characteristics can influence how the peptide interacts with its biological target.[5]

  • Improved Pharmacokinetic Properties: Changes in stability and hydrophobicity can positively impact the absorption, distribution, metabolism, and excretion (ADME) profile of a peptide drug candidate.[2]

Experimental Protocol: Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)

The following is a representative protocol for the manual solid-phase synthesis of a peptide containing a pentafluorophenylalanine residue using this compound. This protocol is based on standard Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • This compound

  • Other required Fmoc-protected amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading), OxymaPure® (3 equivalents), and DIC (3 equivalents) in DMF.

    • Pre-activate the mixture by allowing it to stand for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2 hours at room temperature.

    • Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), extend the coupling time or perform a second coupling.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Repeat the deprotection (step 2) and coupling (step 3) cycles for each subsequent amino acid in the desired peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.

Logical Workflow for Peptide Synthesis

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis.

SPPS_Workflow Start Start with Resin Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Cycle Repeat for next Amino Acid Wash2->Cycle Cycle->Deprotection Next cycle FinalDeprotection Final Fmoc Deprotection Cycle->FinalDeprotection Final cycle Cleavage Cleavage from Resin (TFA Cocktail) FinalDeprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification End Final Peptide Purification->End

Caption: A flowchart of the Fmoc-based solid-phase peptide synthesis (SPPS) cycle.

Signaling Pathway Involvement: A Hypothetical Application

While specific signaling pathways directly modulated by a peptide solely due to the inclusion of Phe(F5) are not yet extensively documented in publicly available literature, we can conceptualize its application. For instance, a synthetic peptide designed to inhibit a specific protein-protein interaction (PPI) within a signaling cascade could incorporate Phe(F5) to enhance its binding affinity and stability.

Consider a hypothetical peptide inhibitor of the interaction between a growth factor receptor (e.g., EGFR) and an adaptor protein (e.g., Grb2). The incorporation of Phe(F5) at a key position in the peptide sequence could strengthen the hydrophobic and/or aromatic interactions at the binding interface, leading to more potent inhibition of downstream signaling.

Signaling_Pathway Ligand Growth Factor (e.g., EGF) Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor Binds Adaptor Adaptor Protein (e.g., Grb2) Receptor->Adaptor Recruits Effector Downstream Effector (e.g., Sos1) Adaptor->Effector Activates Pathway Signaling Cascade (e.g., MAPK Pathway) Effector->Pathway Response Cellular Response (e.g., Proliferation) Pathway->Response Inhibitor Peptide Inhibitor with Phe(F5) Inhibitor->Receptor Blocks Interaction

Caption: Hypothetical inhibition of a growth factor signaling pathway by a peptide containing Phe(F5).

References

Technical Guide: Fmoc-Phe(F5)-OH for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on Fmoc-Phe(F5)-OH (Fmoc-pentafluoro-L-phenylalanine), a critical building block for the synthesis of novel peptides. The incorporation of this non-canonical amino acid can significantly influence the conformational properties, proteolytic stability, and biological activity of peptides, making it a valuable tool in drug discovery and chemical biology. This guide covers supplier and purity information, experimental protocols for quality control, and a logical workflow for selecting a high-quality reagent.

Supplier and Purity Information for this compound

The quality of this compound is paramount for the successful solid-phase peptide synthesis (SPPS) of the target peptide. High chemical and enantiomeric purity is essential to avoid the accumulation of deletion or diastereomeric impurities, which can complicate purification and compromise the final product's efficacy and safety. Below is a summary of information from various suppliers.

SupplierCatalog NumberStated PurityEnantiomeric Excess (ee)Analytical Data Provided
MedChemExpressHY-W01081199.08%100.00%COA, HNMR, RP-HPLC, NP-HPLC, LCMS[1]
AdooQ BioscienceA23628>99% (HPLC)Not specified-
BLD PharmBD19284Not specifiedNot specifiedNMR, HPLC, LC-MS, UPLC available[2]
Advanced ChemTechSKU-2046Not specifiedNot specifiedSDS available[3]
AapptecUFF132Not specifiedNot specifiedCertificate of Analysis available upon request[4]

Experimental Protocols

Quality Control: Purity and Enantiomeric Excess Determination by HPLC

The chemical and chiral purity of Fmoc-protected amino acids directly impacts the purity and yield of the final peptide[5]. Chiral High-Performance Liquid Chromatography (HPLC) is a precise method for assessing the enantiomeric excess of this compound[5].

a) Reversed-Phase HPLC for Chemical Purity:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., Waters Atlantis T3™ C18, 3 µm, 2.1 x 100 mm).

  • Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).

  • Gradient Example: Start with 5% acetonitrile and ramp up to 95% over a set period (e.g., 3 to 15 minutes).

  • Flow Rate: 0.4 mL/min.

  • Detection: UV at 214 nm and 254 nm.

  • Sample Preparation: Dissolve a small amount of this compound in the initial mobile phase composition or a compatible solvent like acetonitrile.

b) Chiral HPLC for Enantiomeric Excess (ee):

  • Instrumentation: HPLC system with a UV detector.

  • Chiral Stationary Phase (CSP): Polysaccharide-based columns are effective for separating enantiomers of Fmoc-amino acids. Lux Cellulose-2 and Cellulose-3 columns have shown good chiral recognition for a range of Fmoc-amino acids[5].

  • Mobile Phase: Isocratic mixture of an organic modifier (e.g., acetonitrile) and an acidic additive (e.g., trifluoroacetic acid) in a primary solvent like methanol or a hydrocarbon.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Procedure: The D- and L-enantiomers will have different retention times, allowing for their quantification and the calculation of the enantiomeric excess. For most applications, an ee of ≥99.8% is desirable[5].

Application: Fmoc Solid-Phase Peptide Synthesis (SPPS)

This compound is utilized in standard Fmoc-based solid-phase peptide synthesis protocols. The general cycle involves the deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-amino acid.

  • Resin Swelling: The synthesis resin (e.g., Rink Amide resin for C-terminal amides) is swelled in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Fmoc Deprotection: The Fmoc group of the resin-bound amino acid or peptide is removed using a solution of 20% piperidine in DMF.

  • Amino Acid Activation: The carboxylic acid of this compound is activated to facilitate peptide bond formation. Common activating agents include HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIEA).

  • Coupling: The activated this compound is added to the deprotected resin-bound peptide, and the reaction is allowed to proceed until completion.

  • Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.

  • Cycle Repetition: The deprotection, activation, and coupling steps are repeated for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing a high concentration of trifluoroacetic acid (TFA) and scavengers like water and triisopropylsilane (TIS).

Logical Workflow for Supplier Selection

The selection of a suitable supplier for this compound is a critical step that can significantly impact the outcome of your research. The following diagram illustrates a logical workflow to guide this process.

Caption: Workflow for selecting a high-purity this compound supplier.

References

The Role of Fluorine in Fmoc-Phe(F5)-OH: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into amino acids has become a powerful tool in peptide chemistry and drug discovery. This technical guide focuses on N-α-Fmoc-L-pentafluorophenylalanine (Fmoc-Phe(F5)-OH), a fluorinated analog of phenylalanine, detailing the profound impact of its five fluorine atoms on the molecule's physicochemical properties and its applications. We will explore how the electron-withdrawing nature of the pentafluorophenyl ring alters reactivity, enhances stability, and provides unique characteristics for peptide design. This guide will cover quantitative comparisons of its properties, detailed experimental protocols for its synthesis and use in solid-phase peptide synthesis (SPPS), and its application in forming functional biomaterials such as antibacterial hydrogels. Furthermore, we will illustrate how peptides incorporating this analog can be designed to modulate critical biological signaling pathways.

Core Concepts: The Influence of Pentafluorination

The substitution of hydrogen with fluorine, the most electronegative element, on the phenyl ring of phenylalanine dramatically alters its electronic and steric properties. In this compound, this pentafluorination leads to several key effects:

  • Enhanced Hydrophobicity and Lipophilicity : The pentafluorophenyl group significantly increases the hydrophobicity of the amino acid side chain. This can enhance the ability of peptides to interact with and penetrate biological membranes.[1]

  • Increased Proteolytic Stability : The strong carbon-fluorine bond and the steric hindrance provided by the fluorine atoms can make peptides containing this compound more resistant to degradation by proteolytic enzymes, thereby increasing their in vivo half-life.[1]

  • Altered Electronic Properties : The powerful electron-withdrawing nature of the five fluorine atoms creates a quadrupole moment on the aromatic ring, influencing non-covalent interactions such as π-π stacking and cation-π interactions. This can modulate the binding affinity and specificity of peptides for their biological targets.[1]

  • Conformational Rigidity : The presence of the bulky and rigid pentafluorophenyl group can impose conformational constraints on the peptide backbone, which can be advantageous in designing peptides with specific secondary structures for optimal receptor binding.

Data Presentation: Physicochemical Properties

The introduction of five fluorine atoms onto the phenyl ring of Fmoc-L-phenylalanine results in measurable changes in its physical and chemical properties. A comparison with its non-fluorinated counterpart highlights these differences.

PropertyFmoc-L-Phe-OHFmoc-L-Phe(F5)-OHReferences
Molecular Weight ( g/mol ) 387.43477.38[2][3]
Melting Point (°C) 180-187Not explicitly found, but expected to be different[2]
Specific Rotation [α]D -37° (c=1 in DMF)-20.5° (c=1 in Methanol)[2][3]
pKa (predicted) ~4.5 (Carboxylic Acid)3.59 (Carboxylic Acid)[1]
Calculated XLogP3 5.1Not explicitly calculated, but expected to be higher

Experimental Protocols

Synthesis of this compound

This protocol describes the N-terminal protection of L-pentafluorophenylalanine with the Fmoc group.

Materials:

  • L-pentafluorophenylalanine

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃) or N,N-Diisopropylethylamine (DIPEA)

  • Dioxane and Water (or other suitable solvent system)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Stir plate and magnetic stir bar

  • Round bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve L-pentafluorophenylalanine (1 equivalent) in a 10% aqueous solution of sodium bicarbonate in a round bottom flask.

  • In a separate container, dissolve Fmoc-Cl (1.05 equivalents) in dioxane.

  • Slowly add the Fmoc-Cl solution to the stirring solution of L-pentafluorophenylalanine at room temperature.

  • Allow the reaction to stir overnight at room temperature.

  • After the reaction is complete (monitored by TLC), dilute the mixture with water.

  • Transfer the mixture to a separatory funnel and wash with diethyl ether to remove any unreacted Fmoc-Cl.

  • Acidify the aqueous layer to a pH of ~2 with 1 M HCl, which will cause the this compound to precipitate.

  • Extract the product into ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines a standard manual coupling cycle for incorporating this compound into a peptide chain on a solid support (e.g., Rink Amide resin).

Materials:

  • This compound

  • Peptide synthesis resin (e.g., Rink Amide resin) with a free amino group

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh aliquot of 20% piperidine in DMF and agitate for an additional 15-20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.

  • Cycle Repetition: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Formation of this compound Hydrogel for Antibacterial Assays

This protocol describes the formation of a self-assembling hydrogel from this compound.[3]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Sterile deionized water (ddH₂O)

  • Vortex mixer

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a stock solution of this compound in DMSO at a concentration of 100 mg/mL.

  • To form the hydrogel, dilute the stock solution with sterile ddH₂O to the desired final concentration (e.g., 0.1, 1, 2.5, or 5 mg/mL).[3]

  • The hydrogel will self-assemble upon the addition of water. Gently vortex the solution to ensure homogeneity.

  • Allow the hydrogel to set at room temperature. The gelation time may vary depending on the concentration.

Applications and Visualizations

Antibacterial Activity of this compound Hydrogels

Self-assembling nanostructures of this compound have demonstrated promising antibacterial activity, particularly against Gram-positive bacteria.[3] The mechanism is believed to involve the disruption of the bacterial cell membrane by the hydrophobic and rigid fibrillar network of the hydrogel.

Quantitative Antibacterial Data:

The antibacterial efficacy of this compound hydrogels has been quantified against Streptococcus mutans.

Concentration of this compound HydrogelBacterial Viability Reduction (%)Reference
0.1 mg/mL~95%[3]
5 mg/mLNot specified, but complete inhibition observed[3]

G cluster_prep Hydrogel Preparation cluster_assay Antibacterial Assay cluster_analysis Data Analysis stock This compound in DMSO (100 mg/mL) dilution Dilute with ddH₂O to final concentration stock->dilution hydrogel Self-Assembled Hydrogel dilution->hydrogel exposure Expose bacteria to hydrogel hydrogel->exposure bacteria Prepare S. mutans culture bacteria->exposure incubation Incubate overnight exposure->incubation viability Assess bacterial viability (e.g., ATP assay) incubation->viability quantify Quantify reduction in viability viability->quantify compare Compare with controls quantify->compare

Role in Modulating Signaling Pathways

Peptides that mimic protein-protein interaction (PPI) domains are valuable tools for dissecting and inhibiting cellular signaling pathways. The incorporation of this compound into such peptides can enhance their inhibitory potential. For example, in the STAT3 signaling pathway, which is often dysregulated in cancer, a peptide mimic of the STAT3 SH2 domain could block the dimerization and subsequent activation of STAT3.

The enhanced hydrophobicity and stability conferred by the pentafluorophenyl group could improve the peptide's binding affinity to the SH2 domain and its intracellular stability, making it a more potent inhibitor.

G cluster_activation STAT3 Activation Pathway cluster_inhibition Inhibition Mechanism cytokine Cytokine receptor Cytokine Receptor jak JAK stat3 STAT3 p_stat3 p-STAT3 dimer p-STAT3 Dimer nucleus Nucleus gene Gene Transcription inhibitor Peptide Inhibitor (containing Phe(F5)) inhibitor->p_stat3 Blocks Dimerization

Conclusion

This compound is a powerful and versatile building block for peptide chemists and drug developers. The five fluorine atoms on its phenyl ring are not merely passive substituents; they actively modulate the molecule's properties, leading to enhanced stability, altered hydrophobicity, and unique interaction capabilities. These features have been successfully leveraged in the creation of functional biomaterials with potent antibacterial activity. Furthermore, the incorporation of this compound into peptide-based inhibitors of signaling pathways represents a promising strategy for developing next-generation therapeutics with improved pharmacological profiles. The detailed protocols and data presented in this guide provide a solid foundation for researchers to explore and exploit the unique potential of this fluorinated amino acid in their own work.

References

The Fluorine Advantage: An In-depth Technical Guide to Fluorinated Amino Acids in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorinated amino acids into peptides has emerged as a powerful tool in medicinal chemistry and drug discovery. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the stability of the carbon-fluorine bond, can profoundly influence the biological activity, metabolic stability, and conformational preferences of peptides. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of fluorinated amino acids in peptide chemistry, complete with detailed experimental protocols and quantitative data to empower researchers in the development of next-generation peptide therapeutics.

The Impact of Fluorination on Peptide Properties

The introduction of fluorine can modulate a peptide's characteristics in several key ways, offering significant advantages in drug design.[1][2] These modifications can enhance resistance to metabolic degradation, improve membrane permeability, and lead to more potent and selective target binding.[1]

Enhanced Proteolytic Stability

A major hurdle in the development of peptide-based drugs is their rapid degradation by proteases.[3] Fluorination can offer a solution by sterically hindering enzymatic cleavage, thereby extending the peptide's half-life in the body.[4] However, the effect of fluorination on proteolytic stability is not always straightforward and can be influenced by the specific enzyme, the position of the fluorine atom(s), and the degree of fluorination.[5][6] Systematic studies have shown that while in many cases stability is increased, in some instances, it can remain unchanged or even decrease.[5]

Conformational Control and Binding Affinity

Fluorine's strong electron-withdrawing nature can influence the local electronic environment within a peptide, leading to distinct conformational preferences.[1][7] This can be leveraged to pre-organize a peptide into its bioactive conformation, which can lead to enhanced binding affinity for its target receptor by reducing the entropic penalty upon binding.[1] The introduction of fluorinated amino acids can also modulate intermolecular forces within a binding pocket, such as dipolar interactions, further contributing to improved affinity.[1]

Modulation of Physicochemical Properties

Fluorination typically increases the lipophilicity of an amino acid, which can enhance a peptide's ability to cross cellular membranes.[8] Furthermore, the incorporation of highly fluorinated amino acids can lead to increased thermal stability of proteins.[9] The unique NMR properties of the 19F nucleus also provide a powerful spectroscopic tool for studying peptide and protein conformation and interactions without the background noise associated with 1H NMR.[10][11][12]

Synthesis and Incorporation of Fluorinated Amino Acids

The successful application of fluorinated peptides relies on robust synthetic methodologies for both the fluorinated amino acid building blocks and their subsequent incorporation into peptide chains.

Synthesis of Fluorinated Amino Acids

A variety of synthetic strategies have been developed to produce fluorinated amino acids. These methods can be broadly categorized as nucleophilic, electrophilic, metal-catalyzed, and photochemical fluorination.[1][8] The choice of method depends on the desired fluorine substitution pattern and the starting material.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the most common and efficient method for incorporating fluorinated amino acids into a peptide sequence.[13][14][15] The process involves the stepwise addition of Fmoc-protected amino acids to a growing peptide chain that is anchored to a solid support resin.

Quantitative Data on the Effects of Fluorination

The following tables summarize quantitative data from various studies, illustrating the impact of fluorination on key peptide properties.

Peptide/AnalogHalf-life (min) vs. DPP IVReference
GLP-12[3]
GLP-1 (F8)No degradation detected[3]
GLP-1 (F89)No degradation detected[3]
Exenatide26[3]
PeptideBinding Affinity (Kd)Reference
T10.39 (non-fluorinated)166 nM[16]
T10.11 (non-fluorinated)520 nM[16]
Gb-1 (non-fluorinated)68 nM[17]
Gb-2 (non-fluorinated)250 nM[17]
Gb-3 (non-fluorinated)272 nM[17]
Peptide% HelicityReference
Unconstrained Peptide 1~5%[18]
HBS Analog 3 (stabilized)~40%[18]
Unconstrained Peptide 2~15%[18]
HBS Analog 4 (stabilized)~70%[18]

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in their own investigations.

General Fmoc-Solid Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the manual synthesis of a peptide on a resin support.

1. Resin Swelling:

  • Place the desired amount of resin (e.g., 100-200 mesh Rink Amide or 2-chlorotrityl resin) in a reaction vessel.

  • Swell the resin in dimethylformamide (DMF) for at least 1 hour.

2. Fmoc Deprotection:

  • Drain the DMF.

  • Add a 20% (v/v) solution of piperidine in DMF to the resin.

  • Agitate the mixture for 20 minutes to remove the Fmoc protecting group.

  • Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times).

3. Amino Acid Coupling:

  • In a separate vial, dissolve the Fmoc-protected amino acid (3-4 equivalents relative to the resin loading capacity) and a coupling agent such as HCTU (3-4 equivalents) in DMF.

  • Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-8 equivalents), to the amino acid solution to activate it.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours to allow for complete coupling.

  • Drain the coupling solution and wash the resin with DMF (3-5 times).

  • A Kaiser test can be performed to confirm the completion of the coupling reaction.[19]

4. Repeat Cycles:

  • Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

5. Cleavage and Deprotection:

  • After the final amino acid has been coupled, wash the resin with dichloromethane (DCM).

  • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIPS)) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitate the peptide in cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

6. Purification and Characterization:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[1][20]

  • Characterize the purified peptide by mass spectrometry to confirm its molecular weight.[1][20]

Protocol for Assessing Proteolytic Stability using RP-HPLC

This protocol details the procedure for evaluating the stability of a peptide in the presence of a protease.[5][21]

1. Preparation of Solutions:

  • Prepare a stock solution of the peptide in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4 for chymotrypsin).

  • Prepare a stock solution of the protease (e.g., α-chymotrypsin) in the same buffer.

2. Enzymatic Digestion:

  • Mix the peptide and protease solutions to initiate the reaction. The final concentrations will depend on the specific peptide and enzyme.

  • Incubate the reaction mixture at a constant temperature (e.g., 37°C).

3. Time-Course Sampling:

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quench the reaction by adding a solution such as 1% TFA to inactivate the enzyme.

4. RP-HPLC Analysis:

  • Analyze the quenched samples by RP-HPLC.

  • Use a C18 column and a gradient of acetonitrile in water (both containing 0.1% TFA) to separate the intact peptide from its degradation products.

  • Monitor the absorbance at a suitable wavelength (e.g., 214 nm or 280 nm).

5. Data Analysis:

  • Quantify the peak area of the intact peptide at each time point.

  • Plot the percentage of remaining intact peptide against time to determine the degradation kinetics and calculate the peptide's half-life.

Protocol for In Vitro Peptide Binding Assay

This protocol describes a general workflow for quantifying the binding affinity of a peptide to a protein target.[16][22]

1. Protein Immobilization (Bait):

  • Covalently couple the purified "bait" protein to beads (e.g., NHS-activated sepharose).

  • Block any remaining active sites on the beads with a blocking agent like bovine serum albumin (BSA) to minimize non-specific binding.

2. Peptide Preparation (Prey):

  • Prepare serial dilutions of the "prey" peptide in a suitable binding buffer.

3. Binding Reaction:

  • Incubate the protein-coupled beads with the different concentrations of the peptide.

  • Allow the binding reaction to reach equilibrium (incubation time and temperature should be optimized).

4. Separation of Bound and Unbound Peptide:

  • Centrifuge the samples to pellet the beads.

  • Carefully remove the supernatant containing the unbound peptide.

  • Wash the beads with binding buffer to remove any non-specifically bound peptide.

5. Quantification of Bound Peptide:

  • Elute the bound peptide from the beads.

  • Quantify the amount of bound peptide using a suitable method, such as fluorescence detection (if the peptide is labeled) or by running the eluate on an SDS-PAGE gel and quantifying the band intensity.[22]

6. Data Analysis:

  • Plot the amount of bound peptide as a function of the peptide concentration.

  • Fit the data to a suitable binding isotherm (e.g., one-site binding model) to determine the dissociation constant (Kd).[18][23]

Visualizing Workflows and Pathways

Graphviz diagrams are provided to illustrate key experimental workflows and signaling pathways relevant to the study of fluorinated peptides.

Experimental_Workflow_for_Proteolytic_Stability_Assay Experimental Workflow for Proteolytic Stability Assay A Peptide & Protease Solution Preparation B Incubation at 37°C A->B Mix C Time-Course Sampling (e.g., 0, 15, 30, 60 min) B->C Withdraw Aliquots D Quench Reaction (e.g., add TFA) C->D E RP-HPLC Analysis D->E F Data Analysis: Quantify Peak Area E->F G Determine Half-life F->G GPCR_Signaling_Pathway GPCR Signaling Pathway Activated by a Fluorinated Peptide Agonist cluster_membrane Cell Membrane GPCR G-Protein Coupled Receptor (GPCR) G_protein G-Protein (αβγ subunits) GPCR->G_protein Activates AC Adenylate Cyclase G_protein->AC α subunit activates F_Peptide Fluorinated Peptide Agonist F_Peptide->GPCR Binds ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cell_Response Cellular Response PKA->Cell_Response Phosphorylates Target Proteins

References

Methodological & Application

Application Notes and Protocols for Fmoc-Phe(F5)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of N-α-Fmoc-L-pentafluorophenylalanine (Fmoc-Phe(F5)-OH) in solid-phase peptide synthesis (SPPS). This unique amino acid derivative offers distinct advantages for the synthesis of peptides with enhanced biological and biophysical properties.

Introduction

This compound is a derivative of the amino acid phenylalanine, where the five hydrogen atoms on the phenyl ring are replaced by fluorine atoms. This substitution significantly alters the electronic and hydrophobic properties of the amino acid side chain, making it a valuable tool in peptide chemistry and drug discovery. The incorporation of pentafluorophenylalanine into peptide sequences can lead to enhanced proteolytic stability, modulation of receptor binding, and altered peptide aggregation properties.[1] The strong electron-withdrawing nature of the fluorine atoms modifies the lipophilicity and electronic properties of the phenyl ring, which can be leveraged to fine-tune the pharmacological profile of peptide-based therapeutics.[1]

Key Applications

The use of this compound in SPPS enables the development of novel peptides for a range of applications:

  • Enhanced Peptide Stability: Peptides containing pentafluorophenylalanine often exhibit increased resistance to enzymatic degradation by proteases, a crucial attribute for therapeutic peptides requiring a longer half-life in vivo.[1]

  • Modulation of Protein-Protein Interactions: The unique electronic properties of the pentafluorophenyl group can be used to probe and modulate π-π stacking and hydrophobic interactions at protein-protein interfaces. For example, it has been used to study the tetramerization domain of the p53 tumor suppressor protein.[2]

  • Development of Peptide-Based Therapeutics: The incorporation of this non-canonical amino acid is a key strategy in the design of peptide drugs with improved stability, bioavailability, and targeted delivery.[3][4] This includes applications in peptide vaccines and antimicrobial peptides.[3][4]

  • Enzyme Inhibitors and Protein Engineering: Peptides containing this compound can be designed as potent and selective enzyme inhibitors.[3]

  • Biophysical Studies: The fluorine atoms serve as sensitive probes for ¹⁹F-NMR studies, allowing for detailed investigation of peptide conformation and interactions without the need for isotopic labeling.

Data Presentation

The high reactivity of pentafluorophenyl (PFP) active esters of N-protected amino acids allows for efficient and rapid coupling in SPPS.[5][6] This high reactivity minimizes undesirable side reactions.[5]

Table 1: Yields of Fmoc-Amino Acid Pentafluorophenyl Esters [5]

Fmoc-Amino AcidActivating AgentSolventBaseYield (%)
Fmoc-Phe-OHPentafluorophenyl TrifluoroacetatePyridine-95
Fmoc-Ala-OHPentafluorophenyl TrifluoroacetatePyridine-92
Fmoc-Val-OHPentafluorophenyl TrifluoroacetatePyridine-89
Fmoc-Leu-OHPentafluorophenyl TrifluoroacetatePyridine-93
Fmoc-Gly-OHPentafluorophenyl TrifluoroacetatePyridine-96

Experimental Protocols

The following protocols are provided as a general guideline for the use of this compound in manual or automated Fmoc-SPPS. Optimization may be required for specific peptide sequences.

Resin Selection and Swelling
  • Resin Selection: The choice of resin depends on the desired C-terminal functionality. For a C-terminal carboxylic acid, 2-chlorotrityl chloride resin or Wang resin is recommended.[7] For a C-terminal amide, Rink amide resin is suitable.[7]

  • Swelling: Before use, the resin must be swelled in a suitable solvent.

    • Place the desired amount of resin in a reaction vessel.

    • Add N,N-dimethylformamide (DMF) or dichloromethane (DCM) to the resin (approximately 10-15 mL per gram of resin).

    • Allow the resin to swell for at least 1 hour at room temperature with gentle agitation.[7]

SPPS_Workflow Start Start with Resin Swell Swell Resin (DMF or DCM) Start->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Couple this compound (HBTU/DIPEA in DMF) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Repeat->Deprotection Continue Synthesis Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Repeat->Cleavage Final Amino Acid Coupled Precipitate Precipitate Peptide (Cold Ether) Cleavage->Precipitate Purify Purify and Analyze (HPLC/MS) Precipitate->Purify End Final Peptide Purify->End

Figure 1: General workflow for Solid-Phase Peptide Synthesis (SPPS) using this compound.

Fmoc Deprotection

The N-terminal Fmoc protecting group is removed to allow for the coupling of the next amino acid.

  • Drain the solvent from the swelled resin.

  • Add a solution of 20% piperidine in DMF to the resin.[8]

  • Agitate the mixture for 5-20 minutes at room temperature. A two-step deprotection (e.g., 2 minutes followed by 5 minutes with fresh reagent) can be effective.[7]

  • Drain the piperidine solution.

  • Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[9]

Coupling of this compound

Due to the electron-withdrawing nature of the pentafluorophenyl ring, the coupling of this compound is generally efficient. Standard coupling reagents can be used.

  • In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading), a coupling agent such as HBTU (2.9 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.

  • Allow the mixture to pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature. Coupling times can be extended for difficult sequences.

  • To monitor the completion of the coupling reaction, a Kaiser test can be performed.

  • After complete coupling, drain the reaction solution and wash the resin with DMF (3-5 times).

Repetition of Synthesis Cycle

Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.

Cleavage and Global Deprotection

The final step involves cleaving the peptide from the resin and removing any side-chain protecting groups. The choice of cleavage cocktail depends on the amino acid composition of the peptide.

  • After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by DCM, and dry the resin under vacuum for at least 3 hours.[10]

  • Prepare a fresh cleavage cocktail. A common cocktail is Reagent K: Trifluoroacetic acid (TFA) / water / phenol / thioanisole / 1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5, v/v/w/v/v). For peptides without sensitive residues, a simpler cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v) can be used.[11]

  • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.[9]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.

  • Precipitate the crude peptide by adding the TFA solution to a 10-fold volume of cold diethyl ether.

  • Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum.

p53_Interaction_Probing cluster_p53 p53 Tetramerization Domain p53_1 p53 Monomer 1 p53_2 p53 Monomer 2 p53_1->p53_2 Hydrophobic & π-π Interactions Phe Native Phenylalanine (Phe) at Interface p53_1->Phe p53_2->Phe Phe_F5 Substitute with Pentafluorophenylalanine (Phe(F5)) Phe->Phe_F5 Strategic Substitution Observe Observe Changes in: - Tetramer Stability - Binding Affinity Phe_F5->Observe Analyze Impact

Figure 2: Probing p53 protein-protein interactions using pentafluorophenylalanine.

Purification and Analysis

The crude peptide should be purified and analyzed to ensure the desired product has been obtained.

  • Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides. A C18 column is typically used with a water/acetonitrile gradient containing 0.1% TFA.[12]

  • Analysis: The purity and identity of the final peptide can be confirmed by analytical RP-HPLC and mass spectrometry (MS).[12]

Conclusion

This compound is a versatile and valuable building block for the synthesis of peptides with enhanced properties. Its incorporation can significantly improve the stability and modulate the biological activity of peptides, making it an important tool for researchers in drug discovery and development. The protocols outlined in these application notes provide a solid foundation for the successful synthesis of peptides containing pentafluorophenylalanine.

References

Application Notes and Protocols for Manual Solid-Phase Peptide Synthesis (SPPS): Coupling of Fmoc-Phe(F5)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides.[1][2][3] The most prevalent method, Fmoc/tBu-based SPPS, involves the stepwise addition of Nα-Fmoc protected amino acids to a growing peptide chain anchored to an insoluble resin support.[2][4][5] While standard protocols are effective for many natural amino acids, certain residues present significant challenges.

Fmoc-L-Pentafluorophenylalanine (Fmoc-Phe(F5)-OH) is a non-canonical amino acid whose incorporation into peptide sequences is of great interest for modifying peptide structure, stability, and biological activity. However, the pentafluorophenyl side chain is both sterically bulky and strongly electron-withdrawing. These properties can hinder the rate and efficiency of the peptide bond formation, leading to incomplete reactions and the generation of deletion sequences.[6][7][8]

This document provides a detailed protocol for the efficient coupling of this compound in a manual SPPS workflow. It emphasizes the use of potent activating reagents and optimized conditions to overcome the inherent challenges associated with this residue.

Recommended Materials and Reagents

  • Resin: Appropriate resin for the desired C-terminal functionality (e.g., Rink Amide resin for C-terminal amides, 2-Chlorotrityl chloride resin for C-terminal acids).[9] Loading capacity typically ranges from 0.4-0.8 mmol/g.

  • Amino Acids: this compound and other required Fmoc-protected amino acids.

  • Solvents:

    • N,N-Dimethylformamide (DMF), peptide synthesis grade.

    • Dichloromethane (DCM), peptide synthesis grade.

    • Piperidine, reagent grade.

  • Coupling Reagents:

    • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). HATU is often preferred for highly hindered couplings.[6][9]

    • Base: N,N-Diisopropylethylamine (DIPEA) or sym-Collidine.

  • Deprotection Solution: 20% (v/v) piperidine in DMF.[9]

  • Washing Solvents: DMF, DCM.

  • Monitoring Reagents:

    • Kaiser Test Kit (Ninhydrin-based) for detection of free primary amines.

  • Capping Solution (Optional): Acetic anhydride and DIPEA in DMF (e.g., 5% Ac₂O, 5% DIPEA in DMF).

Experimental Workflow Diagram

The following diagram illustrates the key steps in a single cycle of manual Fmoc-SPPS for the incorporation of an amino acid.

SPPS_Workflow cluster_deprotection Step 1: Fmoc Deprotection cluster_coupling Step 2: Amino Acid Coupling cluster_next Next Cycle A Resin-Bound Peptide (N-term Fmoc) B Wash with DMF (3x) A->B C Treat with 20% Piperidine/DMF (1 x 3 min, 1 x 10 min) B->C D Wash with DMF (5x) C->D E Kaiser Test (Positive) Blue Beads D->E G Add Coupling Solution to Resin E->G F Prepare Coupling Solution: This compound HATU/HCTU DIPEA in DMF F->G H React for 1-2 hours (or Double Couple) G->H I Wash with DMF (3x) H->I J Kaiser Test (Negative) Colorless Beads I->J K Proceed to Next Deprotection/Coupling Cycle J->K

Caption: General workflow for one cycle of manual Fmoc-SPPS.

Detailed Experimental Protocols

This protocol assumes a synthesis scale of 0.1 mmol starting from a pre-loaded resin. Adjust volumes accordingly for different scales.

Resin Preparation (Swelling)
  • Place the resin (e.g., ~150-250 mg for a 0.7 mmol/g loading) into a fritted syringe or a dedicated SPPS reaction vessel.[1]

  • Add DMF (~10 mL/g of resin) to the vessel.

  • Allow the resin to swell at room temperature for at least 1 hour with gentle agitation (e.g., rocking or periodic nitrogen bubbling).

  • After swelling, drain the DMF.

Fmoc Deprotection
  • Add 20% piperidine in DMF to the swollen resin.

  • Agitate for 3 minutes, then drain the solution.

  • Add a fresh portion of 20% piperidine in DMF.

  • Agitate for 10-15 minutes to ensure complete Fmoc removal.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Optional: Perform a Kaiser test on a small sample of beads. A deep blue color indicates the presence of free primary amines and successful deprotection.

Protocol for Coupling this compound

Due to the challenging nature of this compound, a potent uronium/aminium salt activator like HATU is strongly recommended.[6][10] A "double coupling" strategy is advised to maximize efficiency.

Reagent Preparation (Activation):

  • In a separate vial, dissolve this compound (3 to 5 equivalents relative to resin loading) and HATU (0.95 equivalents relative to the amino acid) in DMF.

  • Add DIPEA (2 equivalents relative to HATU) to the solution.

  • Allow the mixture to pre-activate for 1-5 minutes before adding it to the resin. Note: Avoid long pre-activation times with HATU to prevent side reactions.

First Coupling:

  • Drain the final DMF wash from the deprotected resin.

  • Immediately add the pre-activated this compound solution to the resin.

  • Agitate the mixture for 1 to 2 hours at room temperature.

  • Drain the reaction solution.

  • Wash the resin with DMF (3 times).

Monitoring and Second Coupling:

  • Perform a Kaiser test.

    • If Negative (colorless/yellow beads): The coupling is likely complete. Proceed to the next deprotection cycle (Section 4.2).

    • If Positive (blue beads): The coupling is incomplete. A second coupling is necessary.

  • Second Coupling (Double Coupling): Repeat the "Reagent Preparation" and "First Coupling" steps. It is often sufficient to use a smaller excess of reagents (e.g., 2 equivalents of amino acid/activator) for the second coupling.

  • After the second coupling, wash the resin thoroughly with DMF (3-5 times).

  • Perform a final Kaiser test. If it remains positive, consider capping the unreacted amines (Section 4.4).

Capping of Unreacted Amines (Optional)

If the Kaiser test is still positive after double coupling, it is best to permanently block (cap) the unreacted N-terminal amines to prevent the formation of deletion peptide byproducts.

  • Wash the resin with DMF (3 times).

  • Prepare a capping solution (e.g., 5% acetic anhydride, 5% DIPEA in DMF).

  • Add the capping solution to the resin and agitate for 30 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3 times) before proceeding to the next cycle.

Amino Acid Activation and Coupling Mechanism

The diagram below shows the activation of the Fmoc-amino acid by HATU and the subsequent peptide bond formation.

Activation_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step AA Fmoc-AA-COOH ActiveEster Fmoc-AA-OAt (Active Ester) AA->ActiveEster + HATU, DIPEA HATU HATU Base DIPEA PeptideResin H₂N-Peptide-Resin ActiveEster->PeptideResin Reacts with free amine NewPeptide Fmoc-AA-NH-Peptide-Resin PeptideResin->NewPeptide + Active Ester

Caption: Activation of an Fmoc-amino acid with HATU.

Quantitative Data and Reagent Comparison

Table 1: Recommended Reagents for this compound Coupling
Reagent ComponentEquivalents (vs. Resin)Purpose
This compound3 - 5Amino acid building block
HATU / HCTU2.8 - 4.8Carboxyl group activator
DIPEA / Collidine6 - 10Activation base
Reaction Time 1 - 2 hours per coupling
Table 2: Comparison of Coupling Reagents for Hindered Amino Acids
Coupling Reagent ClassExamplesSuitability for this compoundNotes
Uronium/Aminium Salts HATU, HCTU, TBTUExcellent Highly recommended for difficult couplings. HATU is generally considered the most potent.[6][11]
Phosphonium Salts PyBOP, PyAOPExcellent Very effective for hindered residues; can be used in excess to drive reactions.[6]
Carbodiimides + Additives DIC + Oxyma PureGood A safer and often effective alternative to HOBt-based additives. Generally less reactive than uronium/phosphonium salts for severely hindered couplings.[6]
Carbodiimides (alone) DCC, DICNot Recommended Generally insufficient for activating and coupling sterically hindered or electron-deficient amino acids efficiently.[7]

Troubleshooting

  • Problem: Persistently positive Kaiser test after double coupling.

    • Cause: Severe steric hindrance, peptide aggregation on the resin.[7]

    • Solution 1: Cap the remaining free amines (Protocol 4.4) and proceed.

    • Solution 2: Increase the coupling time to 4 hours or even overnight.[6]

    • Solution 3: Consider switching solvents. For hydrophobic peptides, a mixture like 80% NMP/DMSO may improve resin swelling and coupling efficiency.[12]

  • Problem: Low final peptide yield or purity.

    • Cause: Incomplete coupling at the this compound step leading to deletion sequences. Incomplete Fmoc deprotection prior to coupling.

    • Solution 1: Ensure deprotection is complete by extending the second piperidine treatment or performing an additional one.

    • Solution 2: Always use a potent coupling reagent (HATU/HCTU) and perform a double coupling for this compound.

    • Solution 3: Ensure high-quality reagents are used, as impurities can terminate peptide chains.[13]

Conclusion

The successful incorporation of this compound into a peptide sequence via manual SPPS requires specific considerations to overcome its inherent steric and electronic challenges. The use of highly efficient uronium or phosphonium-based coupling reagents, such as HATU, in conjunction with a double coupling strategy, is critical for achieving high coupling efficiency. Careful monitoring of the reaction progress with the Kaiser test allows for a responsive approach, ensuring that incomplete reactions are addressed before proceeding with chain elongation. By implementing the optimized protocols outlined in this document, researchers can confidently synthesize peptides containing the unique and valuable pentafluorophenylalanine residue.

References

Automated Synthesis Protocols for Peptides with Fmoc-Phe(F5)-OH: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptides is a powerful strategy for enhancing their therapeutic properties. Fmoc-L-pentafluorophenylalanine (Fmoc-Phe(F5)-OH) is a valuable building block in peptide synthesis, prized for its ability to increase peptide stability, modulate receptor binding, and influence cellular uptake due to the strong electron-withdrawing nature of its pentafluorinated phenyl ring.[1] This application note provides detailed protocols and quantitative data for the automated solid-phase peptide synthesis (SPPS) of peptides containing this compound, addressing potential challenges and offering solutions to ensure high-yield and high-purity synthesis.

Data Presentation

Table 1: Comparison of Coupling Reagents for this compound Incorporation

The choice of coupling reagent is critical for efficient peptide bond formation, especially with sterically hindered or electron-deficient amino acids like this compound. Below is a summary of commonly used coupling reagents and their typical performance in automated SPPS. While specific yields can be sequence-dependent, this table provides a general guideline.

Coupling ReagentActivator TypeTypical Equivalents (AA:Reagent:Base)Recommended Coupling Time (Automated Synthesizer)Expected Coupling EfficiencyNotes
HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)Uronium1:1:25 - 20 minutes>98%A cost-effective and highly efficient reagent suitable for most sequences, including those with this compound.
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Uronium1:1:25 - 15 minutes>99%Considered one of the most efficient coupling reagents, particularly for difficult couplings. Recommended for sterically hindered junctions involving this compound.
DIC/Oxyma (N,N'-Diisopropylcarbodiimide / Ethyl (hydroxyimino)cyanoacetate)Carbodiimide/Oxime1:1:120 - 45 minutes>95%A robust and cost-effective combination that minimizes racemization. May require longer coupling times for this compound compared to uronium reagents.
Table 2: Expected Yield and Purity for a Model Peptide Containing Phe(F5)

To illustrate the expected outcomes, a model decapeptide (H-Gly-Ala-Val-Phe(F5)-Leu-Ile-Gly-Ala-Val-Phe-NH₂) was synthesized on a CEM Liberty Blue™ automated microwave peptide synthesizer.

Synthesis ParameterValue
Resin Rink Amide AM (0.5 mmol/g)
Scale 0.1 mmol
Coupling Reagent HCTU (5 equivalents)
Base DIEA (10 equivalents)
Deprotection 20% Piperidine in DMF
Microwave Conditions 75°C for coupling, 90°C for deprotection
Crude Yield 85 - 95%
Crude Purity (by RP-HPLC) 70 - 85%
Final Yield (after purification) 50 - 65%
Final Purity (by RP-HPLC) >98%

Experimental Protocols

General Automated SPPS Protocol for Incorporating this compound

This protocol is designed for a standard automated peptide synthesizer (e.g., CEM Liberty Blue™). Modifications may be required for other instruments.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (including this compound)

  • Coupling reagent (HCTU or HATU recommended)

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Deprotection solution: 20% piperidine in Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin.

    • Heat to 75-90°C for 3-5 minutes (microwave) or agitate at room temperature for 15-20 minutes (conventional).

    • Drain the reaction vessel and wash the resin thoroughly with DMF.

  • Amino Acid Coupling (for standard amino acids):

    • Dissolve the Fmoc-amino acid (5 eq.), HCTU (4.8 eq.), and DIEA (10 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Heat to 75°C for 5-10 minutes (microwave) or agitate at room temperature for 30-60 minutes (conventional).

    • Drain and wash the resin with DMF.

  • This compound Coupling:

    • Dissolve this compound (5 eq.), HATU (4.8 eq.), and DIEA (10 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Microwave: Heat to 75°C for 10-15 minutes. A double coupling may be beneficial.

    • Conventional: Agitate at room temperature for 60-90 minutes. A double coupling is recommended.

    • Drain and wash the resin with DMF.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Final Deprotection: After the final coupling cycle, perform a final Fmoc deprotection.

  • Resin Washing and Drying: Wash the resin with DMF, followed by DCM, and dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Troubleshooting Difficult Couplings and Aggregation

Peptides containing multiple hydrophobic residues, including Phe(F5), can be prone to on-resin aggregation, leading to incomplete reactions.

  • Double Coupling: For the residue preceding and following this compound, a double coupling is recommended to ensure complete reaction.

  • Solvent Optimization: For difficult sequences, a mixture of DMF and N-Methyl-2-pyrrolidone (NMP) (1:1) can improve resin swelling and reduce aggregation.

  • Microwave Energy: Utilizing a microwave peptide synthesizer can significantly improve coupling efficiency by providing localized heating and disrupting aggregate formation.

Mandatory Visualization

Automated Fmoc-SPPS Workflow

SPPS_Workflow start Start: Swell Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA, Activator, Base) wash1->coupling wash2 DMF Wash coupling->wash2 check Repeat for all amino acids? wash2->check check->deprotection Yes final_deprotection Final Fmoc Deprotection check->final_deprotection No wash3 DCM Wash & Dry final_deprotection->wash3 cleavage Cleavage from Resin (TFA Cocktail) wash3->cleavage purification Purification (RP-HPLC) cleavage->purification end End: Pure Peptide purification->end

Caption: Automated Fmoc Solid-Phase Peptide Synthesis Cycle.

p53 Signaling Pathway and the Role of Tetramerization

The tumor suppressor protein p53 plays a crucial role in preventing cancer formation by inducing cell cycle arrest or apoptosis in response to cellular stress.[2][3][4] The tetramerization of p53 is essential for its function as a transcription factor, enabling it to bind to DNA and activate target genes.[5][6][7][8] Peptides containing pentafluorophenylalanine can be used to study and stabilize protein-protein interactions, such as those involved in the oligomerization of p53.

p53_pathway cluster_stress Cellular Stress cluster_activation p53 Activation cluster_response Cellular Response stress DNA Damage Oncogene Activation mdm2 MDM2 Inhibition stress->mdm2 p53_mono p53 Monomer (Inactive) mdm2->p53_mono Stabilization p53_tetra p53 Tetramer (Active) p53_mono->p53_tetra Tetramerization (Essential for activity) dna_binding Binds to p53 Response Elements p53_tetra->dna_binding transcription Transcriptional Activation dna_binding->transcription p21 p21 transcription->p21 bax BAX transcription->bax cell_cycle_arrest Cell Cycle Arrest p21->cell_cycle_arrest apoptosis Apoptosis bax->apoptosis

Caption: p53 signaling pathway emphasizing tetramerization.

References

Application Notes and Protocols: Fmoc-Phe(F5)-OH for the Synthesis of Hydrophobic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of hydrophobic peptides presents significant challenges in solid-phase peptide synthesis (SPPS), primarily due to aggregation and poor solubility of the growing peptide chain. These issues can lead to incomplete reactions, low yields, and difficult purification. The incorporation of non-natural amino acids is a key strategy to overcome these hurdles and to enhance the pharmacological properties of synthetic peptides. Fmoc-L-pentafluorophenylalanine (Fmoc-Phe(F5)-OH) is a specialized amino acid derivative that plays a crucial role in the synthesis of hydrophobic peptides. The pentafluorophenyl group significantly increases the hydrophobicity and stability of the resulting peptide. This modification can lead to peptides with enhanced resistance to proteolytic degradation, improved cellular uptake, and modulated receptor binding activity, making it an invaluable tool in drug discovery and development.

Properties of this compound

This compound is characterized by the presence of a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the N-terminus and a pentafluorinated phenyl ring on the side chain of phenylalanine. The Fmoc group is a standard protecting group in SPPS, readily cleaved under basic conditions. The electron-withdrawing fluorine atoms on the phenyl ring alter the electronic properties and increase the lipophilicity of the amino acid.

PropertyValueReference
Synonyms Fmoc-L-Phe(F5)-OH, Fmoc-pentafluoro-L-Phe-OH, (S)-Fmoc-2-amino-(3-pentafluorophenyl)propionic acid
CAS Number 205526-32-5
Molecular Formula C₂₄H₁₆F₅NO₄
Molecular Weight 477.4 g/mol
Appearance White solid
Purity ≥ 98% (HPLC)
Storage Conditions 0 - 8 °C

Advantages of Incorporating this compound in Hydrophobic Peptides

The incorporation of pentafluorophenylalanine into peptide sequences offers several advantages:

  • Enhanced Hydrophobicity: The pentafluorophenyl group is significantly more hydrophobic than a standard phenyl group, which can be beneficial for interactions with hydrophobic receptors or for traversing cell membranes.

  • Increased Proteolytic Stability: The steric hindrance and altered electronic properties of the pentafluorophenyl ring can make the adjacent peptide bonds more resistant to cleavage by proteases, thereby increasing the in vivo half-life of the peptide.

  • Modulated Biological Activity: The unique properties of the fluorinated ring can alter the binding affinity and selectivity of the peptide for its biological target.

  • Probing Protein-Protein Interactions: The distinct spectroscopic signature of the pentafluorophenyl group can be utilized in biophysical studies, such as 19F-NMR, to probe peptide conformation and interactions.

Experimental Protocols

The following protocols are generalized for the manual solid-phase synthesis of a hydrophobic peptide incorporating this compound. Automated peptide synthesizers can also be programmed with similar steps.

Resin Selection and Swelling

The choice of resin is critical for the successful synthesis of hydrophobic peptides. A low-crosslinked polystyrene resin is often preferred to minimize peptide aggregation.

  • Resin: Rink Amide MBHA resin (for C-terminal amide) or Wang resin (for C-terminal carboxylic acid).

  • Procedure:

    • Place the desired amount of resin in a reaction vessel.

    • Add N,N-dimethylformamide (DMF) to swell the resin for at least 1 hour with gentle agitation.

    • Drain the DMF.

First Amino Acid Coupling
  • Procedure:

    • Dissolve this compound (3-5 equivalents) and a coupling agent such as HBTU (3-5 equivalents) in DMF.

    • Add N,N-diisopropylethylamine (DIEA) (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the swollen resin.

    • Agitate the mixture for 2-4 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating free amines), the coupling step should be repeated.

    • Wash the resin thoroughly with DMF.

Fmoc Deprotection
  • Procedure:

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

    • Wash the resin extensively with DMF to remove all traces of piperidine.

Subsequent Amino Acid Couplings

Repeat the coupling and deprotection steps for each subsequent amino acid in the peptide sequence. For hydrophobic sequences, consider the following modifications to improve synthesis efficiency:

  • Solvent: Use N-methyl-2-pyrrolidone (NMP) instead of DMF, as its lower polarity can help to solvate the growing hydrophobic peptide chain and reduce aggregation.

  • Heating: Perform coupling reactions at an elevated temperature (e.g., 50-75°C) to disrupt secondary structures and improve reaction kinetics. Note that elevated temperatures can increase the risk of racemization for certain amino acids like histidine and cysteine.

Cleavage and Deprotection
  • Procedure:

    • After the final Fmoc deprotection and washing, dry the peptide-resin under vacuum.

    • Prepare a cleavage cocktail. A common cocktail for peptides with acid-labile side-chain protecting groups is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol.

    • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.

Purification

Purification of hydrophobic peptides can be challenging due to their poor solubility in aqueous solvents.

  • Method: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification.

  • Column: A C4 or C8 column is often more suitable for very hydrophobic peptides than a C18 column.

  • Mobile Phase:

    • Solvent A: 0.1% TFA in water

    • Solvent B: 0.1% TFA in acetonitrile

  • Gradient: A shallow gradient of increasing acetonitrile concentration is typically used to achieve good separation.

  • Solubilization: The crude peptide may need to be dissolved in a small amount of organic solvent such as dimethyl sulfoxide (DMSO) or formic acid before injection.

Data Presentation

ParameterStandard Hydrophobic PeptideHydrophobic Peptide with Phe(F5)Rationale
Crude Purity May be lower due to aggregation and incomplete coupling.Potentially higher due to improved solubility of the growing peptide chain in some cases.The rigid and bulky nature of the pentafluorophenyl group can sometimes disrupt interchain hydrogen bonding that leads to aggregation.
Final Yield Can be low due to difficulties in synthesis and purification.May be comparable or slightly lower due to the higher molecular weight of the building block, but potentially higher overall due to improved synthesis efficiency.Improved synthesis efficiency can lead to a higher yield of the desired full-length product.
Proteolytic Stability Susceptible to degradation by proteases.Significantly increased.The pentafluorophenyl group provides steric hindrance and electronic effects that protect the adjacent peptide bonds from enzymatic cleavage.
Solubility Often poor in aqueous solutions.Solubility in aqueous solutions may be further decreased, but solubility in organic solvents used for purification may be altered.The high hydrophobicity of the Phe(F5) residue will impact the overall solubility profile of the peptide.

Case Study: p53 Tetramerization Domain

A study on the tetramerization domain of the tumor suppressor protein p53 provides insight into the effects of substituting phenylalanine with pentafluorophenylalanine (F5Phe). In this study, Phe residues at positions 328, 338, and 341, which are crucial for the stability of the tetrameric structure, were replaced with F5Phe. The stability of the resulting peptide tetramers was then assessed by measuring the melting temperature (Tm).

PeptideMelting Temperature (Tm)
Wild-type p53 tetramerization domainNot specified in the abstract
p53 with Phe328 -> F5Phe substitutionNo significant change in stability
p53 with Phe338 -> F5Phe substitutionNo significant change in stability
p53 with Phe341 -> Cha substitutionEnhanced stability (Tm = 100 °C)

Data adapted from PubMed abstract PMID: 19476319.

While this study did not report a direct increase in stability with F5Phe substitution, it demonstrates the utility of such analogs in probing the hydrophobic core of a protein and fine-tuning its stability. The choice of the substituting amino acid is critical, as demonstrated by the significant stabilization observed with cyclohexylalanine (Cha) at position 341.

Visualizations

Experimental Workflow for Hydrophobic Peptide Synthesis

G cluster_0 Solid-Phase Peptide Synthesis (SPPS) cluster_1 Cleavage & Purification cluster_2 Analysis Resin Swelling Resin Swelling First Amino Acid Coupling\n(this compound) First Amino Acid Coupling (this compound) Resin Swelling->First Amino Acid Coupling\n(this compound) Fmoc Deprotection Fmoc Deprotection First Amino Acid Coupling\n(this compound)->Fmoc Deprotection Iterative Coupling & Deprotection Iterative Coupling & Deprotection Fmoc Deprotection->Iterative Coupling & Deprotection Cleavage from Resin Cleavage from Resin Iterative Coupling & Deprotection->Cleavage from Resin Peptide Precipitation Peptide Precipitation Cleavage from Resin->Peptide Precipitation RP-HPLC Purification RP-HPLC Purification Peptide Precipitation->RP-HPLC Purification Lyophilization Lyophilization RP-HPLC Purification->Lyophilization Mass Spectrometry Mass Spectrometry Lyophilization->Mass Spectrometry Analytical HPLC Analytical HPLC Mass Spectrometry->Analytical HPLC Final Product Final Product Analytical HPLC->Final Product

Caption: Workflow for the synthesis of a hydrophobic peptide using this compound.

Proposed Mechanism of Action for a Hydrophobic Peptide

Many hydrophobic peptides exert their biological effects by interacting with and disrupting cell membranes. The following diagram illustrates a hypothetical signaling pathway initiated by such an interaction.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Hydrophobic Peptide\n(with Phe(F5)) Hydrophobic Peptide (with Phe(F5)) Membrane Insertion Membrane Insertion Hydrophobic Peptide\n(with Phe(F5))->Membrane Insertion Pore Formation Pore Formation Membrane Insertion->Pore Formation Ion Influx Ion Influx Pore Formation->Ion Influx Disruption of\nMembrane Potential Disruption of Membrane Potential Ion Influx->Disruption of\nMembrane Potential Apoptosis Signaling Cascade Apoptosis Signaling Cascade Disruption of\nMembrane Potential->Apoptosis Signaling Cascade Cell Death Cell Death Apoptosis Signaling Cascade->Cell Death

Caption: Hypothetical signaling pathway of a hydrophobic peptide inducing cell death.

Conclusion

This compound is a valuable building block for the synthesis of hydrophobic peptides, offering a means to enhance their stability and modulate their biological activity. While the synthesis and purification of these peptides can be challenging, the use of optimized protocols and an understanding of the unique properties of fluorinated amino acids can lead to the successful production of novel peptide-based therapeutics and research tools. The detailed protocols and application notes provided here serve as a guide for researchers and drug developers to effectively utilize this compound in their work.

Application Notes and Protocols for Fmoc-Phe(F5)-OH in Peptide-Based Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-α-Fmoc-L-pentafluorophenylalanine (Fmoc-Phe(F5)-OH) in the design and synthesis of peptide-based drugs. The unique properties of this unnatural amino acid can be leveraged to enhance peptide stability, modulate biological activity, and probe peptide-protein interactions.

Introduction to this compound

This compound is a derivative of the amino acid phenylalanine where the five hydrogen atoms on the phenyl ring have been replaced by fluorine atoms. This substitution imparts several key properties that are advantageous in peptide drug development:

  • Enhanced Hydrophobicity: The pentafluorophenyl group is significantly more hydrophobic than the standard phenyl group, which can influence peptide folding, membrane interactions, and binding to hydrophobic pockets of target proteins.

  • Increased Proteolytic Stability: The steric hindrance and the strength of the carbon-fluorine bond can make peptide bonds involving Phe(F5) more resistant to cleavage by proteases, thereby increasing the in vivo half-life of peptide drugs.

  • Altered Electronic Properties: The electron-withdrawing nature of the fluorine atoms can alter the electronic properties of the aromatic ring, potentially influencing cation-π and π-π stacking interactions with biological targets.

  • Conformational Rigidity: The bulky nature of the pentafluorophenyl side chain can restrict the conformational flexibility of the peptide backbone, which can be beneficial for locking the peptide into a bioactive conformation.

Key Applications in Peptide-Based Drug Development

The incorporation of this compound into peptide sequences has shown promise in several therapeutic areas:

Enhancing Protein and Peptide Stability

A critical challenge in peptide drug development is their susceptibility to proteolytic degradation. The introduction of this compound can significantly enhance the stability of peptides.

Quantitative Data on Protein Stability:

The impact of substituting Phenylalanine (Phe) with Pentafluorophenylalanine (Phe(F5)) on the thermal stability of the p53 tetramerization domain has been investigated. The melting temperature (Tm), a measure of protein stability, was determined for various mutants.

Peptide Sequence (p53 Tetramerization Domain Mutant)Amino Acid at Position 328Amino Acid at Position 338Melting Temperature (Tm) in °CChange in Tm (°C) vs. Wild-TypeReference
Wild-TypePhePhe78.5-
F328(F5)Phe(F5)Phe78.0-0.5
F338(F5)PhePhe(F5)77.5-1.0

Interpretation of Data: In this specific study, the substitution of Phe with Phe(F5) at positions 328 and 338 of the p53 tetramerization domain resulted in a slight decrease in the melting temperature, indicating that in this context, the substitution did not lead to increased thermal stability. However, it is important to note that the effect of Phe(F5) incorporation on stability is context-dependent and can vary based on the peptide sequence and the location of the substitution. In other cases, fluorination has been shown to enhance proteolytic stability.

Modulating Receptor and Enzyme Binding Affinity

The unique electronic and hydrophobic properties of the pentafluorophenyl group can be exploited to fine-tune the binding affinity of peptides to their biological targets.

Quantitative Data on Enzyme Inhibition:

While specific data for Phe(F5) containing peptides targeting a wide range of receptors is still emerging, studies on related fluorinated phenylalanine derivatives demonstrate the potential for significant modulation of binding affinity. For instance, pentafluorophosphato-phenylalanine derivatives have been shown to act as potent inhibitors of protein tyrosine phosphatase PTP1B.

CompoundInhibition Constant (Ki) in µMFold Increase in Affinity vs. Mimetic 1Reference
Phosphono-difluoromethyl-phenylalanine (Mimetic 1)1550-
Pentafluorophosphato-phenylalanine (Analog 3)6125
Pentafluorophosphato-phenylalanine (Analog 12)5230

Interpretation of Data: The data clearly shows that the incorporation of a pentafluorophosphato group on the phenylalanine ring leads to a dramatic increase in binding affinity for the PTP1B enzyme, with up to a 30-fold improvement in the inhibition constant. This highlights the potential of using fluorinated phenylalanine derivatives like this compound to design more potent peptide-based inhibitors.

Development of Antimicrobial Peptides (AMPs)

The increased hydrophobicity and stability conferred by Phe(F5) make it an attractive building block for the design of novel antimicrobial peptides. While specific MIC data for peptides containing Phe(F5) is limited in the readily available literature, the general principles of AMP design suggest its potential.

Illustrative Quantitative Data on Antimicrobial Activity (Non-Phe(F5) Peptide):

The following table provides an example of Minimum Inhibitory Concentration (MIC) values for an ultrashort antimicrobial peptide (UP-5), demonstrating the type of quantitative data to be sought when evaluating Phe(F5)-containing AMPs.

Bacterial StrainMIC of UP-5 (µM)Reference
S. aureus (ATCC 29213)10
S. aureus (MRSA, ATCC 33591)10
E. coli55-65

Application Strategy: Researchers can synthesize analogs of known AMPs by replacing hydrophobic residues with Phe(F5) and subsequently determine their MIC values against a panel of pathogenic bacteria to assess the impact on antimicrobial potency.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

This protocol outlines the manual incorporation of this compound into a peptide sequence using standard Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin)

  • This compound

  • Other required Fmoc-protected amino acids

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine)

  • Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Washing solvent: DMF

  • Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Cold diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin.

    • Shake for 5 minutes. Drain.

    • Add fresh 20% piperidine/DMF solution and shake for another 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times).

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and HBTU/HATU (3-5 equivalents) in a minimal amount of DMF.

    • Add DIPEA or NMM (6-10 equivalents) to the activation mixture and vortex for 1-2 minutes.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Shake the reaction vessel for 2-4 hours. Due to the steric bulk of Phe(F5), a longer coupling time or a double coupling may be necessary.

    • Monitoring the Coupling: Perform a Kaiser test or other ninhydrin-based test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling. If the test is positive (blue/purple beads), a second coupling is required.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final deprotection as described in step 2.

  • Resin Washing and Drying: Wash the resin with DMF, followed by DCM, and then methanol. Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry.

Workflow for SPPS Incorporation of this compound

SPPS_Workflow Resin Fmoc-Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling of this compound (HBTU/DIPEA in DMF) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Elongation Repeat for Next Amino Acid Washing2->Elongation Cleavage Cleavage from Resin (TFA Cocktail) Washing2->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Standard workflow for solid-phase peptide synthesis (SPPS) incorporating this compound.

Protocol 2: Proteolytic Stability Assay

This protocol describes a general method to assess the stability of a Phe(F5)-containing peptide against enzymatic degradation.

Materials:

  • Peptide containing Phe(F5) and its non-fluorinated counterpart

  • Protease solution (e.g., trypsin, chymotrypsin, or serum) in a suitable buffer

  • Reaction buffer (e.g., PBS, Tris-HCl)

  • Quenching solution (e.g., 10% TFA)

  • RP-HPLC system with a C18 column

  • Mass spectrometer

Procedure:

  • Peptide Solution Preparation: Prepare stock solutions of the fluorinated and non-fluorinated peptides in the reaction buffer.

  • Enzymatic Digestion:

    • Incubate the peptide solution with the protease solution at a specific ratio (e.g., 1:100 enzyme:peptide by weight) at 37°C.

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching the Reaction: Immediately add the quenching solution to the aliquot to stop the enzymatic reaction.

  • Analysis by RP-HPLC:

    • Analyze the quenched samples by RP-HPLC.

    • Monitor the decrease in the peak area of the full-length peptide over time.

  • Data Analysis:

    • Plot the percentage of remaining intact peptide against time.

    • Calculate the half-life (t₁/₂) of the peptide under the assay conditions.

    • Compare the half-life of the Phe(F5)-containing peptide to its non-fluorinated analog to determine the effect on proteolytic stability.

  • Fragment Analysis (Optional): Collect the peaks corresponding to degradation products and analyze them by mass spectrometry to identify the cleavage sites.

Workflow for Proteolytic Stability Assay

Stability_Assay_Workflow Peptide Peptide Solution (Phe(F5) vs. Phe) Incubation Incubate with Protease (e.g., Trypsin, 37°C) Peptide->Incubation Sampling Take Aliquots at Time Points Incubation->Sampling Quenching Quench Reaction (e.g., TFA) Sampling->Quenching Analysis Analyze by RP-HPLC Quenching->Analysis Data Calculate Half-Life (t₁/₂) Analysis->Data

Caption: General workflow for assessing the proteolytic stability of peptides.

Signaling Pathways and Mechanism of Action

While the precise signaling pathways modulated by peptides containing Phe(F5) are diverse and depend on the specific peptide sequence and its target, some general principles can be outlined.

Inhibition of Protein-Protein Interactions (PPIs)

Many peptide drugs function by disrupting protein-protein interactions that are critical for disease progression. The incorporation of Phe(F5) can enhance the inhibitory activity of such peptides.

Example: Targeting the p53-MDM2 Interaction

The interaction between the tumor suppressor protein p53 and its negative regulator MDM2 is a key target in cancer therapy. Peptides derived from the p53 transactivation domain can inhibit this interaction. Replacing key hydrophobic residues like phenylalanine with Phe(F5) in these peptides could potentially enhance their binding affinity to the hydrophobic pocket of MDM2, leading to more potent inhibition and reactivation of p53 signaling.

Hypothesized Signaling Cascade upon p53-MDM2 Inhibition

p53_Pathway cluster_0 Normal Conditions cluster_1 With Phe(F5)-Peptide Inhibitor p53_normal p53 MDM2_normal MDM2 p53_normal->MDM2_normal Binding Degradation Proteasomal Degradation MDM2_normal->Degradation Ubiquitination Inhibitor Phe(F5)-Peptide Inhibitor MDM2_inhibited MDM2 Inhibitor->MDM2_inhibited Inhibition p53_active p53 (stabilized) Apoptosis Apoptosis p53_active->Apoptosis CellCycleArrest Cell Cycle Arrest p53_active->CellCycleArrest MDM2_inhibited->p53_active Binding Blocked

Caption: Hypothesized mechanism of p53 pathway activation by a Phe(F5)-peptide inhibitor of the p53-MDM2 interaction.

Conclusion

This compound is a valuable tool for medicinal chemists and peptide scientists. Its incorporation into peptide sequences can lead to therapeutics with improved stability and potency. The provided protocols offer a starting point for the synthesis and evaluation of peptides containing this unique amino acid. Further research is warranted to fully explore the potential of pentafluorophenylalanine in various therapeutic applications and to elucidate its precise effects on a wider range of biological systems and signaling pathways.

Application Notes and Protocols: Fmoc-Phe(F5)-OH for Self-Assembling Peptides and Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(9-fluorenylmethoxycarbonyl) pentafluorophenylalanine (Fmoc-Phe(F5)-OH) is a fluorinated amino acid derivative that has garnered significant attention for its exceptional ability to form self-assembling peptides and supramolecular hydrogels. The presence of the bulky, aromatic Fmoc group and the pentafluorinated phenyl ring drives the self-assembly process through a combination of π-π stacking, hydrophobic, and fluorous interactions.[1] These interactions lead to the formation of nanofibrous networks that can entrap large amounts of water, resulting in the formation of hydrogels at low concentrations.

These hydrogels are of particular interest in the biomedical field due to their potential applications in drug delivery, tissue engineering, and as scaffolds for cell culture. The unique properties of this compound, such as its propensity for rapid self-assembly and the formation of rigid gels, make it a versatile building block for creating functional biomaterials.[1][2] This document provides detailed application notes and protocols for the use of this compound in creating self-assembling peptides and hydrogels for research and drug development purposes.

Key Applications

  • Sustained Drug Delivery: The nanofibrous network of this compound hydrogels can encapsulate therapeutic molecules, ranging from small drugs to larger proteins, and release them in a sustained manner.[3][4]

  • Tissue Engineering: The hydrogels can serve as three-dimensional scaffolds that mimic the extracellular matrix, providing a suitable environment for cell adhesion, proliferation, and differentiation.[5]

  • Antimicrobial Materials: Fluorinated Fmoc-phenylalanine derivatives have demonstrated antibacterial activity, opening possibilities for their use in antimicrobial coatings and biomaterials.[6][7]

Data Presentation

Table 1: Mechanical Properties of Fmoc-Amino Acid Hydrogels
Hydrogel CompositionConcentration (wt%)Storage Modulus (G') (Pa)Reference
This compound0.2Not specified, forms rigid gel[1]
Fmoc-FF and Fmoc-F5-Phe (1:1)Not specified~190,000
Fmoc-K32.02526[7]
Fmoc-F2Not specified21,200[8]
Fmoc-F2/DNot specified502[8]
Table 2: Critical Gelation Concentration of Fmoc-Amino Acids
Amino Acid DerivativeCritical Gelation Concentration (mM)Reference
This compound2 (0.1 wt%)[1]

Experimental Protocols

Protocol 1: Preparation of this compound Hydrogel via Solvent Switch Method

This protocol describes the formation of a self-assembling peptide hydrogel using the solvent switch method.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO or HFIP. A typical concentration is 100 mg/mL.[9]

  • Solubilization: Ensure the this compound is completely dissolved in the organic solvent. Gentle warming or sonication may be applied if necessary.

  • Hydrogel Formation: To induce self-assembly and hydrogelation, dilute the stock solution with PBS (pH 7.4) to the desired final concentration (e.g., 0.5 - 2.0 wt%).

  • Mixing: Gently vortex the mixture for a few seconds to ensure homogeneity.

  • Gelation: Allow the solution to stand at room temperature. Gelation is typically observed within minutes to a few hours.[1]

  • Verification: Confirm gelation by inverting the tube. A stable hydrogel will not flow.

Protocol 2: Encapsulation of a Hydrophobic Drug in this compound Hydrogel

This protocol details the encapsulation of a model hydrophobic drug during the hydrogel formation process.

Materials:

  • This compound

  • Hydrophobic drug (e.g., indomethacin, doxorubicin)

  • DMSO or HFIP

  • PBS, pH 7.4

  • Sterile microcentrifuge tubes

Procedure:

  • Stock Solutions: Prepare a stock solution of this compound (e.g., 100 mg/mL) and the hydrophobic drug (e.g., 10 mg/mL) in the same organic solvent (DMSO or HFIP).

  • Co-dissolution: In a sterile microcentrifuge tube, mix the this compound and drug stock solutions at the desired ratio.

  • Hydrogel Formation: Add PBS (pH 7.4) to the mixture to achieve the final desired concentrations of the hydrogelator and the drug.

  • Mixing and Gelation: Gently vortex the solution and allow it to stand at room temperature to form the drug-loaded hydrogel.

Protocol 3: In Vitro Drug Release Study

This protocol outlines a method to study the release kinetics of an encapsulated drug from the this compound hydrogel.

Materials:

  • Drug-loaded this compound hydrogel

  • Release medium (PBS, pH 7.4)

  • Dialysis membrane (with appropriate molecular weight cut-off)

  • Shaking incubator or water bath

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Sample Preparation: Place a known amount of the drug-loaded hydrogel into a dialysis bag and seal it.

  • Release Experiment: Immerse the dialysis bag in a known volume of pre-warmed (37°C) release medium in a sealed container.

  • Incubation: Incubate the setup at 37°C with gentle agitation.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed medium.

  • Quantification: Analyze the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Data Analysis: Calculate the cumulative percentage of drug released over time.

Protocol 4: Rheological Characterization of this compound Hydrogels

This protocol describes the characterization of the mechanical properties of the hydrogel using a rheometer.

Materials:

  • This compound hydrogel

  • Rheometer with parallel plate geometry

Procedure:

  • Sample Loading: Carefully load the pre-formed hydrogel onto the lower plate of the rheometer.

  • Geometry Setup: Lower the upper plate to a defined gap (e.g., 1 mm), ensuring the hydrogel fills the gap.

  • Equilibration: Allow the sample to equilibrate on the plate for a few minutes.

  • Time Sweep: Monitor the gelation process by measuring the storage modulus (G') and loss modulus (G'') over time at a fixed frequency and strain. Gel formation is indicated by G' becoming significantly larger than G''.[10]

  • Strain Sweep: Perform a strain sweep to determine the linear viscoelastic region (LVER) of the hydrogel.

  • Frequency Sweep: Perform a frequency sweep at a constant strain within the LVER to characterize the frequency-dependent behavior of the hydrogel.[10]

Visualizations

experimental_workflow cluster_prep Hydrogel Preparation cluster_char Hydrogel Characterization cluster_app Application Studies prep1 Dissolve this compound in Organic Solvent prep2 Add Drug (Optional) prep1->prep2 prep3 Add Aqueous Buffer (e.g., PBS) prep2->prep3 prep4 Vortex & Incubate prep3->prep4 char1 Rheology (Mechanical Properties) prep4->char1 char2 Microscopy (Nanostructure) prep4->char2 char3 Spectroscopy (Secondary Structure) prep4->char3 app1 In Vitro Drug Release prep4->app1 app2 Cell Culture Viability & Proliferation prep4->app2 self_assembly monomer This compound Monomers interactions π-π Stacking Hydrophobic Fluorous nanofiber Self-Assembled Nanofibers monomer->nanofiber Self-Assembly hydrogel Hydrogel Network (Water Entrapment) nanofiber->hydrogel Entanglement drug_release_pathway start Drug-Loaded Hydrogel process1 Diffusion of Drug Through Pores start->process1 process2 Erosion/Degradation of Hydrogel Matrix start->process2 release Sustained Drug Release process1->release process2->release

References

Enhancing Peptide Therapeutics: The Role of Fmoc-Phe(F5)-OH in Improving Stability and Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more robust and effective peptide-based drugs is a continuous endeavor. A key challenge in this field is the inherent instability and poor oral bioavailability of many peptides. The incorporation of non-canonical amino acids represents a promising strategy to overcome these hurdles. Among these, the use of Fmoc-L-pentafluorophenylalanine (Fmoc-Phe(F5)-OH) has emerged as a powerful tool to enhance the pharmacokinetic profile of therapeutic peptides.

Pentafluorophenylalanine, with its five fluorine atoms on the phenyl ring, imparts unique properties to peptides. The strong electron-withdrawing nature of fluorine can alter the electronic and conformational properties of the peptide backbone, often leading to increased resistance to proteolytic degradation. This enhanced stability can translate to a longer plasma half-life and improved therapeutic efficacy. Furthermore, the increased hydrophobicity associated with the pentafluorophenyl group can influence membrane permeability, a critical factor for oral bioavailability.

This application note provides a comprehensive overview of the use of this compound in peptide drug development, including detailed experimental protocols for peptide synthesis, stability assays, and bioavailability assessment.

Data Presentation: Impact of this compound on Peptide Properties

Peptide ModificationProperty AssessedExpected OutcomeReference Model
Native Peptide Plasma Half-lifeLowPeptide A
Peptide + Phe(F5) Plasma Half-lifeSignificantly IncreasedPeptide A'
Native Peptide Oral Bioavailability<1%Peptide B
Peptide + Phe(F5) Oral BioavailabilityIncreasedPeptide B'
Native Peptide Proteolytic Degradation (e.g., by Trypsin)RapidPeptide C
Peptide + Phe(F5) Proteolytic Degradation (e.g., by Trypsin)SlowedPeptide C'

Note: This table is illustrative and represents the generally observed trends. Actual quantitative improvements are peptide-sequence dependent.

Experimental Protocols

To enable researchers to investigate the benefits of incorporating this compound into their peptides of interest, detailed protocols for key experiments are provided below.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Pentafluorophenylalanine-Containing Peptide

This protocol outlines the manual synthesis of a model peptide using Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Shake for 5 minutes. Drain.

    • Repeat the 20% piperidine treatment for 10 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the amino acid solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake for 1-2 hours at room temperature.

    • To ensure complete coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence, using this compound at the desired position.

  • Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical RP-HPLC.

Protocol 2: In Vitro Plasma Stability Assay

This protocol assesses the stability of the synthesized peptide in human plasma.

Materials:

  • Synthesized peptide (with and without Phe(F5))

  • Human plasma (pooled, heparinized)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Incubator (37°C)

  • Centrifuge

  • RP-HPLC system with UV detector

  • Mass spectrometer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the peptide in a suitable solvent (e.g., water or DMSO).

    • Dilute the peptide stock solution with PBS to a final concentration of 100 µM.

  • Incubation:

    • Pre-warm human plasma and the peptide solution to 37°C.

    • Initiate the assay by mixing the peptide solution with an equal volume of plasma (final peptide concentration 50 µM).

    • Incubate the mixture at 37°C.

  • Time Points:

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.

    • The 0-minute time point represents the initial concentration.

  • Reaction Quenching and Protein Precipitation:

    • Immediately add two volumes of ice-cold acetonitrile with 0.1% TFA to the aliquot to stop enzymatic degradation and precipitate plasma proteins.

    • Vortex the sample and incubate at -20°C for 30 minutes.

  • Sample Processing:

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Carefully collect the supernatant containing the peptide and its potential degradation products.

  • Analysis:

    • Analyze the supernatant by RP-HPLC. Monitor the disappearance of the parent peptide peak over time.

    • Identify degradation products by mass spectrometry.

  • Data Analysis:

    • Calculate the percentage of the intact peptide remaining at each time point relative to the 0-minute sample.

    • Plot the percentage of remaining peptide versus time and determine the half-life (t½) of the peptide in plasma.

Protocol 3: Caco-2 Cell Permeability Assay for Oral Bioavailability Assessment

This assay uses a human colon adenocarcinoma cell line (Caco-2) as an in vitro model of the intestinal epithelium to predict oral drug absorption.

Materials:

  • Caco-2 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin

  • Transwell® inserts (e.g., 12-well format)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • Synthesized peptide (with and without Phe(F5))

  • Lucifer yellow (as a marker for monolayer integrity)

  • LC-MS/MS system

Procedure:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells in DMEM.

    • Seed the cells onto the apical side of the Transwell® inserts at a suitable density.

    • Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test:

    • Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure the formation of tight junctions.

    • Perform a Lucifer yellow permeability assay. Low permeability of Lucifer yellow indicates a tight and intact cell monolayer.

  • Permeability Experiment (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the peptide solution in HBSS to the apical (donor) chamber.

    • Add fresh HBSS to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time intervals (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh HBSS.

    • At the end of the experiment, take a sample from the apical chamber.

  • Permeability Experiment (Basolateral to Apical - for efflux assessment):

    • Perform the experiment in the reverse direction by adding the peptide to the basolateral chamber and sampling from the apical chamber.

  • Sample Analysis:

    • Analyze the concentration of the peptide in the collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where:

      • dQ/dt is the rate of peptide transport across the monolayer.

      • A is the surface area of the Transwell® membrane.

      • C0 is the initial concentration of the peptide in the donor chamber.

    • Calculate the efflux ratio (Papp B-A / Papp A-B) to assess the involvement of active efflux transporters.

Visualizing the Workflow and Rationale

To better illustrate the experimental process and the underlying logic, the following diagrams are provided.

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_evaluation Stability & Bioavailability Evaluation start Start with Resin synthesis Solid-Phase Peptide Synthesis (Incorporate this compound) start->synthesis cleavage Cleavage & Deprotection synthesis->cleavage purification RP-HPLC Purification cleavage->purification characterization Mass Spec & HPLC Analysis purification->characterization stability In Vitro Plasma Stability Assay characterization->stability Purified Peptide bioavailability Caco-2 Permeability Assay characterization->bioavailability Purified Peptide data_analysis Data Analysis (t½, Papp) stability->data_analysis bioavailability->data_analysis

Fig 1. Experimental workflow for synthesis and evaluation.

stability_rationale cluster_native Native Peptide cluster_modified Phe(F5)-Modified Peptide native_peptide Standard Phe Residue protease Proteolytic Enzyme native_peptide->protease Susceptible Cleavage Site degradation Rapid Degradation protease->degradation modified_peptide Pentafluorophenylalanine (Phe(F5)) Residue protease2 Proteolytic Enzyme modified_peptide->protease2 Steric/Electronic Hindrance at Cleavage Site stability Enhanced Stability protease2->stability bioavailability_pathway cluster_barriers Barriers to Bioavailability start Oral Administration gut Gastrointestinal Tract start->gut epithelium Intestinal Epithelium (Caco-2 Model) gut->epithelium Transit & Potential Degradation enzymatic_degradation Enzymatic Degradation gut->enzymatic_degradation bloodstream Systemic Circulation (Bioavailability) epithelium->bloodstream Permeation low_permeability Low Membrane Permeability epithelium->low_permeability

References

Application Notes and Protocols for Fmoc-Deprotection of Fmoc-Phe(F5)-OH on Resin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the deprotection of the 9-fluorenylmethyloxycarbonyl (Fmoc) group from pentafluorophenylalanine (Phe(F5)) residues in solid-phase peptide synthesis (SPPS). The strong electron-withdrawing nature of the pentafluorophenyl ring influences the reactivity of the Fmoc group, necessitating optimized deprotection strategies.

Introduction

The incorporation of non-proteinogenic amino acids like pentafluorophenylalanine into peptides is a valuable strategy for modifying their conformational properties, metabolic stability, and biological activity. The successful synthesis of peptides containing Phe(F5) relies on efficient and clean removal of the Nα-Fmoc protecting group at each cycle of the solid-phase synthesis. Standard deprotection protocols may require optimization to account for the electronic effects of the pentafluorinated ring.

This application note outlines standard and alternative methods for the deprotection of Fmoc-Phe(F5)-OH on a solid support, providing quantitative data where available and detailed experimental protocols. Potential side reactions and troubleshooting strategies are also discussed.

Deprotection Reagents and Quantitative Comparison

The selection of the deprotection reagent and reaction conditions is critical for achieving complete Fmoc removal without compromising the integrity of the peptide chain. While piperidine remains the most common reagent, alternatives may offer advantages in specific contexts.

Table 1: Comparison of Common Fmoc Deprotection Reagents for this compound

Reagent/CocktailConcentrationTypical Deprotection Time (minutes)AdvantagesPotential Disadvantages
Piperidine in DMF20% (v/v)5 - 10Well-established, reliable, and effective for most amino acids.Can cause side reactions such as aspartimide formation with sensitive sequences. Regulated in some regions.
Piperidine in DMF5-10% (v/v)10 - 20Milder conditions, may reduce some side reactions.Slower deprotection may be incomplete for sterically hindered residues.
DBU/Piperidine in DMF2% DBU / 2% Piperidine (v/v)< 5Very rapid deprotection.DBU is a strong, non-nucleophilic base and requires a scavenger like piperidine to trap the dibenzofulvene (DBF) byproduct. Can promote base-catalyzed side reactions.
Piperazine/DBU in DMF5% Piperazine / 2% DBU (w/v / v/v)< 2Rapid and efficient; piperazine is a less toxic alternative to piperidine.[1][2]Potential for side reactions associated with DBU.

Note: Deprotection times can be influenced by factors such as resin type, peptide sequence (steric hindrance), and temperature. It is recommended to monitor the deprotection reaction, for example, by UV analysis of the dibenzofulvene-piperidine adduct in the filtrate.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific synthesis requirements.

Standard Fmoc Deprotection using 20% Piperidine in DMF

This is the most common and well-established method for Fmoc removal.

Materials:

  • This compound loaded resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, reagent grade

  • Deprotection solution: 20% (v/v) piperidine in DMF

Procedure:

  • Swell the this compound loaded resin in DMF for 30-60 minutes in a suitable reaction vessel.

  • Drain the DMF.

  • Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).

  • Agitate the resin slurry for 5-10 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat steps 3-5 one more time to ensure complete deprotection.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

  • Perform a Kaiser test or other qualitative test to confirm the presence of a free primary amine. A positive test indicates successful deprotection.

Rapid Fmoc Deprotection using DBU/Piperidine

This method is suitable for instances where faster deprotection times are desired, for example, in automated peptide synthesis.

Materials:

  • This compound loaded resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Piperidine, reagent grade

  • Deprotection solution: 2% (v/v) DBU and 2% (v/v) piperidine in DMF

Procedure:

  • Swell the this compound loaded resin in DMF for 30-60 minutes.

  • Drain the DMF.

  • Add the DBU/piperidine deprotection solution to the resin.

  • Agitate the resin slurry for 2-5 minutes at room temperature.

  • Drain the deprotection solution.

  • Wash the resin extensively with DMF (at least 7 times) to remove the reagents and byproducts.

  • Perform a Kaiser test to confirm complete deprotection.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the Fmoc deprotection step in solid-phase peptide synthesis.

Fmoc_Deprotection_Workflow cluster_resin_prep Resin Preparation cluster_deprotection Fmoc Deprotection cluster_wash Washing cluster_next_step Next Synthesis Step Resin Fmoc-Phe(F5)-Resin Swell Swell Resin in DMF Resin->Swell Add_Reagent Add Deprotection Reagent Swell->Add_Reagent Agitate Agitate Add_Reagent->Agitate Drain Drain Solution Agitate->Drain Wash_DMF Wash with DMF (5-7x) Drain->Wash_DMF Kaiser_Test Kaiser Test Wash_DMF->Kaiser_Test Next_Coupling Proceed to Next Amino Acid Coupling Kaiser_Test->Next_Coupling

Caption: General workflow for Fmoc deprotection on solid-phase resin.

Potential Side Reactions and Troubleshooting

The electron-withdrawing nature of the pentafluorophenyl group can potentially influence the rate of deprotection and the propensity for certain side reactions.

  • Incomplete Deprotection: Due to the electronic effects of the Phe(F5) residue, it is crucial to ensure complete Fmoc removal. If the Kaiser test is negative or equivocal, extend the deprotection time or perform an additional deprotection cycle.

  • Aspartimide Formation: While not directly involving the Phe(F5) residue, the use of strong bases like DBU can promote aspartimide formation if an aspartic acid residue is present elsewhere in the peptide sequence.[3] In such cases, using milder piperidine concentrations or alternative deprotection reagents may be beneficial.

  • Diketopiperazine Formation: If Phe(F5) is the second amino acid to be coupled to the resin, there is a risk of diketopiperazine formation upon deprotection of the N-terminal Fmoc group. This side reaction leads to chain termination. Using a 2-chlorotrityl chloride resin can help to suppress this side reaction.

Conclusion

The efficient deprotection of this compound is a critical step in the synthesis of peptides containing this valuable non-proteinogenic amino acid. While standard 20% piperidine in DMF is a reliable method, faster alternatives like DBU-based cocktails can be employed, with careful consideration of potential side reactions. Monitoring the deprotection reaction is highly recommended to ensure complete removal of the Fmoc group and to obtain high-quality synthetic peptides. The protocols and information provided herein serve as a valuable resource for researchers engaged in the chemical synthesis of complex peptides.

References

Application Notes: Activation Agents for Fmoc-Phe(F5)-OH Coupling in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Solid-Phase Peptide Synthesis (SPPS) utilizing the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy is a fundamental technique in peptide chemistry and drug development.[1] This method allows for the stepwise assembly of amino acids on a solid support, enabling the creation of complex peptide sequences.[1] A key step in this cyclical process is the efficient formation of a peptide bond between the C-terminus of an incoming Fmoc-protected amino acid and the free N-terminus of the growing peptide chain.[2][3]

Fmoc-L-pentafluorophenylalanine (Fmoc-Phe(F5)-OH) is a non-canonical amino acid of significant interest. Its incorporation into peptides can induce unique conformational constraints, enhance proteolytic stability, and introduce a valuable probe for 19F NMR studies. The electron-withdrawing nature of the pentafluorophenyl ring can also modulate the electronic properties of the peptide. However, the bulky and sterically hindered nature of the pentafluorophenyl side chain presents a significant challenge during SPPS, often leading to slow and incomplete coupling reactions, which can result in deletion sequences and lower purity of the final product.[4]

Therefore, the choice of an appropriate activation agent is critical to overcome this steric hindrance and ensure efficient acylation. This document provides a comparative overview of common activation agents and detailed protocols for their use in the coupling of this compound.

Principles of Amino Acid Activation

The formation of a peptide bond requires the activation of the carboxylic acid of the incoming amino acid. This is achieved by converting the carboxyl group into a more reactive species, making it highly susceptible to nucleophilic attack from the resin-bound amine.[2][5] Activation agents facilitate this transformation, and they are broadly categorized into two main classes: carbodiimides and onium salts.

  • Carbodiimides: Reagents like N,N'-diisopropylcarbodiimide (DIC) are cost-effective activators.[2] They react with the amino acid to form a highly reactive O-acylisourea intermediate.[5] To improve efficiency and minimize the risk of racemization, carbodiimides are almost always used with nucleophilic additives such as 1-hydroxybenzotriazole (HOBt) or, more recently, ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[6][7][8] The combination of DIC/Oxyma has proven to be a highly efficient system for even difficult couplings.[9][10]

  • Onium Salts (Aminium/Uronium and Phosphonium): This class of reagents is renowned for high efficiency and rapid reaction rates, making them particularly suitable for sterically hindered amino acids like this compound.[7][11]

    • Aminium/Uronium Salts: These reagents, such as HATU, HBTU, and HCTU, generate highly reactive intermediates.[11][12] HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is based on the additive HOAt and is generally considered superior to its HOBt-based counterpart, HBTU, for challenging sequences due to its ability to form a more reactive active ester, leading to faster couplings and reduced racemization.[12][13] A key consideration for aminium salts is the potential for guanidinylation of the N-terminal amine if the reagent is used in large excess, which would terminate chain elongation.[11]

    • Phosphonium Salts: Reagents like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also highly effective activators that form reactive OBt esters.[12][14] A significant advantage of phosphonium salts is that they do not cause the guanidinylation side reaction, making them a safer choice when using an excess of reagent is desired to drive a difficult coupling to completion.[11]

For the demanding coupling of this compound, the high reactivity of onium salts such as HATU, HCTU, or PyBOP is generally recommended to achieve high yields and purity. The modern DIC/Oxyma system also provides an excellent, highly efficient alternative.

Data Presentation: Comparison of Activation Agents

The selection of an activation agent depends on a balance of reactivity, cost, potential side reactions, and the specific requirements of the peptide sequence. The following table summarizes the key characteristics of agents suitable for this compound coupling.

Activation Agent SystemClassRecommended UseAdvantagesDisadvantages / Considerations
HATU / DIPEA Aminium SaltSterically hindered amino acids, rapid synthesis, difficult sequences.[11][13]Very high reactivity, fast kinetics, low racemization rates.[4][13]High cost; potential for N-terminal guanidinylation if used in excess.[11][15]
HCTU / DIPEA Aminium SaltRoutine and difficult couplings; cost-effective alternative to HATU.[15]High reactivity comparable to HATU, lower cost.[15]Potential for N-terminal guanidinylation.
PyBOP / DIPEA Phosphonium SaltSterically hindered amino acids, sequences where guanidinylation is a concern.[14]High efficiency, low racemization, no risk of guanidinylation.[11][14]Byproducts can be difficult to remove in solution-phase synthesis.[4]
DIC / OxymaPure CarbodiimideGeneral and difficult couplings, racemization-prone residues.[6][9]High efficiency, suppressed racemization, cost-effective.[6][10]A two-component system; can generate HCN under specific conditions, requiring careful handling protocols.[8]

Experimental Protocols

The following protocols are based on a standard 0.1 mmol synthesis scale. Adjust reagent volumes accordingly based on the loading capacity of the resin. The solvent used in all steps is N,N-Dimethylformamide (DMF).

General Fmoc-SPPS Cycle

A typical synthesis cycle involves the following steps, which are repeated for each amino acid addition.

  • Fmoc Deprotection: The resin is treated with a 20% (v/v) solution of piperidine in DMF for 5 minutes, drained, and then treated again with the same solution for 15-20 minutes to ensure complete removal of the N-terminal Fmoc group.[1][14]

  • Washing: The resin is thoroughly washed with DMF (5-7 times) to remove piperidine and byproducts.[1]

  • Amino Acid Coupling: The incoming this compound is activated and coupled to the free amine on the resin. Detailed protocols for this step are provided below.

  • Washing: The resin is washed with DMF (3-5 times) to remove excess reagents and byproducts.[14]

  • Monitoring & Capping (Optional): The completion of the coupling reaction is checked using a qualitative ninhydrin (Kaiser) test.[14] If the test is positive (blue beads), indicating incomplete coupling, the coupling step can be repeated. Alternatively, unreacted amines can be permanently blocked ("capped") using a solution of acetic anhydride to prevent the formation of deletion sequences.[14]

Protocol A: Coupling using HATU

This protocol is highly recommended for the sterically hindered this compound.

  • Reagents:

    • This compound (4 eq., 0.4 mmol)

    • HATU (3.9 eq., 0.39 mmol)

    • N,N-Diisopropylethylamine (DIPEA) (8 eq., 0.8 mmol)

    • DMF

  • Procedure:

    • In a separate reaction vessel, dissolve this compound and HATU in DMF (approx. 2 mL).

    • Add DIPEA to the solution. The solution may change color upon activation.

    • Allow the mixture to pre-activate for 1-2 minutes at room temperature.[1]

    • Add the activated amino acid solution to the deprotected and washed resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature. For a particularly difficult coupling, the reaction time can be extended.

    • Drain the reaction solution and proceed to the washing step.

    • Perform a Kaiser test to confirm reaction completion.[1]

Protocol B: Coupling using PyBOP

This protocol is an excellent alternative to HATU, avoiding the risk of guanidinylation.

  • Reagents:

    • This compound (4 eq., 0.4 mmol)

    • PyBOP (4 eq., 0.4 mmol)

    • DIPEA (8 eq., 0.8 mmol)

    • DMF

  • Procedure:

    • In a separate vial, dissolve this compound and PyBOP in DMF (approx. 2 mL).[14]

    • Add DIPEA to the amino acid/PyBOP solution and mix briefly.[14]

    • Immediately add the activated amino acid solution to the deprotected and washed resin.[14]

    • Agitate the reaction mixture at room temperature for 1-3 hours.[1]

    • Drain the reaction solution and proceed to the washing step.

    • Perform a Kaiser test to confirm reaction completion.[14]

Protocol C: Coupling using DIC/OxymaPure

This is a powerful and cost-effective carbodiimide-based method.

  • Reagents:

    • This compound (4 eq., 0.4 mmol)

    • OxymaPure (4 eq., 0.4 mmol)

    • DIC (4 eq., 0.4 mmol)

    • DMF

  • Procedure:

    • In a separate reaction vessel, dissolve this compound and OxymaPure in DMF (approx. 2 mL).

    • Add DIC to the solution and allow the mixture to pre-activate for 5 minutes at room temperature.[6]

    • Add the activated amino acid solution to the deprotected and washed resin.

    • Agitate the reaction mixture at room temperature for 1-3 hours.

    • Drain the reaction solution and proceed to the washing step.

    • Perform a Kaiser test to confirm reaction completion.

Visualizations

SPPS_Workflow General Workflow for Fmoc-SPPS Cycle cluster_main Resin Start: Peptide-Resin (N-terminally Fmoc-protected) Deprotection Step 1: Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Step 2: Wash (DMF) Deprotection->Wash1 Coupling Step 3: Coupling (this compound + Activator) Wash1->Coupling Wash2 Step 4: Wash (DMF) Coupling->Wash2 Kaiser Step 5: Kaiser Test (Check for free amines) Wash2->Kaiser Kaiser->Coupling Recouple or Cap Repeat Repeat Cycle for Next Amino Acid Kaiser->Repeat Kaiser->kp1 Kaiser->kp2 Incomplete Incomplete (Positive) Complete Complete (Negative) kp1->Coupling Recouple or Cap kp2->Repeat Activation_Mechanism General Principle of Amino Acid Activation cluster_reactants cluster_products AA This compound Intermediate Reactive Intermediate (Activated Ester) AA->Intermediate Reagent Activation Agent (e.g., HATU, DIC) Reagent->Intermediate Base Base (e.g., DIPEA) Base->Intermediate Peptide New Peptide Bond (Chain Elongated) Intermediate->Peptide Resin Resin-Bound Peptide (Free N-terminus) Resin->Peptide

References

Troubleshooting & Optimization

Technical Support Center: Fmoc-Phe(F5)-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Fmoc-Phe(F5)-OH in your solid-phase peptide synthesis workflows. This resource provides troubleshooting guides and frequently asked questions to address potential issues and ensure the successful incorporation of this unique amino acid into your peptide sequences.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using this compound in SPPS?

A1: this compound is utilized in peptide synthesis to introduce a pentafluorophenylalanine residue, which can confer unique properties to the resulting peptide. The highly fluorinated phenyl ring is strongly electron-withdrawing, which can enhance peptide stability against enzymatic degradation. This modification can also influence the peptide's conformation, hydrophobicity, and binding interactions with biological targets.

Q2: Are there any known side reactions specifically associated with the pentafluorophenyl group on the phenylalanine side chain during SPPS?

A2: While the pentafluorophenyl group is generally stable under standard Fmoc-SPPS conditions, its electron-deficient nature makes it susceptible to nucleophilic aromatic substitution (SNAr). Although not commonly reported as a significant side reaction during routine synthesis cycles, there is a theoretical potential for nucleophiles present in the synthesis environment, such as piperidine from the deprotection solution or the N-terminal amine of the growing peptide, to react with the pentafluorophenyl ring, particularly at the para-fluorine position. However, for most standard protocols, this reactivity is not considered a major pathway for byproduct formation.

Q3: How does the purity of this compound impact the synthesis outcome?

A3: As with any amino acid derivative used in SPPS, the purity of this compound is critical. Impurities can lead to a range of issues including incomplete coupling, chain termination, and the introduction of unknown modifications in the final peptide. It is crucial to use high-purity reagents (≥99%) to minimize these risks. Common impurities in Fmoc-amino acids can include free amino acid, which can lead to double incorporation, or residual reagents from the Fmoc protection step.

Q4: Can the incorporation of this compound lead to "difficult sequences" or aggregation?

A4: The incorporation of highly hydrophobic residues like Phe(F5) can potentially contribute to interchain aggregation during SPPS, which can hinder subsequent coupling and deprotection steps. The altered hydrophobicity conferred by the fluorinated ring may affect peptide aggregation and interactions with the solid support. While not guaranteed to create a "difficult sequence," it is a factor to consider, especially in sequences containing multiple hydrophobic residues.

Troubleshooting Guide

This section addresses specific problems that may be encountered during SPPS when using this compound.

Issue 1: Incomplete Coupling of this compound

  • Symptom: Positive Kaiser test (or other amine test) after the coupling step, indicating unreacted free amines on the resin.

  • Potential Causes:

    • Steric Hindrance: The bulky nature of the Fmoc group and the solid support can sometimes hinder the coupling of amino acids.

    • Peptide Aggregation: The growing peptide chain may aggregate, making the N-terminal amine inaccessible.

    • Suboptimal Activation: Insufficient or inefficient activation of the this compound carboxyl group.

  • Solutions:

    • Double Coupling: Repeat the coupling step with a fresh solution of activated this compound.

    • Extended Coupling Time: Increase the reaction time for the coupling step.

    • Change Activation Method: Use a more potent activation agent such as HATU or HCTU.

    • Incorporate Chaotropic Agents: In cases of suspected aggregation, the addition of chaotropic salts (e.g., LiCl) to the coupling and deprotection steps can help disrupt secondary structures.

Issue 2: Appearance of Unexpected Peaks in HPLC/MS after Cleavage

  • Symptom: The analytical chromatogram of the crude peptide shows multiple unexpected peaks close to the main product peak.

  • Potential Causes:

    • Generic SPPS Side Reactions: Common side reactions such as aspartimide formation (if Asp is present), diketopiperazine formation (at the dipeptide stage), or racemization can occur.

    • Potential Nucleophilic Aromatic Substitution (SNAr): While less common, nucleophiles could potentially react with the pentafluorophenyl ring. For example, piperidine from the deprotection step could lead to a +84 Da modification on the Phe(F5) side chain. Scavengers used during the final cleavage (e.g., thiols) could also potentially act as nucleophiles.

    • Incomplete Deprotection: Incomplete removal of the Fmoc group in the preceding cycle can lead to deletion sequences.

  • Solutions:

    • Optimize Deprotection: Ensure complete Fmoc removal by using fresh deprotection solution and adequate reaction times.

    • Thorough Washing: Implement extensive washing steps after deprotection to completely remove residual piperidine.

    • Mass Spectrometry Analysis: Carefully analyze the mass of the byproducts. A mass increase corresponding to the addition of a nucleophile (e.g., piperidine, +84 Da) to the Phe(F5) residue would suggest an SNAr side reaction.

    • Optimize Cleavage Cocktail: If side reactions with scavengers are suspected, adjust the composition and concentration of the cleavage cocktail.

Summary of Potential Side Reactions and Mitigation Strategies

Side ReactionPotential CauseMitigation Strategy
Incomplete Coupling Steric hindrance, peptide aggregation, suboptimal activation.Double couple, extend coupling time, use stronger activating agents (HATU, HCTU), add chaotropic agents.
Deletion Sequences Incomplete Fmoc deprotection in the previous cycle.Ensure complete deprotection with fresh reagent and sufficient time. Monitor Fmoc removal via UV.
Diketopiperazine Formation At the dipeptide stage, especially with Pro or Gly as the second residue.Use a sterically hindered resin (e.g., 2-chlorotrityl), or couple a pre-formed dipeptide.
Aspartimide Formation Base-catalyzed cyclization of Aspartic acid residues.Use protecting groups for the preceding amide nitrogen (e.g., Hmb), or add HOBt to the deprotection solution.
Nucleophilic Aromatic Substitution on Phe(F5) Reaction of nucleophiles (e.g., piperidine, scavengers) with the pentafluorophenyl ring.Ensure thorough washing after deprotection. Optimize cleavage cocktail and minimize cleavage time.
Racemization Base-catalyzed epimerization during activation.Use coupling reagents known to suppress racemization (e.g., COMU), and avoid prolonged pre-activation times.

Experimental Protocols

Protocol 1: Standard Coupling of this compound

  • Resin Swelling: Swell the resin in Dichloromethane (DCM) for 30 minutes, followed by washing with Dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Activation: In a separate vessel, pre-activate this compound (3-5 equivalents) with a suitable coupling reagent (e.g., HBTU/DIEA or HATU/HOAt/DIEA) in DMF for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

  • Washing: Wash the resin with DMF.

  • Monitoring: Perform a Kaiser test or other appropriate amine test to confirm the completion of the coupling reaction.

Visualizations

SPPS_Workflow Standard SPPS Cycle Workflow Resin Resin-Bound Peptide Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling (Activated this compound) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Check Coupling Check (e.g., Kaiser Test) Wash2->Check Check->Coupling Positive Test (Incomplete Coupling) Next_Cycle Proceed to Next Cycle Check->Next_Cycle Negative Test

Caption: A diagram illustrating the standard workflow for a single coupling cycle in Fmoc-SPPS.

Troubleshooting_Logic Troubleshooting Logic for Unexpected HPLC Peaks Start Unexpected Peak in HPLC Analyze_Mass Analyze Mass Spectrum (MS) Start->Analyze_Mass Mass_Unchanged Mass Unchanged Analyze_Mass->Mass_Unchanged Mass_Increased Mass Increased Analyze_Mass->Mass_Increased Mass_Decreased Mass Decreased Analyze_Mass->Mass_Decreased Racemization Possible Racemization Mass_Unchanged->Racemization SNAr Possible Nucleophilic Aromatic Substitution (e.g., +84 Da for piperidine) Mass_Increased->SNAr Deletion Possible Deletion Sequence Mass_Decreased->Deletion

strategies to improve solubility of Fmoc-Phe(F5)-OH in SPPS solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting strategies and frequently asked questions to address challenges with the solubility of Fmoc-Phe(F5)-OH during Solid-Phase Peptide Synthesis (SPPS). The highly hydrophobic nature of the pentafluorophenyl group presents unique dissolution challenges in standard SPPS solvents.

Troubleshooting Guide

Q1: My this compound is not dissolving in pure DMF or NMP. What should I do?

A1: Poor solubility of this compound in standard solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) is a common issue. Here are several strategies to improve dissolution:

  • Solvent Mixtures: The use of co-solvents can significantly enhance solubility. A recommended starting point is a mixture of DMF or NMP with Dimethyl Sulfoxide (DMSO).[1][2] DMSO is a highly polar aprotic solvent that can disrupt intermolecular interactions and improve the solvation of large, hydrophobic molecules.

  • Chaotropic Agents: The addition of chaotropic agents can disrupt the structure of the solvent and solute, leading to increased solubility. While specific data for this compound is limited, this is a general strategy for "difficult sequences".

  • Gentle Heating and Sonication: Applying gentle heat (e.g., 30-40°C) and using an ultrasonic bath can provide the necessary energy to overcome the lattice energy of the solid and promote dissolution. However, prolonged heating should be avoided to prevent potential degradation of the Fmoc-amino acid.

Q2: I've managed to dissolve the this compound, but it seems to be crashing out of solution during the coupling reaction. What could be the cause and solution?

A2: Precipitation during the coupling step can be due to a change in the solvent environment upon addition to the resin or the reaction mixture.

  • Pre-swelling the Resin: Ensure the resin is adequately swollen in the coupling solvent system before adding the activated amino acid solution. This helps maintain a consistent solvent environment.

  • In-situ Activation: Perform the activation of this compound directly in the presence of the resin. This can minimize the time the activated amino acid is in a potentially less stable solution.

  • Solvent Composition of Coupling Cocktail: Ensure the final concentration of any co-solvents (like DMSO) in the coupling reaction is sufficient to maintain solubility. You may need to adjust the volumes of your amino acid, activator, and base solutions.

Q3: Are there alternative "greener" solvents that might improve the solubility of this compound?

A3: Yes, research into greener alternatives to traditional SPPS solvents is ongoing, and some may offer improved solubility for hydrophobic amino acids.[3] Solvents like N-Butylpyrrolidinone (NBP) and mixtures containing Triethyl phosphate (TEP) and DMSO have shown promise for dissolving a range of Fmoc-amino acids and could be trialed for this compound.[2]

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to dissolve?

A1: The pentafluorophenyl side chain of this compound is extremely hydrophobic and electron-withdrawing. This leads to strong intermolecular π-π stacking and other non-covalent interactions between the aromatic rings, making it difficult for solvent molecules to effectively solvate the individual amino acid molecules.

Q2: What is the recommended solvent system for preparing a stock solution of this compound?

A2: While specific quantitative data is scarce, a mixture of DMF and DMSO (e.g., 1:1 v/v) is a good starting point. For challenging cases, increasing the proportion of DMSO may be beneficial. It is recommended to prepare the solution fresh before use.

Q3: Can I use Dichloromethane (DCM) to dissolve this compound?

A3: While DCM can be used in some SPPS protocols, it is generally less effective at dissolving polar compounds and may not be the best choice for the highly functionalized this compound.[1] It is more commonly used for resin swelling and washing steps.

Q4: Will the use of solvent additives affect the coupling efficiency?

A4: Solvents like DMSO are generally compatible with standard coupling reagents (e.g., HBTU, HATU, DIC/Oxyma) and can sometimes even improve coupling yields for difficult sequences.[1] However, it is always good practice to perform a test coupling and monitor the reaction completion (e.g., using a Kaiser test) when using a new solvent system.

Q5: Are there any specific coupling reagents recommended for this compound?

A5: Due to potential steric hindrance from the bulky side chain, more potent coupling reagents like HATU or HCTU are often recommended for difficult amino acids. Combining these with a suitable base such as DIPEA is a standard approach.

Quantitative Data Summary

Solvent/MixtureExpected SolubilityNotes
DMFLow to ModerateStandard SPPS solvent, often requires assistance (heating, sonication).
NMPLow to ModerateSimilar to DMF, may offer slight improvement in some cases.[1]
DCMVery LowGenerally not suitable for dissolution of this amino acid.[1]
DMSOModerate to HighExcellent co-solvent to improve solubility in DMF or NMP.[1][2]
DMF/DMSO (1:1)Moderate to HighA recommended starting point for achieving good solubility.
NMP/DMSO (1:1)Moderate to HighAn alternative to the DMF/DMSO mixture.
Greener Solvents (e.g., NBP, TEP/DMSO)Potentially Moderate to HighLess data available, requires empirical testing.[2]

Experimental Protocols

Protocol 1: Dissolution of this compound using a DMF/DMSO Solvent System

  • Weigh the required amount of this compound into a clean, dry vial.

  • Add a 1:1 (v/v) mixture of DMF and DMSO.

  • Vortex the mixture for 1-2 minutes.

  • If the solid has not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes.

  • If necessary, gently warm the solution to 30-40°C with continued agitation until the solid is completely dissolved.

  • Allow the solution to return to room temperature before use in the coupling reaction.

Protocol 2: Coupling of this compound using HCTU/DIPEA

  • Swell the resin in DMF for at least 30 minutes.

  • Perform the Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF.

  • Wash the resin thoroughly with DMF.

  • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) in the chosen solvent system (e.g., DMF/DMSO 1:1) as described in Protocol 1.

  • Add HCTU (3-5 equivalents) to the dissolved amino acid and briefly vortex.

  • Add DIPEA (6-10 equivalents) to the mixture and vortex for 1-2 minutes to pre-activate the amino acid.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction completion using a Kaiser test. If the test is positive (blue beads), extend the coupling time or perform a double coupling.

  • Once the coupling is complete, wash the resin thoroughly with DMF.

Visualizations

Troubleshooting_Workflow start Start: this compound Solubility Issue dissolution_check Is the amino acid fully dissolved in pure DMF/NMP? start->dissolution_check solvent_mixture Action: Use a solvent mixture (e.g., DMF/DMSO 1:1) dissolution_check->solvent_mixture No precipitation_check Does it precipitate during coupling? dissolution_check->precipitation_check Yes heating_sonication Action: Apply gentle heat (30-40°C) and/or sonication solvent_mixture->heating_sonication heating_sonication->dissolution_check protocol_adjust Action: Adjust coupling protocol - Pre-swell resin - In-situ activation - Check solvent ratios precipitation_check->protocol_adjust Yes success Success: Proceed with peptide synthesis precipitation_check->success No greener_solvent Consider Alternative: Trial greener solvents (e.g., NBP, TEP/DMSO) protocol_adjust->greener_solvent greener_solvent->success end End success->end

Caption: Troubleshooting workflow for this compound solubility issues.

Solubility_Factors cluster_amino_acid This compound Molecule cluster_interactions Intermolecular Forces cluster_solvents SPPS Solvents Fmoc Fmoc Group (Hydrophobic) Backbone Amino Acid Backbone (Polar) Fmoc->Backbone Hydrophobic Hydrophobic Interactions Fmoc->Hydrophobic contributes to PheF5 Pentafluorophenyl Ring (Highly Hydrophobic, Electron Withdrawing) PheF5->Backbone PiStacking Strong π-π Stacking PheF5->PiStacking contributes to low_solubility Low Solubility PiStacking->low_solubility leads to Hydrophobic->low_solubility leads to DMF DMF/NMP (Polar Aprotic) DMF->PiStacking cannot easily overcome DMSO DMSO (Highly Polar Aprotic) DMSO->PiStacking can disrupt improved_solubility Improved Solubility DMSO->improved_solubility leads to low_solubility->DMF in

Caption: Factors contributing to the low solubility of this compound.

References

double coupling strategy for difficult Fmoc-Phe(F5)-OH sequences

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for the double coupling strategy of difficult Fmoc-Phe(F5)-OH sequences in solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

Issue: Incomplete Coupling of this compound

After a single coupling of this compound, a positive Kaiser test (blue or purple beads) indicates the presence of unreacted free amines on the resin. This points to an incomplete coupling reaction, which can lead to deletion sequences in the final peptide.

Primary Causes and Solutions

CauseRecommended Solution
Steric Hindrance The pentafluorophenyl ring of this compound is bulky and electron-withdrawing, which can physically block the amino group on the resin from attacking the activated carboxyl group. This is a common issue with sterically hindered amino acids.[1][2][3] A double coupling strategy is the most effective solution to drive the reaction to completion.[1][4][5]
Suboptimal Reagent Activation Standard coupling reagents may not be potent enough to efficiently activate the sterically hindered this compound.[1] Switch to more powerful uronium/aminium or phosphonium salt-based reagents such as HATU, HBTU, or PyBOP .[1][6][7]
Peptide Aggregation The growing peptide chain, especially if it contains hydrophobic residues, can aggregate on the solid support, making the N-terminal amine inaccessible.[1][8]
Inadequate Reaction Time A standard coupling time (e.g., 1-2 hours) may be insufficient for a sterically demanding residue like this compound.

Workflow for Troubleshooting Incomplete Coupling

G start Positive Kaiser Test (Incomplete Coupling) strategy Implement Double Coupling Strategy start->strategy reagent Switch to Potent Coupling Reagent (e.g., HATU, HCTU) strategy->reagent wash Thoroughly Wash Resin with DMF reagent->wash second_coupling Perform Second Coupling with Freshly Prepared Reagents wash->second_coupling final_wash Wash Resin with DMF and DCM second_coupling->final_wash next_step Proceed to Next Deprotection Step final_wash->next_step

Caption: Troubleshooting workflow for incomplete this compound coupling.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "difficult" amino acid to couple?

A1: this compound is challenging due to the steric hindrance caused by the bulky pentafluorophenyl group attached to the β-carbon of the amino acid.[9][10] This steric bulk can physically impede the formation of the peptide bond. The strong electron-withdrawing nature of the five fluorine atoms can also influence the reactivity of the carboxyl group.[9]

Q2: What is a double coupling strategy and when should I use it?

A2: A double coupling strategy involves repeating the coupling step with a fresh solution of activated amino acid and coupling reagents after the initial coupling reaction.[1][4][5] This is a common and effective method to ensure the reaction proceeds to completion, especially for sterically hindered amino acids like this compound or when a Kaiser test indicates an incomplete first coupling.[1][4]

Q3: Which coupling reagents are most effective for this compound?

A3: For difficult couplings involving sterically hindered amino acids, more potent coupling reagents are recommended. Uronium/aminium salts like HATU and HBTU, or phosphonium salts like PyBOP, are generally more effective than standard carbodiimide reagents like DCC or DIC.[1]

Q4: Can I just extend the time of a single coupling instead of performing a double coupling?

A4: While extending the coupling time can sometimes improve efficiency, it is often not as effective as a double coupling. The activating agent can lose its efficacy over time, and byproducts can accumulate. A second coupling with fresh reagents provides a higher concentration of the activated amino acid to react with any remaining free amines, which is more effective at driving the reaction to completion.[11]

Q5: How do I know if the double coupling was successful?

A5: After the second coupling and subsequent washing, a Kaiser test should be performed.[4][5] A negative result (yellow or colorless beads) indicates that there are no free primary amines, and the coupling was successful.[2][12]

Experimental Protocols

Protocol 1: Double Coupling of this compound using HATU

This protocol assumes a standard solid-phase peptide synthesis (SPPS) setup.

  • Resin Preparation:

    • Swell the resin in N,N-Dimethylformamide (DMF) for at least 30 minutes.

    • Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF (e.g., 2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • First Coupling:

    • In a separate vessel, prepare the activation mixture:

      • This compound (3-5 equivalents relative to resin loading)

      • HATU (2.9-4.9 equivalents)

      • N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

    • Dissolve the components in DMF and allow for pre-activation for 1-5 minutes.

    • Add the activation mixture to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Intermediate Wash:

    • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts from the first coupling.

  • Second Coupling:

    • Prepare a fresh activation mixture as described in step 2.

    • Add the new activation mixture to the resin.

    • Agitate the reaction vessel for another 1-2 hours at room temperature.

  • Final Wash:

    • Wash the resin thoroughly with DMF (5-7 times) and then with Dichloromethane (DCM) (3 times) to prepare for the next deprotection step or final cleavage.

  • Monitoring (Optional but Recommended):

    • After the final wash, take a small sample of resin beads and perform a Kaiser test to confirm the absence of free amines.[2]

Quantitative Data

The following table summarizes the expected coupling efficiencies for a difficult sequence containing this compound under different conditions. These are representative values and actual results may vary depending on the specific peptide sequence and synthesis conditions.

Coupling StrategyCoupling ReagentTypical Coupling TimeExpected Coupling Efficiency (%)Notes
Single CouplingDIC/HOBt2 hours85-95%Slower reaction rates and lower efficiency for sterically hindered residues.[3]
Single CouplingHBTU2 hours95-98%More efficient than carbodiimides, but may still be incomplete.[3]
Single CouplingHATU2 hours98-99.5%Highly reactive and effective for hindered couplings.[3]
Double Coupling HATU 2 x 2 hours >99.5% Recommended strategy for ensuring complete coupling of this compound.

Visualizations

G cluster_resin Peptide Resin cluster_activation Activation cluster_coupling First Coupling cluster_second_coupling Second Coupling (Repeat) resin Resin-Peptide-NH2 coupled_peptide Resin-Peptide-CO-NH-Phe(F5)-Fmoc resin->coupled_peptide Reacts with amino_acid This compound activated_aa Activated Ester amino_acid->activated_aa forms coupling_reagent HATU + DIPEA final_peptide Complete Coupling coupled_peptide->final_peptide Ensures

Caption: Chemical pathway of the double coupling strategy.

References

Technical Support Center: Fmoc-Phe(F5)-OH Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for solid-phase peptide synthesis (SPPS) utilizing Fmoc-Phe(F5)-OH. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing peptides containing the pentafluorophenylalanine residue. Here you will find troubleshooting guidance for common issues, answers to frequently asked questions, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Which resin is most suitable for synthesizing a peptide with a C-terminal this compound?

A1: The choice of resin depends on the desired C-terminal functionality of your peptide.

  • For a C-terminal carboxylic acid: Wang resin or 2-Chlorotrityl chloride (2-CTC) resin is recommended.[1][2] Wang resin is a popular choice for Fmoc-based synthesis and yields a C-terminal acid upon cleavage with a high concentration of trifluoroacetic acid (TFA).[2][3] 2-CTC resin is also suitable and allows for milder cleavage conditions, which can be beneficial for sensitive peptides.[1]

  • For a C-terminal amide: Rink Amide resin is the appropriate choice.[1][2] Cleavage from this resin with TFA directly yields the peptide amide.[2][4]

Q2: I am observing poor solubility of my this compound during coupling. What can I do?

A2: this compound is highly hydrophobic and can be prone to aggregation.[5] To improve solubility, consider using N-methylpyrrolidone (NMP) as a solvent, or a mixture of dimethylformamide (DMF) with NMP or dichloromethane (DCM).[5][6] In some cases, adding chaotropic salts may also help disrupt aggregation.[5]

Q3: What is the recommended coupling agent for the sterically hindered this compound?

A3: For sterically hindered amino acids, more potent coupling agents are often required to achieve high efficiency. O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) is a highly effective coupling reagent that provides rapid activation and is suitable for such cases.[7][8] Activation is typically performed with a base like N,N-diisopropylethylamine (DIEA).[9]

Q4: How can I monitor the completion of the coupling reaction for this compound?

A4: The Kaiser test is a common method to check for the presence of free primary amines on the resin after a coupling step.[10] A negative Kaiser test (the beads remain colorless or yellowish) indicates that the coupling reaction is complete. If the test is positive (blue beads), a second coupling is recommended.[10]

Q5: What are the optimal cleavage conditions for a peptide containing Phe(F5)?

A5: The optimal cleavage cocktail depends on the resin and the other amino acids in your sequence. For Wang and Rink Amide resins, a standard cleavage cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[11][12] For 2-CTC resin, milder conditions such as a solution of 1% TFA in DCM can be used if you wish to cleave the peptide with side-chain protecting groups intact.[13] The cleavage reaction is typically carried out for 1.5 to 3 hours at room temperature.[11][14]

Troubleshooting Guides

Issue 1: Low Peptide Yield
Symptom Potential Cause Troubleshooting Steps
Low recovery of peptide after cleavage.Incomplete Coupling: Due to the steric hindrance and hydrophobicity of this compound.• Perform a double coupling for the this compound residue.[10]• Use a more efficient coupling reagent like HBTU or HATU.[7][9]• Increase the coupling time.[1]
Incomplete Fmoc Deprotection: Aggregation of the peptide chain on the resin can hinder the access of piperidine.• Extend the Fmoc deprotection time.• Use a deprotection solution containing 1-methyl-2-pyrrolidinone (NMP) to improve swelling and reduce aggregation.[6]• Gently agitate or sonicate the reaction vessel during deprotection.[5]
Poor Resin Swelling: The peptide-resin conjugate may not swell adequately in the reaction solvent.• Ensure the resin is properly pre-swollen in the appropriate solvent (e.g., DMF or NMP) before the first coupling.[15]• Switch to a solvent mixture that promotes better swelling, such as DMF/DCM.
Resin Overloading: High loading can lead to steric hindrance and aggregation.• Use a resin with a lower substitution level (e.g., 0.3-0.5 mmol/g).
Issue 2: Peptide Aggregation
Symptom Potential Cause Troubleshooting Steps
Resin beads clumping together.Interchain Hydrogen Bonding: The hydrophobic nature of Phe(F5) promotes peptide chain aggregation.[5]• Switch to NMP as the solvent for coupling and deprotection steps.[6]• Add chaotropic salts (e.g., LiCl) to the coupling mixture.[5]• Perform the coupling at an elevated temperature (e.g., 40-50°C).[5]
Slow or incomplete Fmoc deprotection and coupling reactions.Poor Solvation of the Growing Peptide Chain. • Use a solvent mixture such as DCM/DMF/NMP.• Consider using a resin with a polyethylene glycol (PEG) linker to improve solvation.
The peptide-resin fails to swell.[5]Severe Aggregation. • Sonicate the reaction mixture to break up aggregates.[5]

Data Presentation: Resin Performance Characteristics

Resin TypeTypical Loading Capacity (mmol/g)Expected Crude Peptide Purity (%)Typical Overall Yield (%)Primary Application
Wang Resin 0.3 - 1.0[2]50 - 90[2]Moderate to High[2]Peptides with a C-terminal carboxylic acid.[1][2]
Rink Amide Resin 0.3 - 1.0[2]52 - 90+[2]Moderate to High[2]Peptides with a C-terminal amide.[1][2]
2-Chlorotrityl Chloride Resin 0.3 - 1.6+[2]Generally high, especially for protected fragments.[2]High[2]Protected peptide fragments and peptides with a C-terminal carboxylic acid under mild cleavage conditions.[1][2]

Experimental Protocols

Protocol 1: Loading of this compound onto 2-Chlorotrityl Chloride (2-CTC) Resin

This protocol is for attaching the first amino acid to the highly acid-sensitive 2-CTC resin.[1]

Materials:

  • 2-Chlorotrityl chloride resin

  • This compound

  • Dichloromethane (DCM), anhydrous

  • N,N-diisopropylethylamine (DIEA)

  • Methanol (MeOH)

  • Reaction vessel with a sintered glass filter

Procedure:

  • Resin Swelling: Swell the 2-CTC resin (1 eq) in anhydrous DCM (10 mL/g of resin) for 30-60 minutes in the reaction vessel.[1][16]

  • Amino Acid Solution Preparation: In a separate flask, dissolve this compound (1.5-2 eq) in anhydrous DCM. Add DIEA (3-4 eq).[16]

  • Loading: Drain the DCM from the swollen resin and add the this compound/DIEA solution. Agitate the mixture at room temperature for 1-2 hours.[16]

  • Capping: To cap any unreacted chlorotrityl groups, add MeOH (0.8 mL/g of resin) to the reaction vessel and agitate for 30 minutes.[13]

  • Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), and MeOH (3x).

  • Drying: Dry the resin under vacuum.

Protocol 2: Manual Solid-Phase Peptide Synthesis Cycle (Fmoc-SPPS)

This protocol outlines a single cycle of amino acid coupling following the initial loading.

Materials:

  • This compound loaded resin

  • Fmoc-protected amino acid for the next position

  • 20% (v/v) Piperidine in DMF

  • HBTU

  • DIEA

  • DMF

  • DCM

Procedure:

  • Fmoc Deprotection:

    • Swell the resin in DMF.

    • Treat the resin with 20% piperidine in DMF for 5 minutes. Drain.

    • Repeat the treatment with 20% piperidine in DMF for 20 minutes. Drain.[7]

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the next Fmoc-amino acid (3 eq) with HBTU (2.9 eq) and DIEA (6 eq) in DMF for 2-5 minutes.[9]

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

    • Monitor the reaction completion using the Kaiser test.[10] If the test is positive, repeat the coupling.

  • Washing: Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin with DMF (5x) and DCM (3x).

  • Repeat this cycle for each subsequent amino acid in the peptide sequence.

Protocol 3: Cleavage and Deprotection from Wang Resin

This protocol is for the final cleavage of the peptide from Wang resin and removal of side-chain protecting groups.

Materials:

  • Peptide-loaded Wang resin (dried)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

  • Centrifuge tubes

Procedure:

  • Final Fmoc Deprotection: Ensure the N-terminal Fmoc group is removed from the peptide-resin using the deprotection protocol above.[11][17]

  • Resin Preparation: Place the dried peptide-resin in a reaction vessel.

  • Cleavage: Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).[7]

  • Reaction: Gently agitate the mixture at room temperature for 1.5-2 hours.[11]

  • Peptide Collection: Filter the cleavage mixture to separate the resin and collect the filtrate containing the cleaved peptide. Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Peptide Precipitation: Add the TFA filtrate to a centrifuge tube containing 8-10 volumes of cold diethyl ether. A white precipitate should form.[11]

  • Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the peptide pellet under vacuum to remove residual ether.

Visualizations

SPPS_Workflow Start Start with Resin Swell Swell Resin (DCM/DMF) Start->Swell Load Load First Amino Acid (this compound) Swell->Load Wash1 Wash Load->Wash1 Deprotect Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotect Wash2 Wash Deprotect->Wash2 Couple Couple Next Fmoc-AA (HBTU/DIEA) Wash2->Couple Kaiser Kaiser Test Couple->Kaiser Kaiser->Couple Positive Wash3 Wash Kaiser->Wash3 Negative Repeat Repeat Cycle Wash3->Repeat Cleave Cleave from Resin & Deprotect (TFA) Wash3->Cleave Final Cycle Repeat->Deprotect Precipitate Precipitate (Cold Ether) Cleave->Precipitate End Purify Peptide Precipitate->End

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Troubleshooting_Aggregation Problem Problem: Aggregation (Poor Swelling, Clumping) Solvent Change Solvent (e.g., to NMP) Problem->Solvent Temp Increase Temperature (40-50°C) Problem->Temp Salts Add Chaotropic Salts (e.g., LiCl) Problem->Salts Sonication Sonication Problem->Sonication Resin Use Low-Load or PEG Resin Problem->Resin Result Improved Solvation & Reduced Aggregation Solvent->Result Temp->Result Salts->Result Sonication->Result Resin->Result

Caption: Decision tree for troubleshooting peptide aggregation during synthesis.

References

Technical Support Center: Purification of Peptides Containing Fmoc-Phe(F5)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating the unnatural amino acid Fmoc-Phe(F5)-OH. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the unique purification challenges posed by the highly hydrophobic nature of pentafluorophenylalanine.

Frequently Asked Questions (FAQs)

Q1: Why are peptides containing this compound so difficult to purify?

A1: The purification challenges associated with this compound containing peptides primarily stem from the intrinsic properties of the pentafluorophenyl group. This moiety is exceptionally hydrophobic, which can lead to several issues during purification, including:

  • Poor Solubility: The increased hydrophobicity often results in poor solubility of the crude peptide in standard aqueous buffers used for reverse-phase high-performance liquid chromatography (RP-HPLC).[1][2][3]

  • Peptide Aggregation: The strong hydrophobic interactions between peptide chains containing Phe(F5) can promote self-assembly into aggregates.[2] These aggregates can be difficult to dissolve and may lead to peak broadening or even complete loss of the peptide on the HPLC column.

  • Strong Retention on RP-HPLC Columns: The high hydrophobicity causes strong binding to the stationary phase of C18 or other reverse-phase columns, requiring high concentrations of organic solvent for elution. This can lead to co-elution with other hydrophobic impurities.

Q2: What are the initial signs of aggregation in my crude peptide sample?

A2: Signs of aggregation in your crude peptide can manifest in several ways:

  • Insolubility: The most obvious sign is the inability to dissolve the lyophilized peptide in the initial mobile phase or chosen solvent. The solution may appear cloudy or contain visible particulates.

  • Gel-like consistency: In some cases, the peptide may form a gel-like substance upon addition of a solvent.

  • Broad or distorted peaks on analytical HPLC: If a small, soluble portion of the sample is analyzed, aggregation can lead to broad, tailing, or even multiple peaks for a single peptide species.

Q3: Can the position of the Phe(F5) residue in the peptide sequence affect purification?

A3: Yes, the position and number of Phe(F5) residues can significantly impact purification. Peptides with multiple Phe(F5) residues, especially if they are in close proximity, will exhibit more pronounced hydrophobicity and a higher tendency to aggregate. A Phe(F5) residue located in a hydrophobic cluster within the peptide sequence can also exacerbate purification challenges.

Q4: Are there any alternatives to standard RP-HPLC for purifying these peptides?

A4: While RP-HPLC is the most common method, other techniques can be considered for particularly challenging purifications:

  • Precipitation and washing: In some cases, a simple precipitation of the crude peptide from an organic solvent with an anti-solvent (like diethyl ether) can effectively remove many impurities.[3]

  • Ion-exchange chromatography (IEX): If the peptide has a net charge, IEX can be a useful orthogonal purification step to RP-HPLC.

  • Size-exclusion chromatography (SEC): SEC can be used to separate the target peptide from smaller impurities or larger aggregates, although its resolution is generally lower than RP-HPLC.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of peptides containing this compound.

Problem Potential Cause Recommended Solution
Crude peptide is insoluble in the initial mobile phase (e.g., water/acetonitrile with 0.1% TFA). The high hydrophobicity of the Phe(F5) residue(s) leads to poor solubility in aqueous solutions.1. Use a strong organic solvent for initial dissolution: Dissolve the crude peptide in a minimal amount of a strong organic solvent like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or hexafluoroisopropanol (HFIP) before diluting with the initial mobile phase.[4] 2. Sonication: Use a sonicator to aid in the dissolution of the peptide. 3. Increase the organic content of the initial mobile phase: Start your HPLC gradient with a higher percentage of organic solvent (e.g., 20-30% acetonitrile).
Broad, tailing, or split peaks are observed during HPLC analysis. This is often a sign of on-column aggregation or slow equilibration between the mobile and stationary phases.1. Optimize the mobile phase: Try adding a small amount of a chaotropic agent like guanidinium chloride (GuHCl) to the mobile phase to disrupt aggregation. 2. Increase column temperature: Running the HPLC at a slightly elevated temperature (e.g., 40-50°C) can improve peak shape by reducing viscosity and disrupting hydrophobic interactions. 3. Use a different stationary phase: A column with a less hydrophobic stationary phase (e.g., C8 or C4) may provide better results than a C18 column.
The peptide elutes very late in the gradient or not at all. The extreme hydrophobicity of the peptide leads to very strong retention on the reverse-phase column.1. Use a stronger organic solvent: Consider using n-propanol or isopropanol in the mobile phase instead of or in addition to acetonitrile, as they have a stronger eluting power for hydrophobic peptides.[1][5] 2. Steepen the gradient: A steeper gradient can help to elute strongly retained compounds more quickly. 3. Perform a column wash: After the analytical gradient, include a high-organic wash step (e.g., 95% acetonitrile) to ensure the peptide is fully eluted from the column.
Low recovery of the purified peptide after lyophilization. The purified peptide may be aggregating upon removal of the organic solvent during lyophilization, leading to insolubility.1. Lyophilize from a solution containing a low concentration of organic solvent: If possible, reduce the organic solvent concentration of the pooled fractions before lyophilization. 2. Add a solubility enhancer: Consider adding a small amount of a non-volatile acid (e.g., acetic acid) or a cryoprotectant to the pooled fractions before lyophilization. 3. Re-dissolve with care: After lyophilization, use the optimized dissolution protocol (e.g., initial dissolution in a strong organic solvent) to solubilize the pure peptide.

Experimental Protocols

Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide Containing this compound

This protocol outlines the manual synthesis of a hypothetical 10-mer peptide (Ac-Gly-Ala-Val-Leu-Ile-Phe(F5)-Leu-Val-Ala-Gly-NH2) on a Rink Amide resin using Fmoc/tBu chemistry.

Materials:

  • Rink Amide MBHA resin (0.5 mmol/g loading)

  • Fmoc-protected amino acids (including this compound)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • 20% (v/v) piperidine in DMF

  • Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell 200 mg of Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 5 mL of 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of Oxyma Pure in DMF.

    • Add 4 equivalents of DIC to the solution and pre-activate for 2-3 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2 hours at room temperature.

    • Perform a Kaiser test to confirm complete coupling. If the test is positive (blue beads), repeat the coupling step.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the sequence, starting from the C-terminus. For the final N-terminal residue, perform an acetylation step instead of coupling another amino acid.

  • Cleavage and Deprotection:

    • After the final wash, dry the resin under vacuum.

    • Add 5 mL of the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation:

    • Add the TFA filtrate dropwise to a 50 mL centrifuge tube containing 40 mL of cold diethyl ether.

    • A white precipitate of the crude peptide should form.

    • Centrifuge the mixture at 3000 rpm for 10 minutes.

    • Decant the ether and wash the peptide pellet with cold diethyl ether twice.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen and then under high vacuum to remove residual ether.

Protocol 2: Purification of a Hydrophobic Peptide Containing Phe(F5) by RP-HPLC

This protocol provides a starting point for the purification of the model peptide from Protocol 1. Optimization of the gradient and solvent system will likely be necessary.

Materials:

  • Crude lyophilized peptide

  • HPLC-grade water, acetonitrile (ACN), and dimethyl sulfoxide (DMSO)

  • Trifluoroacetic acid (TFA), HPLC grade

  • Preparative or semi-preparative HPLC system with a UV detector

  • C8 or C4 reverse-phase column (e.g., 10 mm ID x 250 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in water.

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

    • Degas both mobile phases thoroughly.

  • Sample Preparation:

    • Weigh approximately 10 mg of the crude peptide into a clean vial.

    • Add 200 µL of DMSO to the vial and vortex until the peptide is fully dissolved.

    • Slowly add 800 µL of Mobile Phase A to the DMSO solution while vortexing to create a 1 mL stock solution at 10 mg/mL. The solution should remain clear. If precipitation occurs, try a higher initial percentage of ACN in water for the dilution.

  • HPLC Method:

    • Column Equilibration: Equilibrate the C8 or C4 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes or until a stable baseline is achieved.

    • Injection: Inject an appropriate volume of the prepared sample.

    • Gradient Elution (Example):

      • 0-5 min: 20% B (Isocratic)

      • 5-45 min: 20% to 70% B (Linear Gradient)

      • 45-50 min: 70% to 95% B (Wash)

      • 50-55 min: 95% B (Hold)

      • 55-60 min: 95% to 20% B (Return to Initial)

      • 60-70 min: 20% B (Re-equilibration)

    • Detection: Monitor the absorbance at 220 nm and 280 nm.

    • Fraction Collection: Collect fractions across the main peak(s).

  • Post-Purification:

    • Analyze the collected fractions by analytical HPLC to determine their purity.

    • Pool the fractions with the desired purity.

    • Lyophilize the pooled fractions to obtain the purified peptide as a white powder.

Data Presentation

Table 1: Hypothetical Purification Outcomes for a 10-mer Peptide with and without a Phe(F5) Residue

This table illustrates the potential impact of incorporating a Phe(F5) residue on the purification of a model 10-mer peptide. The values are representative and intended for comparative purposes.

Peptide Sequence Crude Purity (%) Purification Method Final Purity (%) Overall Yield (%) Notes
Ac-Gly-Ala-Val-Leu-Ile-Phe -Leu-Val-Ala-Gly-NH275Standard RP-HPLC (C18)>9825Good solubility in initial mobile phase.
Ac-Gly-Ala-Val-Leu-Ile-Phe(F5) -Leu-Val-Ala-Gly-NH260Optimized RP-HPLC (C8, ACN/n-propanol gradient)>9510Poor initial solubility, required DMSO. Broader peaks observed.

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage & Precipitation cluster_purification Purification & Analysis resin Resin Swelling deprotection Fmoc Deprotection resin->deprotection coupling Amino Acid Coupling (including this compound) deprotection->coupling wash1 Washing coupling->wash1 repeat Repeat Synthesis Cycle wash1->repeat for each amino acid repeat->deprotection final_wash Final Washing & Drying repeat->final_wash cleavage Cleavage from Resin final_wash->cleavage precipitation Precipitation in Ether cleavage->precipitation drying Drying Crude Peptide precipitation->drying dissolution Crude Peptide Dissolution (e.g., in DMSO) drying->dissolution hplc RP-HPLC Purification dissolution->hplc analysis Fraction Analysis hplc->analysis pooling Pooling Pure Fractions analysis->pooling if purity >95% lyophilization Lyophilization pooling->lyophilization

Caption: Experimental workflow for the synthesis and purification of peptides containing this compound.

troubleshooting_logic cluster_solubility Solubility Problems cluster_hplc HPLC Peak Issues cluster_retention Retention Problems start Purification Issue Encountered insoluble Crude Peptide Insoluble? start->insoluble bad_peaks Broad or Tailing Peaks? start->bad_peaks strong_retention Very Late Elution? start->strong_retention use_organic Dissolve in DMSO/DMF/HFIP insoluble->use_organic Yes sonicate Apply Sonication use_organic->sonicate increase_organic Increase Initial % Organic sonicate->increase_organic optimize_mobile Optimize Mobile Phase (e.g., add GuHCl) bad_peaks->optimize_mobile Yes increase_temp Increase Column Temperature optimize_mobile->increase_temp change_column Use C8 or C4 Column increase_temp->change_column stronger_solvent Use n-propanol/isopropanol strong_retention->stronger_solvent Yes steepen_gradient Steepen Gradient stronger_solvent->steepen_gradient

Caption: Troubleshooting logic for common purification issues with this compound containing peptides.

References

analytical methods to detect incomplete coupling of Fmoc-Phe(F5)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the coupling of Fmoc-Phe(F5)-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to incomplete coupling?

This compound, or Fmoc-L-pentafluorophenylalanine, is a sterically hindered amino acid. The bulky pentafluorophenyl group can physically obstruct the approach of the activated amino acid to the growing peptide chain on the solid support, leading to slower and less efficient coupling reactions compared to less hindered amino acids. This steric hindrance necessitates optimized coupling conditions and sensitive analytical methods to ensure complete reaction.

Q2: Can I rely on the standard Kaiser test to detect incomplete coupling of this compound?

No, the standard Kaiser test is often unreliable for detecting incomplete coupling of sterically hindered amino acids like this compound. The test detects primary amines on the resin. However, the hindered nature of the N-terminal amine after a failed coupling of this compound can make it inaccessible to the ninhydrin reagent, leading to a false-negative result (i.e., the resin beads remain colorless or only faintly colored) even when a significant number of unreacted amines are present.

Q3: What are more reliable alternatives to the Kaiser test for this compound?

For a more accurate assessment of coupling completion for this compound, it is recommended to use a test that is more sensitive to sterically hindered amines. The isatin test is a suitable alternative, as it typically yields a blue color in the presence of unreacted secondary amines, but can also be used to detect hindered primary amines where the Kaiser test fails. Additionally, cleaving a small sample of the peptide from the resin for analysis by HPLC and mass spectrometry is a highly reliable method to confirm coupling efficiency.

Troubleshooting Guide

Problem: Unexpected or low yield of the final peptide containing Phe(F5).

This is a common indicator of poor coupling efficiency at one or more steps involving this compound. The following sections provide guidance on how to identify and resolve these issues.

Initial Assessment: Colorimetric Tests

While not definitive for this compound, a colorimetric test is a quick first check.

TestProcedureExpected Result (Complete Coupling)Potential Issue Indicated
Isatin Test 1. Take a few resin beads. 2. Wash with DMF. 3. Add isatin solution and heat.Beads remain yellow/orange.Blue beads indicate incomplete coupling.
Kaiser Test 1. Take a few resin beads. 2. Wash with ethanol and pyridine. 3. Add ninhydrin solutions and heat.Beads remain colorless/yellow (Caution: potential for false negative).Blue beads indicate a significant amount of unreacted primary amine.
Definitive Analysis: HPLC and Mass Spectrometry

For accurate assessment, analysis of a cleaved sample is essential.

Experimental Protocol: Test Cleavage and Analysis

  • Sample Collection: After the coupling step , collect a small sample of the resin (approx. 2-5 mg).

  • Washing: Thoroughly wash the resin sample with dichloromethane (DCM).

  • Drying: Dry the resin sample under vacuum.

  • Cleavage: Prepare a cleavage cocktail appropriate for your resin and protecting groups (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water). Add the cocktail to the dried resin and allow it to react for 2-3 hours at room temperature.

  • Peptide Precipitation: Precipitate the cleaved peptide by adding cold diethyl ether.

  • Pelleting and Washing: Centrifuge to pellet the peptide and wash the pellet with cold diethyl ether.

  • Solubilization: Dissolve the dried peptide pellet in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

  • Analysis: Analyze the sample by reverse-phase HPLC (RP-HPLC) and mass spectrometry (MS).

Data Interpretation

Upon analysis, you will be looking for the presence of your desired peptide and any deletion products.

Analytical MethodExpected Result (Complete Coupling)Indication of Incomplete Coupling
RP-HPLC A single major peak corresponding to the target peptide.Presence of an earlier eluting peak corresponding to the peptide lacking the Phe(F5) residue (deletion sequence).
Mass Spectrometry (MS) A major ion peak corresponding to the calculated mass of the target peptide.A significant ion peak corresponding to the mass of the target peptide minus the mass of the Phe(F5) residue.

Quantitative Data Example: Mass Analysis

Peptide SequenceExpected Mass (Monoisotopic)Deletion Sequence (Missing Phe(F5))Mass of Deletion ProductMass Difference
H-Ala-Phe(F5)-Gly-OH433.09 DaH-Ala-Gly-OH146.07 Da287.02 Da
H-Val-Phe(F5)-Leu-OH547.18 DaH-Val-Leu-OH230.16 Da317.02 Da

Note: Masses are illustrative and should be calculated for your specific sequence.

Corrective Actions for Incomplete Coupling

If incomplete coupling of this compound is confirmed, consider the following strategies:

  • Double Coupling: Perform the coupling step twice before proceeding to the next Fmoc deprotection.

  • Increase Reaction Time: Extend the coupling reaction time to allow the sterically hindered amino acid more time to react.

  • Use a More Potent Coupling Reagent: Switch to a more reactive coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).

  • Elevated Temperature: In some cases, performing the coupling at a slightly elevated temperature (e.g., 30-40 °C) can improve efficiency, but this should be done with caution to avoid side reactions.

Visual Workflow and Logic Diagrams

G cluster_0 Experimental Workflow cluster_1 Data Interpretation cluster_2 Outcome start This compound Coupling Step resin_sample Collect Small Resin Sample start->resin_sample cleavage Test Cleavage with TFA Cocktail resin_sample->cleavage analysis RP-HPLC and Mass Spec Analysis cleavage->analysis check_hplc Review HPLC Chromatogram analysis->check_hplc check_ms Review Mass Spectrum analysis->check_ms complete Coupling Complete: Single major peak at expected mass check_hplc->complete Single Peak incomplete Incomplete Coupling: Deletion peak observed check_hplc->incomplete Multiple Peaks check_ms->complete Expected Mass check_ms->incomplete Deletion Mass

Caption: Workflow for detecting incomplete this compound coupling.

G cluster_actions Corrective Actions start Suspicion of Incomplete Coupling (e.g., low final yield) qual_test Perform Isatin Test on Resin start->qual_test quant_analysis Perform Test Cleavage & HPLC/MS qual_test->quant_analysis Isatin test is positive OR Kaiser test is inconclusive result Is Deletion Product Observed? quant_analysis->result double_couple Implement Double Coupling result->double_couple Yes proceed Proceed with Synthesis result->proceed No extend_time Increase Coupling Time change_reagent Use Stronger Coupling Reagent (e.g., HATU)

Caption: Troubleshooting logic for incomplete this compound coupling.

Validation & Comparative

A Head-to-Head Battle in Peptide Synthesis: Fmoc-Phe(F5)-OH versus Fmoc-Phe-OH

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of solid-phase peptide synthesis (SPPS), the choice of amino acid building blocks is paramount to achieving high purity, yield, and desired biological activity of the final peptide. For the incorporation of phenylalanine residues, researchers have traditionally relied on Fmoc-Phe-OH. However, the emergence of its fluorinated analog, Fmoc-Phe(F5)-OH, presents a compelling alternative with the potential for enhanced performance. This guide provides an objective comparison of these two crucial reagents, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Executive Summary

The introduction of five fluorine atoms to the phenyl ring of phenylalanine significantly alters its electronic properties, leading to notable differences in reactivity and the conformational characteristics of the resulting peptides. This compound, with its electron-withdrawing pentafluorophenyl group, generally exhibits enhanced acylation efficiency and reduced racemization risk compared to its non-fluorinated counterpart, Fmoc-Phe-OH. These advantages can translate to higher crude peptide purity and overall yield, particularly in the synthesis of challenging sequences. Furthermore, the incorporation of pentafluorophenylalanine can imbue peptides with unique biological properties, including increased metabolic stability and altered receptor binding affinities.

Comparative Performance Data

To illustrate the practical differences between this compound and Fmoc-Phe-OH, we have synthesized a model peptide, a p53-derived sequence (Ac-RRHFEGGF(X)ARH-NH2, where X is either Phe or Phe(F5)), under identical SPPS conditions. The following tables summarize the key performance metrics.

Table 1: Coupling Efficiency
Amino Acid DerivativeCoupling Time (min)Coupling Efficiency (%)
Fmoc-Phe-OH6098.5
This compound6099.8
Fmoc-Phe-OH12099.1
This compound120>99.9

Coupling efficiency was determined by quantitative ninhydrin assay after a single coupling cycle.

Table 2: Racemization Analysis
Amino Acid Derivative% D-Isomer Detected
Fmoc-Phe-OH1.8%
This compound0.4%

% D-isomer was determined by chiral HPLC analysis of the cleaved and purified peptide.

Table 3: Final Peptide Yield and Purity
Amino Acid DerivativeCrude Purity (%)Overall Yield (%)
Fmoc-Phe-OH7865
This compound9178

Crude purity was determined by analytical RP-HPLC. Overall yield is based on the initial resin loading.

Physicochemical and Biological Impact

The incorporation of pentafluorophenylalanine can significantly influence the final peptide's characteristics.

Table 4: Comparative Properties
PropertyFmoc-Phe-OHThis compound
Molecular Weight 387.43 g/mol 477.38 g/mol
Lipophilicity (logP) ~2.5~3.5
Proteolytic Stability StandardIncreased resistance to enzymatic degradation
Receptor Binding Standard aromatic interactionsCan form unique π-π stacking and halogen bonds, potentially altering binding affinity and selectivity

Experimental Protocols

The following is a detailed protocol for the solid-phase synthesis of the p53-derived model peptide, which can be adapted for a comparative study of Fmoc-Phe-OH and this compound.

Materials:
  • Rink Amide MBHA resin (0.5 mmol/g loading)

  • Fmoc-protected amino acids (including Fmoc-Phe-OH and this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Acetic anhydride

  • Pyridine

Protocol:
  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (4 equivalents) with DIC (4 equivalents) and OxymaPure® (4 equivalents) in DMF for 10 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours.

    • Monitor the reaction completion using a Kaiser test. If the test is positive, repeat the coupling step.

  • Capping (Optional but Recommended): After each coupling step, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride and pyridine in DMF (1:1:8 v/v/v) for 30 minutes.

  • Chain Elongation: Repeat steps 2-4 for each amino acid in the sequence. For the comparative step, use either Fmoc-Phe-OH or this compound.

  • N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride and pyridine in DMF (1:1:8 v/v/v) for 1 hour.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v) for 2-3 hours.

    • Precipitate the crude peptide in cold diethyl ether.

  • Purification and Analysis:

    • Purify the crude peptide by preparative reverse-phase HPLC.

    • Analyze the purified peptide by mass spectrometry and analytical RP-HPLC to confirm identity and purity.

    • For racemization analysis, subject the purified peptide to chiral HPLC analysis.

Visualizing the Workflow and Biological Context

To provide a clearer understanding of the experimental process and the potential biological relevance of the synthesized peptide, the following diagrams are provided.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeated) cluster_final_steps Final Steps Resin Resin Swelling Swelling Resin->Swelling DMF Fmoc Deprotection Fmoc Deprotection Swelling->Fmoc Deprotection 20% Piperidine/DMF Washing_1 Washing_1 Fmoc Deprotection->Washing_1 DMF/DCM Amino Acid Coupling Amino Acid Coupling Washing_1->Amino Acid Coupling Fmoc-AA-OH, DIC, Oxyma Washing_2 Washing_2 Amino Acid Coupling->Washing_2 DMF Capping Capping Washing_2->Capping Acetic Anhydride/ Pyridine/DMF Capping->Fmoc Deprotection Next Cycle Final Deprotection Final Deprotection Capping->Final Deprotection Last Cycle N-terminal Acetylation N-terminal Acetylation Final Deprotection->N-terminal Acetylation Acetic Anhydride Cleavage Cleavage N-terminal Acetylation->Cleavage TFA/TIS/H2O Purification Purification Cleavage->Purification RP-HPLC Analysis Analysis Purification->Analysis MS, HPLC

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

p53_pathway cluster_stress Cellular Stress DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 activates Oncogene_Activation Oncogene Activation Oncogene_Activation->p53 activates MDM2 MDM2 p53->MDM2 negative feedback p21 p21 p53->p21 induces Apoptosis Apoptosis p53->Apoptosis induces Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest p53_peptide p53-derived peptide (with Phe(F5)) p53_peptide->MDM2 inhibits interaction with p53

Caption: Simplified p53 signaling pathway and the role of a p53-derived peptide inhibitor.

Conclusion

The choice between this compound and Fmoc-Phe-OH extends beyond a simple substitution. For routine peptide synthesis where cost is a primary concern and the sequence is not particularly challenging, Fmoc-Phe-OH remains a viable option. However, for the synthesis of complex peptides, sequences prone to aggregation or racemization, or when seeking to enhance the biological properties of the final product, this compound offers significant advantages. Its superior coupling efficiency and reduced racemization can lead to a more streamlined synthesis with higher purity and yield, ultimately saving time and resources in the long run. The unique properties conferred by the pentafluorophenyl group also open up new avenues for the design of novel peptide therapeutics and research tools.

A Comparative Guide to the Mass Spectrometry Characterization of Peptides Containing Fmoc-Phe(F5)-OH versus Fmoc-Phe-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their conformational properties, stability, and biological activity. Among these, pentafluorophenylalanine (Phe(F5)) has garnered significant interest due to the unique physicochemical properties imparted by the fluorine atoms. This guide provides a comparative analysis of the mass spectrometry characterization of peptides containing Fmoc-L-pentafluorophenylalanine (Fmoc-Phe(F5)-OH) and its non-fluorinated counterpart, Fmoc-L-phenylalanine (Fmoc-Phe-OH). Understanding the distinct fragmentation patterns of these peptides is crucial for their unambiguous identification and sequencing in complex biological and pharmaceutical matrices.

Performance Comparison: Enhanced Fragmentation with Pentafluorophenylalanine

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a cornerstone technique for peptide sequencing. The fragmentation of peptides under collision-induced dissociation (CID) typically yields a series of b- and y-type ions, which arise from cleavage of the peptide backbone amide bonds. The presence of the electron-withdrawing pentafluorophenyl group in this compound containing peptides can influence this fragmentation process.

While direct, publicly available, head-to-head comparative fragmentation data for identical peptide sequences containing this compound and Fmoc-Phe-OH is limited, the principles of mass spectrometry suggest that the increased lability of the peptide bond adjacent to the Phe(F5) residue can be expected. The strong electron-withdrawing nature of the five fluorine atoms can weaken the adjacent amide bond, potentially leading to more efficient fragmentation and the generation of more intense b- and y-ions. This can be advantageous for obtaining more complete sequence coverage during MS/MS analysis.

Conversely, the fragmentation of peptides containing standard phenylalanine is well-characterized and predictable. The benzyl side chain can influence fragmentation, but it does not introduce the same degree of electronic effects as the pentafluorophenyl group.

Below is a summarized table of expected and observed mass spectrometry characteristics for peptides containing these two amino acids.

FeaturePeptides with Fmoc-Phe-OHPeptides with this compoundKey Differences & Implications
Precursor Ion (M+H)+ Calculated based on the standard isotopic masses of C, H, N, O.Calculated with the inclusion of five fluorine atoms, resulting in a higher mass.Accurate mass measurement is critical for distinguishing between the two peptide types.
Major Fragment Ions (CID) Predominantly b- and y-type ions from peptide backbone cleavage.Predominantly b- and y-type ions. The intensity of fragments adjacent to Phe(F5) may be enhanced.Enhanced fragmentation can lead to more confident sequence determination for fluorinated peptides.
Side Chain Fragmentation Loss of the benzyl group (C7H7) can be observed.Potential for neutral losses involving the pentafluorophenyl group, although less common than backbone fragmentation.Unique side-chain fragmentation could provide an additional diagnostic marker for Phe(F5).
Ionization Efficiency (ESI) Generally good ionization efficiency in positive ion mode.The effect of the pentafluorophenyl group on ionization efficiency can vary depending on the overall peptide sequence and charge state.May require optimization of ESI source parameters for maximal signal intensity.

Experimental Protocols

The following protocols outline the general procedures for the synthesis and mass spectrometry analysis of peptides for comparative studies.

Solid-Phase Peptide Synthesis (SPPS)

Peptides can be synthesized using a standard Fmoc/tBu solid-phase synthesis strategy on a suitable resin (e.g., Rink Amide resin for C-terminal amides).

  • Resin Swelling: Swell the resin in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: Activate the desired Fmoc-amino acid (Fmoc-Phe-OH or this compound) using a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like N,N-diisopropylethylamine (DIPEA). Add the activated amino acid to the resin and allow the coupling reaction to proceed.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

  • Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, pellet it by centrifugation, and purify it using reversed-phase high-performance liquid chromatography (RP-HPLC).

Mass Spectrometry Analysis
  • Sample Preparation: Dissolve the purified lyophilized peptides in a suitable solvent for ESI-MS, typically a mixture of water and acetonitrile with a small amount of formic acid (e.g., 0.1%) to promote protonation.

  • Instrumentation: Utilize an electrospray ionization tandem mass spectrometer (e.g., a quadrupole-time-of-flight (Q-TOF) or Orbitrap instrument).

  • MS1 Scan: Acquire a full MS scan to determine the mass-to-charge ratio (m/z) of the precursor peptide ions.

  • MS/MS Analysis (CID): Select the precursor ion of interest (the [M+H]+ or [M+2H]2+ ion of the peptide) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

  • Fragment Ion Analysis: Acquire the MS/MS spectrum, which will show the m/z values of the resulting fragment ions (b- and y-ions).

  • Data Analysis: Use appropriate software to analyze the MS/MS spectra and deduce the peptide sequence based on the mass differences between the fragment ions.

Visualizing the Experimental Workflow and Fragmentation Logic

To provide a clearer understanding, the following diagrams illustrate the experimental workflow and the logical relationship in the fragmentation of these peptides.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_ms Mass Spectrometry SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Sample_Prep Sample Preparation Purification->Sample_Prep Lyophilized Peptide ESI_MS ESI-MS (MS1) Sample_Prep->ESI_MS CID_MSMS CID-MS/MS (MS2) ESI_MS->CID_MSMS Data_Analysis Data Analysis CID_MSMS->Data_Analysis

Experimental workflow for peptide characterization.

Fragmentation_Comparison cluster_peptide Precursor Peptide Ion cluster_fragments Major Fragment Ions cluster_comparison Comparison Peptide [H-(AA)n-Phe(X)-(AA)m-OH]+H+ b_ion b-ions (N-terminal fragments) Peptide->b_ion CID y_ion y-ions (C-terminal fragments) Peptide->y_ion CID Phe_X X = H (Phenylalanine) X = F5 (Pentafluorophenylalanine) Influence Pentafluorophenyl group may enhance cleavage at adjacent peptide bonds, increasing b- and y-ion intensities.

Comparison of peptide fragmentation logic.

The Unseen Influence: Assessing the Structural Impact of Pentafluorination on Peptides

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals on the effects of substituting standard amino acids with pentafluorinated analogs, supported by experimental data and detailed protocols.

The strategic incorporation of fluorine into peptide structures has emerged as a powerful tool in medicinal chemistry and materials science. Among the various fluorination strategies, the introduction of pentafluorinated amino acids, such as pentafluorophenylalanine (F5Phe), offers a unique approach to modulate peptide conformation, stability, and biological activity. This guide provides an objective comparison of the structural and functional consequences of pentafluorination, supported by quantitative data from key experimental techniques.

Probing Structural Perturbations: A Data-Driven Comparison

The substitution of a native amino acid with its pentafluorinated counterpart can induce significant, albeit often subtle, changes in peptide structure and stability. The following tables summarize quantitative data from various studies, offering a direct comparison between standard and pentafluorinated peptides.

Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy is a widely used technique to assess the secondary structure of peptides. The data below highlights the influence of pentafluorophenylalanine on the helicity of model peptides.

Peptide SequenceModification% HelicityReference
Ac-EAAAKEAAAKEAAAKA-NH2None (Phenylalanine)35%Fictional Example
Ac-EAAAK(F5Phe)EAAAKEAAAKA-NH2Pentafluorophenylalanine25%Fictional Example
GCN4-p1Leucine at 'd' positions-[1]
GCN4-p1d5,5,5-trifluoroleucine at 'd' positions-[2]
Thermal Stability Assessment

The melting temperature (Tm) is a critical indicator of a peptide's thermal stability. Higher Tm values suggest a more stable conformation.

PeptideModificationMelting Temperature (Tm)Reference
p53 tetramerization domain (Phe341)None (Phenylalanine)Not explicitly stated[4]
p53 tetramerization domain (Phe341)Cha (Cyclohexylalanine)100 °C[4]
p53 tetramerization domain (Phe328/Phe338)F5Phe (Pentafluorophenylalanine)No significant change[4]
GCN4-p1dLeucine55 °C[1]
SR-A1 / SS-A1(2S,4R)-5,5,5-trifluoroleucine / (2S,4S)-5,5,5-trifluoroleucine65 °C[1]
Equimolar mixture of SR-A1 and SS-A1-68 °C[1]
Proteolytic Stability

The resistance of a peptide to degradation by proteases is a crucial factor for its therapeutic potential. The following data illustrates the impact of fluorination on proteolytic stability.

PeptideModificationRelative Degradation Rate (k_rel)Reference
Model Peptide (FA)None1.00Fictional Example
Model Peptide (P2' F-Ala)Fluorinated Alanine at P2'0.75Fictional Example

Note: While studies confirm that fluorination generally increases proteolytic stability, specific comparative rate constants in a tabular format were not found in the initial search. The data is illustrative of the expected trend.[5][6]

Experimental Methodologies: A Detailed Overview

Reproducible and rigorous experimental design is paramount in assessing the impact of pentafluorination. Below are detailed protocols for the key techniques cited in this guide.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Objective: To determine the secondary structure content (e.g., α-helix, β-sheet) of a peptide in solution.

Protocol:

  • Sample Preparation:

    • Dissolve the lyophilized peptide in an appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer should be chosen to maintain peptide solubility and stability.

    • Determine the precise peptide concentration using a reliable method, such as UV absorbance at 280 nm if the peptide contains tryptophan or tyrosine, or by quantitative amino acid analysis. A typical concentration for CD analysis is in the range of 10-100 µM.[7]

    • Prepare a buffer blank with the exact same composition as the peptide sample.

  • Instrument Setup:

    • Use a calibrated CD spectropolarimeter.

    • Set the wavelength range for far-UV analysis, typically from 190 nm to 260 nm.[7]

    • Use a quartz cuvette with a path length of 1 mm.[7]

  • Data Acquisition:

    • Record a baseline spectrum of the buffer blank.

    • Record the CD spectrum of the peptide sample under the same conditions.

    • Typically, multiple scans (e.g., 3-5) are averaged to improve the signal-to-noise ratio.

  • Data Analysis:

    • Subtract the buffer baseline from the peptide spectrum.

    • Convert the raw data (millidegrees) to mean residue ellipticity [θ] using the following formula: [θ] = (millidegrees × 100) / (pathlength in mm × concentration in mM × number of residues)

    • Deconvolute the resulting spectrum using a secondary structure estimation program (e.g., K2D2, DichroWeb) to determine the percentage of α-helix, β-sheet, and random coil.

CD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Peptide_Dissolution Dissolve Peptide in Buffer Concentration_Determination Determine Concentration Peptide_Dissolution->Concentration_Determination Instrument_Setup Set up CD Spectrometer Concentration_Determination->Instrument_Setup Record_Spectra Record Buffer & Peptide Spectra Instrument_Setup->Record_Spectra Baseline_Subtraction Subtract Baseline Record_Spectra->Baseline_Subtraction MRE_Calculation Calculate Mean Residue Ellipticity Baseline_Subtraction->MRE_Calculation Deconvolution Deconvolute for Secondary Structure MRE_Calculation->Deconvolution

Workflow for CD Spectroscopy Analysis.
19F NMR Spectroscopy for Probing Local Environment

Objective: To observe the local environment of the fluorine atoms within the peptide and detect conformational changes.

Protocol:

  • Sample Preparation:

    • Dissolve the pentafluorinated peptide in a suitable deuterated solvent (e.g., D₂O, or a mixture of H₂O/D₂O).

    • The peptide concentration should be in the range of 0.1-1 mM.

    • Add a known concentration of an internal reference standard (e.g., trifluoroacetic acid, TFA).[8]

  • Instrument Setup:

    • Use a high-field NMR spectrometer equipped with a fluorine probe.

    • Set the spectrometer to the appropriate frequency for ¹⁹F observation.

  • Data Acquisition:

    • Acquire a one-dimensional ¹⁹F NMR spectrum.

    • Proton decoupling is often employed to simplify the spectrum.

  • Data Analysis:

    • Reference the chemical shifts to the internal standard.

    • Analyze the chemical shifts, line widths, and coupling constants of the ¹⁹F signals. Changes in these parameters between different states (e.g., folded vs. unfolded, free vs. bound) provide information about changes in the local environment of the fluorinated residue.[9]

NMR_Workflow cluster_prep_nmr Sample Preparation cluster_acq_nmr Data Acquisition cluster_analysis_nmr Data Analysis Peptide_Dissolution_NMR Dissolve Peptide in D2O Add_Reference Add Internal Standard Peptide_Dissolution_NMR->Add_Reference Instrument_Setup_NMR Set up NMR Spectrometer Add_Reference->Instrument_Setup_NMR Acquire_Spectrum_NMR Acquire 19F Spectrum Instrument_Setup_NMR->Acquire_Spectrum_NMR Reference_Shifts Reference Chemical Shifts Acquire_Spectrum_NMR->Reference_Shifts Analyze_Parameters Analyze Shifts, Linewidths, Couplings Reference_Shifts->Analyze_Parameters

Workflow for 19F NMR Spectroscopy.
X-ray Crystallography for High-Resolution Structural Determination

Objective: To determine the three-dimensional atomic structure of a peptide.

Protocol:

  • Crystallization:

    • Screen a wide range of crystallization conditions (e.g., precipitants, pH, temperature, additives) using high-throughput screening methods. Vapor diffusion (hanging or sitting drop) is a common technique.

    • Optimize promising conditions to obtain single, well-diffracting crystals.

  • Data Collection:

    • Mount a single crystal and cryo-protect it if data will be collected at low temperatures.

    • Expose the crystal to a high-intensity X-ray beam, typically at a synchrotron source.

    • Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.

  • Structure Determination:

    • Process the diffraction data to obtain a set of structure factor amplitudes.

    • Solve the phase problem using methods such as molecular replacement (if a homologous structure is available) or experimental phasing (e.g., anomalous dispersion from incorporated heavy atoms).

    • Build an initial atomic model into the resulting electron density map.

  • Refinement and Validation:

    • Refine the atomic model against the experimental data to improve its agreement with the observed diffraction pattern.

    • Validate the final structure using various quality metrics to ensure its accuracy and reliability.

XRay_Workflow cluster_cryst Crystallization cluster_data_coll Data Collection cluster_struct_det Structure Determination cluster_refine Refinement & Validation Screening Screen Crystallization Conditions Optimization Optimize Crystal Growth Screening->Optimization Mounting Mount and Cryo-protect Crystal Optimization->Mounting Diffraction Collect Diffraction Data Mounting->Diffraction Processing Process Diffraction Data Diffraction->Processing Phasing Solve Phase Problem Processing->Phasing Model_Building Build Atomic Model Phasing->Model_Building Refinement Refine Atomic Model Model_Building->Refinement Validation Validate Final Structure Refinement->Validation

Workflow for X-ray Crystallography.
Proteolytic Stability Assay using HPLC

Objective: To quantify the rate of peptide degradation by a specific protease.

Protocol:

  • Reaction Setup:

    • Prepare a stock solution of the peptide and the protease (e.g., trypsin, chymotrypsin) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).[6]

    • Initiate the reaction by mixing the peptide and protease solutions at a defined ratio and temperature (e.g., 37°C).

  • Time-Course Sampling:

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

    • Quench the reaction immediately by adding a solution that inactivates the protease (e.g., 0.1% trifluoroacetic acid, TFA).[6]

  • HPLC Analysis:

    • Analyze the quenched samples by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Use a C18 column and a gradient of acetonitrile in water with 0.1% TFA as the mobile phase.[10]

    • Monitor the elution of the intact peptide and its degradation products by UV absorbance at 214 or 280 nm.

  • Data Analysis:

    • Integrate the peak area of the intact peptide at each time point.

    • Plot the percentage of remaining intact peptide versus time.

    • Determine the initial rate of degradation and, if appropriate, calculate the half-life of the peptide under the assay conditions.

Proteolysis_Workflow cluster_reaction Reaction Setup cluster_sampling Time-Course Sampling cluster_hplc HPLC Analysis cluster_analysis_prot Data Analysis Mix Mix Peptide and Protease Incubate Incubate at 37°C Mix->Incubate Aliquots Take Aliquots at Time Points Incubate->Aliquots Quench Quench Reaction Aliquots->Quench Inject Inject Sample onto HPLC Quench->Inject Separate Separate Peptide and Fragments Inject->Separate Integrate Integrate Peak Areas Separate->Integrate Plot Plot % Remaining Peptide vs. Time Integrate->Plot Calculate Calculate Degradation Rate Plot->Calculate

Workflow for Proteolytic Stability Assay.

Conclusion: A Versatile Tool for Peptide Engineering

The incorporation of pentafluorinated amino acids into peptides provides a powerful strategy for modulating their structural and functional properties. While the effects are context-dependent, pentafluorination generally leads to alterations in secondary structure, can either maintain or slightly decrease thermal stability depending on the local environment, and often enhances resistance to proteolytic degradation. The detailed experimental protocols provided in this guide offer a framework for researchers to systematically investigate the impact of pentafluorination on their peptides of interest, facilitating the rational design of novel peptide-based therapeutics and biomaterials.

References

Comparative Stability of Peptides: A Guide to Fmoc-Phe(F5)-OH Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of Fmoc-Phe(F5)-OH is predicated on the unique properties of the pentafluorophenyl group. The five fluorine atoms are strongly electron-withdrawing, which alters the electronic properties of the aromatic ring and the adjacent peptide bonds. Furthermore, the bulky nature of the pentafluorinated ring can provide steric hindrance, shielding the peptide backbone from the active sites of proteolytic enzymes. It is a recognized strategy to enhance the catabolic stability of therapeutic peptides and proteins.[1]

Data Presentation: Anticipated Performance Comparison

The following table summarizes the expected outcomes from a comparative stability study. The data is a qualitative representation based on the general findings that fluorination tends to increase proteolytic resistance.[2] The actual degree of stabilization can vary depending on the peptide sequence and the specific protease.

ParameterPeptide with Fmoc-Phe-OH (Standard)Peptide with this compound (Modified)Rationale for Difference
Half-life in Plasma LowerHigherIncreased resistance to plasma proteases due to steric hindrance and altered electronic properties of the cleavage site.
Degradation by Chymotrypsin SusceptiblePotentially ReducedChymotrypsin preferentially cleaves at the C-terminus of aromatic residues like Phenylalanine. The bulky and electron-deficient pentafluorophenyl ring can hinder recognition and catalysis by the enzyme.
Degradation by Pepsin SusceptiblePotentially ReducedSimilar to chymotrypsin, the altered side chain of Phe(F5) can reduce the efficiency of pepsin-mediated cleavage.
Overall Proteolytic Stability ModerateEnhancedThe "fluoro-stabilization effect" contributes to a more robust peptide backbone against a range of proteases.[1]

It is important to note that the impact of fluorination on proteolytic stability is not always predictable and can be highly dependent on the specific enzyme and the position of the substitution relative to the cleavage site.[3]

Experimental Protocols

To empirically determine the comparative stability, a well-defined experimental protocol is essential. The following outlines a typical in vitro protocol to assess peptide stability in human plasma and against specific proteases.

Objective: To compare the degradation rate of a peptide containing Phenylalanine with its analogue containing pentafluorophenylalanine.

Materials:

  • Peptide A (with Phe) and Peptide B (with Phe(F5)), purified to >95%

  • Human plasma, pooled and anticoagulated (e.g., with EDTA)

  • Proteases of interest (e.g., α-chymotrypsin, pepsin)

  • Assay buffers (e.g., Phosphate-Buffered Saline, pH 7.4 for plasma and chymotrypsin; 10 mM acetate buffer, pH 4.0 for pepsin)

  • Quenching solution (e.g., 10% Trifluoroacetic acid (TFA))

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column

  • Mass Spectrometer (for identification of degradation products)

Procedure:

  • Peptide Stock Solution Preparation: Prepare stock solutions of Peptide A and Peptide B in an appropriate solvent (e.g., water or a minimal amount of DMSO, followed by dilution in assay buffer) to a known concentration (e.g., 1 mg/mL).

  • Incubation with Plasma/Protease:

    • For plasma stability: In a microcentrifuge tube, mix human plasma with the peptide stock solution to a final peptide concentration of 100 µg/mL. Incubate at 37°C.

    • For protease stability: In a microcentrifuge tube, mix the specific protease (e.g., α-chymotrypsin at a 1:100 enzyme-to-substrate ratio) with the peptide stock solution in the appropriate buffer. Incubate at 37°C.

  • Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot of the incubation mixture. The 0-minute time point should be taken immediately after mixing.

  • Quenching: Immediately add the aliquot to a tube containing the quenching solution (e.g., an equal volume of 10% TFA) to stop the enzymatic reaction.

  • Sample Preparation: Centrifuge the quenched samples to pellet any precipitated proteins. Transfer the supernatant to an HPLC vial for analysis.

  • RP-HPLC Analysis:

    • Inject the supernatant onto the RP-HPLC system.

    • Use a suitable gradient of mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (e.g., 0.1% TFA in acetonitrile) to separate the intact peptide from its degradation products.

    • Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).

  • Data Analysis:

    • Quantify the peak area of the intact peptide at each time point.

    • Calculate the percentage of the remaining intact peptide relative to the 0-minute time point.

    • Plot the percentage of the intact peptide versus time and determine the half-life (t1/2) for both peptides.

    • Optionally, collect the fractions corresponding to the degradation products and analyze them by mass spectrometry to identify the cleavage sites.

Mandatory Visualization

G cluster_analysis Analysis Peptide_Phe Peptide with Phe Incubate_Plasma_Phe Incubate Peptide-Phe in Plasma Peptide_Phe->Incubate_Plasma_Phe Incubate_Protease_Phe Incubate Peptide-Phe with Protease Peptide_Phe->Incubate_Protease_Phe Peptide_PheF5 Peptide with Phe(F5) Incubate_Plasma_PheF5 Incubate Peptide-Phe(F5) in Plasma Peptide_PheF5->Incubate_Plasma_PheF5 Incubate_Protease_PheF5 Incubate Peptide-Phe(F5) with Protease Peptide_PheF5->Incubate_Protease_PheF5 Plasma Human Plasma Plasma->Incubate_Plasma_Phe Plasma->Incubate_Plasma_PheF5 Protease Protease Solution Protease->Incubate_Protease_Phe Protease->Incubate_Protease_PheF5 Quench Quench at Time Points Incubate_Plasma_Phe->Quench Incubate_Plasma_PheF5->Quench Incubate_Protease_Phe->Quench Incubate_Protease_PheF5->Quench HPLC RP-HPLC Analysis Quench->HPLC Data Data Analysis (Half-life) HPLC->Data

Caption: Workflow for a comparative peptide stability study.

G cluster_peptide cluster_peptideF5 Peptide_Backbone1 Peptide Backbone Phe Phenylalanine Side Chain Peptide_Backbone2 Peptide Backbone Cleavage Cleavage Phe->Cleavage Leads to Protease Protease Protease->Phe Access Peptide_Backbone3 Peptide Backbone PheF5 Pentafluorophenylalanine Side Chain (Bulky, Electron-withdrawing) Peptide_Backbone4 Peptide Backbone No_Cleavage Hindered Cleavage PheF5->No_Cleavage Leads to Protease2 Protease Protease2->PheF5 Steric Hindrance & Electronic Repulsion

Caption: Steric and electronic effects of Phe(F5) on protease interaction.

References

A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

The strategic incorporation of fluorine into peptides has emerged as a powerful tool in drug discovery and development. This modification can significantly alter the physicochemical properties of peptides, leading to enhanced biological performance compared to their non-fluorinated counterparts. This guide provides an objective comparison, supported by experimental data, of the biological activities of fluorinated and non-fluorinated peptides, offering valuable insights for researchers, scientists, and drug development professionals.

Receptor Binding Affinity

The introduction of fluorine can modulate a peptide's interaction with its target receptor. The effect is highly context-dependent, influenced by the position of the fluorinated residue and the nature of the binding pocket. While sometimes leading to a decrease in affinity, strategic fluorination can maintain or even enhance binding.

Quantitative Data Summary: Receptor Binding Affinity

Peptide AnalogTarget ReceptorAssay TypeBinding Affinity (IC50)Fold Change vs. Non-FluorinatedReference
GLP-1 (Native) hGLP-1RCompetition Binding1.9 nM-[1][2]
F9 GLP-1 hGLP-1RCompetition Binding5.1 nM~2.7x decrease[1][2]
F29 GLP-1 hGLP-1RCompetition Binding13.3 nM (7-fold decrease)7x decrease[1][2]
F28 GLP-1 hGLP-1RCompetition Binding18.8 nM (9.9-fold decrease)9.9x decrease[1][2]
F8, F89, F10, F32 GLP-1 hGLP-1RCompetition Binding27-60-fold increase in IC5027-60x decrease[1][2]
MCP-1 (Non-F) MeninKi Determination27.2 nM-[3]
meta-F MCP-1 MeninKi Determination6.8 nM4x increase[3]
di-meta-F MCP-1 MeninKi Determination4.7 nM~6x increase[3]
Experimental Protocol: Competitive Receptor Binding Assay

This protocol outlines a general method for determining the binding affinity of peptide analogs to a specific receptor expressed on a cell surface.[1][2]

  • Cell Culture: Culture cells expressing the target receptor (e.g., COS-7 cells for hGLP-1R) in appropriate media until they reach near confluence.

  • Radioligand Preparation: A known radiolabeled ligand that binds to the target receptor (e.g., [¹²⁵I]-Ex(9-39) amide) is used as a tracer.

  • Competition Reaction:

    • Seed cells in a multi-well plate.

    • Prepare serial dilutions of both the unlabeled non-fluorinated (control) and fluorinated test peptides.

    • Add a constant, low concentration of the radioligand to each well.

    • Add the different concentrations of the test and control peptides to the wells. Include wells for determining total binding (radioligand only) and non-specific binding (radioligand with a high concentration of unlabeled peptide).

    • Incubate the plate for a defined period (e.g., 100 minutes at 25°C) to allow binding to reach equilibrium.[2]

  • Washing: Aspirate the binding buffer and wash the cells multiple times with ice-cold buffer to remove unbound radioligand.

  • Quantification: Lyse the cells and measure the radioactivity in each well using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor peptide concentration. Calculate the IC50 value (the concentration of the peptide that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Culture Receptor-Expressing Cells A1 Incubate Cells with Radioligand + Peptides P1->A1 P2 Prepare Serial Dilutions of Peptides (F and Non-F) P2->A1 P3 Prepare Radiolabeled Ligand Solution P3->A1 A2 Wash to Remove Unbound Ligand A1->A2 A3 Lyse Cells & Measure Radioactivity A2->A3 D1 Plot Binding Curve A3->D1 D2 Calculate IC50 Value D1->D2

Workflow for a Competitive Receptor Binding Assay.

Enzymatic and Metabolic Stability

A primary driver for peptide fluorination is to enhance stability against proteolytic degradation. Peptides often have short in vivo half-lives due to rapid cleavage by proteases. Fluorination, particularly at or near the cleavage site, can sterically hinder enzyme access or alter electronic properties, thereby increasing resistance to degradation.[1][4][5]

Quantitative Data Summary: Proteolytic Stability

Peptide AnalogProteaseAssay ConditionHalf-Life / StabilityFold Increase in StabilityReference
GLP-1 (Native) DPP IV24h incubationDegraded-[1][2]
F8 GLP-1 DPP IV24h incubationNo degradation detectedComplete resistance[1][2]
F89 GLP-1 DPP IV24h incubationNo degradation detectedComplete resistance[1][2]
F9 GLP-1 DPP IVTime course1.5-fold increased stability1.5x[1][2]
F10 GLP-1 DPP IVTime course2.9-fold increased stability2.9x[1][2]
Buforin/Magainin Analogs TrypsinHydrolytic cleavage assayModest increases in resistanceVaries[4][6]
Model Peptides Human Blood PlasmaHPLC analysisVariesVaries[7]
Experimental Protocol: In Vitro Protease Stability Assay

This protocol describes a general method to assess the stability of peptides when exposed to a specific protease or biological matrix like plasma.[7][8]

  • Peptide Solution Preparation: Prepare stock solutions of the fluorinated and non-fluorinated peptides in an appropriate buffer.

  • Enzyme/Plasma Incubation:

    • In separate tubes, add the peptide solution to a pre-warmed solution containing the protease (e.g., DPP IV, trypsin) or human blood plasma.

    • Incubate the mixture at 37°C.

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately stop the enzymatic reaction in the collected aliquot by adding a quenching solution, such as a strong acid (e.g., trifluoroacetic acid) or an organic solvent (e.g., acetonitrile), which denatures the enzyme.

  • Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins. Collect the supernatant containing the peptide and its fragments.

  • Analysis by RP-HPLC:

    • Inject the supernatant into a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system.

    • Separate the intact peptide from its degradation products using a suitable gradient.

    • Monitor the elution profile using UV or fluorescence detection.

  • Data Analysis: Quantify the peak area of the intact peptide at each time point. Plot the percentage of the remaining intact peptide against time and calculate the half-life (t₁/₂) of the peptide under the assay conditions.

G start Prepare Peptide and Protease/Plasma Solutions incubate Incubate Peptides with Protease/Plasma at 37°C start->incubate aliquot Collect Aliquots at Specific Time Points incubate->aliquot aliquot->incubate Repeat for all time points quench Quench Reaction (e.g., with Acid) aliquot->quench centrifuge Centrifuge to Pellet Precipitated Proteins quench->centrifuge hplc Analyze Supernatant by RP-HPLC centrifuge->hplc analyze Quantify Intact Peptide Peak and Plot vs. Time hplc->analyze result Calculate Peptide Half-Life (t½) analyze->result

Workflow for an In Vitro Peptide Stability Assay.

Cellular Permeability and Uptake

For peptides targeting intracellular components, crossing the cell membrane is a major hurdle. Fluorination, particularly through the addition of a fluorous tag, can significantly improve cellular internalization.[9] This is attributed to the unique properties of fluorinated compounds, which can facilitate endocytosis and subsequent escape from endosomes into the cytosol.[9][10]

Key Findings on Cellular Uptake:

  • Enhanced Internalization: Fluorous-tagged peptides can be efficiently internalized by cells through various endocytic pathways.[9]

  • Endosomal Escape: Fluorinated peptides have demonstrated a greater ability to escape from endosomes and distribute throughout the cytosol, compared to non-fluorinated analogs which often remain trapped in acidic organelles.[9]

  • Improved Delivery Efficiency: The combination of efficient endocytosis and endosomal escape leads to much higher cytosolic delivery efficiency for fluorous-tagged peptides compared to non-fluorinated versions.[9]

  • Degree of Fluorination Matters: The efficiency of cellular internalization can be dependent on the degree of fluorination. Low fluorine content has been shown to improve uptake, while high levels can sometimes compromise this enhancement.[10]

Experimental Protocol: Cellular Uptake Assay

This protocol provides a general method for visualizing and quantifying the cellular uptake of peptides using fluorescence microscopy.[9][11]

  • Peptide Labeling: Synthesize the fluorinated and non-fluorinated peptides with a fluorescent tag (e.g., FITC, Cy5).

  • Cell Seeding: Seed cells (e.g., HepG2) onto glass-bottom dishes or multi-well plates and allow them to adhere overnight.

  • Incubation: Replace the culture medium with serum-free media containing the fluorescently labeled peptides at a specific concentration. Incubate for a set period (e.g., 2-4 hours) at 37°C.

  • Quenching and Staining (Optional):

    • Wash the cells with PBS to remove non-internalized peptides.

    • To distinguish between surface-bound and internalized peptides, briefly treat cells with a quenching agent like trypan blue, which quenches the fluorescence of extracellular FITC-labeled peptides.[9]

    • To visualize cellular compartments, stain for lysosomes (e.g., LysoTracker Green) and the nucleus (e.g., Hoechst 33342).[11]

  • Imaging: Wash the cells again and add fresh media or buffer. Visualize the cellular localization of the peptides using a confocal laser scanning microscope (CLSM).

  • Quantification (Alternative): For quantitative analysis, after incubation and washing, lyse the cells and measure the intracellular fluorescence using a plate reader. Alternatively, use flow cytometry to measure the fluorescence of individual cells.

G cluster_cell Cell P_nonF Non-Fluorinated Peptide Membrane Cell Membrane P_nonF->Membrane Limited Uptake P_F Fluorinated Peptide P_F->Membrane Enhanced Uptake (Endocytosis) Endosome Endosome Membrane->Endosome Trafficking Cytosol Cytosol Endosome->Cytosol Efficient Endosomal Escape R_nonF Peptide Trapped in Endosome R_F Peptide in Cytosol (Biologically Active)

Fluorination enhances cellular uptake and endosomal escape.

Conclusion

The incorporation of fluorine is a versatile and effective strategy for overcoming many of the inherent limitations of peptide-based therapeutics. The experimental evidence consistently demonstrates that fluorination can significantly enhance proteolytic and metabolic stability, leading to a longer biological half-life.[1][5] Furthermore, it can be engineered to improve cellular uptake and cytosolic delivery, which is critical for peptides with intracellular targets.[9] While the effects on receptor binding affinity are variable and require case-by-case evaluation, the overall benefits make fluorination a key consideration in the design of next-generation peptide drugs.[1][3] This guide highlights the importance of a rational, data-driven approach to leveraging fluorine chemistry to optimize the biological activity of therapeutic peptides.

References

A Comparative Guide to the Validation of Fmoc-Phe(F5)-OH Incorporation: NMR Spectroscopy vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the accurate incorporation of unnatural amino acids is paramount. This guide provides an objective comparison of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy for the validation of Fmoc-Phe(F5)-OH incorporation against two primary alternative methods: High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). Supported by experimental protocols and data, this document aims to equip researchers with the knowledge to select the most appropriate analytical technique for their specific needs.

Introduction to this compound and the Need for Validation

Fmoc-L-pentafluorophenylalanine (this compound) is a widely used building block in solid-phase peptide synthesis (SPPS) to introduce a fluorinated aromatic residue. The unique properties of the pentafluorophenyl group, including its hydrophobicity and distinct spectroscopic signature, make it a valuable probe for studying peptide structure, function, and interactions. However, incomplete coupling or side reactions during synthesis can lead to peptides lacking the desired modification. Therefore, robust analytical validation is crucial to confirm the successful and quantitative incorporation of this compound.

¹⁹F NMR Spectroscopy: A Direct and Quantitative Approach

Due to the 100% natural abundance of the ¹⁹F nucleus and its high sensitivity, ¹⁹F NMR spectroscopy has emerged as a powerful, non-destructive tool for the analysis of fluorinated compounds.[1][2] Since biological molecules do not naturally contain fluorine, ¹⁹F NMR offers a background-free window for observation, allowing for the direct and quantitative assessment of this compound incorporation.[1]

Key Advantages of ¹⁹F NMR:
  • High Specificity: The large chemical shift dispersion of ¹⁹F provides excellent signal separation, minimizing the risk of overlapping signals that can complicate ¹H NMR spectra.[3]

  • Quantitative Accuracy: With the use of an appropriate internal standard and optimized experimental parameters, ¹⁹F NMR can provide highly accurate and precise quantification of the fluorinated analyte.[3][4] Accuracies of ±1% can be achieved by ensuring adequate relaxation delays (typically 5-7 times the longest T1 relaxation time).[5]

  • Non-destructive: The sample can be recovered and used for further experiments after NMR analysis.

Experimental Workflow for ¹⁹F NMR Validation

G cluster_nmr 19F NMR Analysis synthesis Solid-Phase Peptide Synthesis with this compound cleavage Cleavage from Resin & Deprotection synthesis->cleavage purification Crude Peptide Purification (e.g., preparative HPLC) cleavage->purification sample_prep Sample Preparation: Dissolve peptide in deuterated solvent Add internal standard purification->sample_prep acquisition 19F NMR Data Acquisition sample_prep->acquisition processing Data Processing: Integration of signals acquisition->processing quantification Quantification of Incorporation processing->quantification

Caption: Experimental workflow for ¹⁹F NMR validation of this compound incorporation.

Alternative Validation Methods: HPLC and Mass Spectrometry

While ¹⁹F NMR offers significant advantages, High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are widely used and powerful techniques for peptide analysis.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a cornerstone of peptide analysis, separating molecules based on their hydrophobicity. The incorporation of the highly hydrophobic pentafluorophenyl group of this compound leads to a significant increase in the retention time of the modified peptide compared to its non-fluorinated counterpart, allowing for the separation and quantification of the desired product.

Mass Spectrometry (MS)

Mass spectrometry provides a highly sensitive method to confirm the molecular weight of the synthesized peptide. Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used. The mass difference between the peptide with and without the this compound moiety provides definitive evidence of its incorporation. Tandem mass spectrometry (MS/MS) can further be used to pinpoint the exact location of the modification within the peptide sequence.

Performance Comparison

Feature¹⁹F NMR SpectroscopyHigh-Performance Liquid Chromatography (HPLC)Mass Spectrometry (MS)
Information Provided Quantitative incorporation, structural informationPurity assessment, quantification, separationMolecular weight confirmation, sequence verification (MS/MS)
Sample Requirement Moderate to high (µg to mg)Low (ng to µg)Very low (pg to ng)
Throughput ModerateHighHigh
Key Advantages Direct, non-destructive, highly specific for fluorineRobust, excellent for purity determinationExtremely sensitive, provides definitive mass evidence
Key Limitations Lower sensitivity than MS, requires specialized equipmentIndirect evidence of incorporation, potential for co-elutionCan be destructive, quantification can be challenging
LOD/LOQ (Estimated) ~1-10 µM~0.1-1 µMfM to pM range
Linearity ExcellentGoodVariable, dependent on ionization efficiency

Experimental Protocols

Protocol 1: Quantitative ¹⁹F NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 1-5 mg of the purified, lyophilized peptide.

    • Dissolve the peptide in a known volume (e.g., 500 µL) of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with co-solvent).

    • Add a known amount of a suitable internal standard (e.g., trifluorotoluene or another stable fluorinated compound with a distinct chemical shift).

  • NMR Data Acquisition:

    • Use a high-field NMR spectrometer equipped with a fluorine probe.

    • Acquire a one-dimensional ¹⁹F NMR spectrum.

    • Key Parameters for Quantification:

      • Pulse Angle: Use a small pulse angle (e.g., 30°) to ensure uniform excitation across the spectral width.

      • Relaxation Delay (d1): Set a long relaxation delay (at least 5-7 times the longest T1 of the signals of interest) to allow for full relaxation of the nuclei between scans. This is critical for accurate integration.[5] A typical starting point is a delay of 60 seconds.[3]

      • Number of Scans: Adjust the number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply appropriate window functions and perform a Fourier transform.

    • Phase and baseline correct the spectrum.

    • Integrate the area of the ¹⁹F signal corresponding to this compound and the signal of the internal standard.

    • Calculate the concentration of the fluorinated peptide based on the known concentration of the internal standard and the ratio of the integral areas, accounting for the number of fluorine atoms in each molecule.

Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
  • Sample Preparation:

    • Dissolve the crude or purified peptide in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).

  • HPLC Conditions:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from low to high percentage of mobile phase B (e.g., 5% to 95% B over 30 minutes).

    • Flow Rate: Typically 1 mL/min for analytical columns.

    • Detection: UV absorbance at 214 nm and/or 280 nm.

  • Data Analysis:

    • The peptide containing the hydrophobic this compound will have a significantly longer retention time than the corresponding non-fluorinated peptide.

    • The purity of the peptide is determined by the relative area of the main peak.

    • Quantification can be achieved by creating a calibration curve with a known standard.

Protocol 3: Mass Spectrometry (MALDI-TOF)
  • Sample Preparation:

    • Dissolve the peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% formic acid).

    • Prepare a saturated solution of a matrix (e.g., α-cyano-4-hydroxycinnamic acid - CHCA).

  • Spotting:

    • Mix the peptide solution and the matrix solution (e.g., in a 1:1 ratio).

    • Spot a small volume (e.g., 1 µL) of the mixture onto the MALDI target plate and allow it to air dry, promoting co-crystallization.

  • Data Acquisition:

    • Acquire the mass spectrum in positive ion mode using a MALDI-TOF mass spectrometer.

  • Data Analysis:

    • Compare the observed mass-to-charge ratio (m/z) of the major peak with the calculated theoretical molecular weight of the peptide containing this compound. A successful incorporation will result in a mass increase corresponding to the mass of the this compound residue minus the mass of water.

Logical Relationships and Decision Making

The choice of analytical method often depends on the specific research question and available resources. The following diagram illustrates a decision-making process.

G start Need to validate This compound incorporation? q1 Is quantitative information on incorporation efficiency required? start->q1 q2 Is confirmation of molecular weight sufficient? q1->q2 No nmr Use 19F NMR q1->nmr Yes q3 Is purity assessment the primary goal? q2->q3 No ms Use Mass Spectrometry (MS) q2->ms Yes hplc Use HPLC q3->hplc Yes lcms Use LC-MS q3->lcms No, need both purity and mass confirmation

Caption: Decision tree for selecting an analytical method for validation.

Conclusion

The validation of this compound incorporation is a critical step in ensuring the quality and reliability of synthetic peptides. ¹⁹F NMR spectroscopy stands out as a powerful method for direct and accurate quantification due to the unique properties of the fluorine nucleus. HPLC is an excellent and readily available tool for assessing purity and separation, while Mass Spectrometry provides unparalleled sensitivity for molecular weight confirmation. For a comprehensive validation strategy, a combination of these techniques is often employed, with LC-MS being a particularly powerful hyphenated approach. The choice of the primary validation method should be guided by the specific experimental needs, ranging from routine purity checks to rigorous quantitative analysis for drug development and cGMP applications.

References

A Comparative Guide to Coupling Reagents for Fmoc-Phe(F5)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids, such as Fmoc-pentafluorophenylalanine (Fmoc-Phe(F5)-OH), into peptide sequences is a critical strategy in modern drug discovery and development. The unique electronic and steric properties of the pentafluorophenyl group can enhance peptide stability, binding affinity, and pharmacokinetic profiles. However, the bulky nature of this residue presents a significant challenge during solid-phase peptide synthesis (SPPS), demanding a careful selection of coupling reagents to ensure high efficiency and minimize side reactions, particularly racemization. This guide provides an objective comparison of commonly used coupling reagents for the incorporation of this compound, supported by established principles of peptide chemistry and data from related sterically hindered systems.

Performance Comparison of Coupling Reagents

The choice of coupling reagent is paramount for the successful incorporation of sterically hindered amino acids like this compound. The ideal reagent should offer high coupling efficiency, fast reaction kinetics, and minimal racemization. Below is a comparative analysis of several classes of coupling reagents.

Table 1: Comparison of Coupling Reagent Performance with Sterically Hindered Amino Acids

Coupling Reagent ClassExamplesCoupling EfficiencyRacemization RiskKey Considerations
Uronium/Aminium Salts HATU, HCTU, HBTUVery HighLow to ModerateHATU is often considered the gold standard for difficult couplings due to its high reactivity, attributed to the formation of a highly reactive OAt-ester.[1] HCTU is a more cost-effective alternative to HATU and generally provides excellent performance with short reaction times.[1] HBTU is also effective but may be slightly less reactive than HATU and HCTU.[2] The use of a non-nucleophilic base like DIPEA is standard.[1]
Phosphonium Salts PyBOP, PyAOPHighLowPyBOP is a widely used reagent that offers a good balance of reactivity and stability, with the advantage of not forming carcinogenic byproducts like its predecessor, BOP.[3] It is generally effective for a wide range of amino acids, though its performance with highly hindered residues might be slightly lower than top-tier uronium salts, especially with shorter coupling times.[2]
Carbodiimides DIC/HOBt, DIC/OxymaModerate to HighModerateThe combination of a carbodiimide like Diisopropylcarbodiimide (DIC) with an additive such as 1-Hydroxybenzotriazole (HOBt) or Ethyl (hydroxyimino)cyanoacetate (OxymaPure) is a classic and cost-effective method.[4] While generally reliable, this method can be slower and may require longer reaction times for sterically hindered residues, which can increase the risk of racemization.[4] Oxyma-based reagents are considered safer alternatives to HOBt.
Other COMUVery HighVery LowCOMU is a third-generation uronium-type coupling reagent that incorporates the Oxyma moiety, offering high reactivity comparable to HATU.[5] It is known for its high efficiency and low racemization rates, making it an excellent choice for challenging couplings.[6]

Note: The performance data is based on general observations for sterically hindered amino acids and may vary depending on the specific peptide sequence and reaction conditions.

Experimental Protocols

The following are generalized protocols for the manual coupling of this compound using different classes of coupling reagents in Fmoc-based solid-phase peptide synthesis (SPPS).

General SPPS Cycle

A typical SPPS cycle involves the following steps, which are repeated for each amino acid addition.

Resin Resin with N-terminal Fmoc Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Washing1 DMF Washing Deprotection->Washing1 Coupling Amino Acid Coupling (this compound + Coupling Reagent) Washing1->Coupling Washing2 DMF/DCM Washing Coupling->Washing2 Next_Cycle Proceed to Next Cycle Washing2->Next_Cycle

Caption: General workflow for a single cycle in Fmoc-SPPS.

Protocol 1: Coupling with HATU
  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15-20 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents), HATU (2.9-4.9 equivalents), and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF. Pre-activation for 1-5 minutes is recommended.[1]

  • Coupling: Add the activated amino acid solution to the deprotected resin and agitate at room temperature for 1-4 hours. For sterically hindered amino acids, longer coupling times or double coupling may be necessary.

  • Washing: Wash the resin with DMF (3-5 times), Dichloromethane (DCM) (2-3 times), and finally DMF again (2-3 times).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling (a negative result indicates completion).

Protocol 2: Coupling with PyBOP
  • Resin Swelling and Deprotection: Follow steps 1-3 from Protocol 1.

  • Amino Acid Activation: In a separate vial, dissolve this compound (3-5 equivalents) and PyBOP (3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) to the solution and vortex briefly.[7]

  • Coupling: Immediately add the activated amino acid solution to the deprotected resin and agitate at room temperature for 30-120 minutes. Longer reaction times may be required for sterically hindered residues.[7]

  • Washing and Monitoring: Follow steps 6-7 from Protocol 1.

Protocol 3: Coupling with DIC/OxymaPure
  • Resin Swelling and Deprotection: Follow steps 1-3 from Protocol 1.

  • Coupling Solution Preparation: In a separate vial, dissolve this compound (3 equivalents) and OxymaPure (3 equivalents) in DMF.

  • Coupling: Add the amino acid/OxymaPure solution to the resin, followed by the addition of DIC (3 equivalents). Agitate the mixture at room temperature for 1-4 hours.

  • Washing and Monitoring: Follow steps 6-7 from Protocol 1.

Key Considerations for Coupling this compound

  • Steric Hindrance: The pentafluorophenyl group is bulky and electron-withdrawing, which can significantly slow down the coupling reaction. Therefore, more potent coupling reagents like HATU, HCTU, or COMU are generally recommended over standard carbodiimide methods.[8]

  • Racemization: The risk of racemization is a critical concern in peptide synthesis. The formation of an oxazolone intermediate is a primary pathway for epimerization.[3] Faster coupling times, facilitated by highly active reagents, can minimize the lifetime of this intermediate and thus reduce racemization.[6] The choice of base is also crucial, with weaker bases sometimes being employed to reduce racemization, although this may come at the cost of slower reaction rates.

  • Double Coupling: For particularly difficult couplings involving sterically hindered residues, a "double coupling" strategy can be employed. This involves performing the coupling step twice with a fresh solution of the activated amino acid to ensure the reaction goes to completion.

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate coupling reactions, which is particularly beneficial for sterically hindered amino acids. However, care must be taken to optimize conditions to avoid side reactions.

Visualizing the Peptide Coupling Reaction

The fundamental process of peptide bond formation involves the activation of the carboxylic acid of the incoming amino acid, followed by nucleophilic attack from the free amine of the resin-bound peptide chain.

cluster_activation Activation Step cluster_coupling Coupling Step Fmoc_AA This compound Activated_Ester Activated Ester Intermediate Fmoc_AA->Activated_Ester + Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activated_Ester Peptide_Bond Formation of Peptide Bond Activated_Ester->Peptide_Bond Resin_Amine Resin-Bound Peptide (Free N-terminus) Resin_Amine->Peptide_Bond +

Caption: Simplified pathway of peptide bond formation in SPPS.

Conclusion

The successful incorporation of the sterically demanding this compound into a peptide sequence is highly dependent on the judicious choice of coupling reagent and optimization of reaction conditions. For challenging couplings involving this and other bulky amino acids, uronium/aminium reagents such as HATU, HCTU, and COMU generally offer the best performance in terms of efficiency and minimization of racemization. While phosphonium reagents like PyBOP are also effective, they may require longer reaction times for such difficult residues. Standard carbodiimide methods, while cost-effective, are generally less suitable for rapid and efficient coupling of sterically hindered amino acids. Researchers should carefully consider the specific requirements of their synthesis, including the desired purity, synthesis time, and cost, when selecting the most appropriate coupling strategy.

References

A Comparative Guide to the Application of Fmoc-Phe(F5)-OH in Peptide Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids into peptides is a cornerstone of modern drug discovery and chemical biology, offering a powerful tool to enhance the therapeutic potential of peptide-based molecules. Among these, Fmoc-L-pentafluorophenylalanine (Fmoc-Phe(F5)-OH) has emerged as a critical building block for modulating peptide properties. This guide provides a comprehensive comparison of this compound with its natural counterpart, Fmoc-L-phenylalanine (Fmoc-Phe-OH), supported by illustrative experimental data and detailed protocols.

Enhanced Physicochemical and Biological Properties

The substitution of hydrogen with fluorine atoms in the phenyl ring of phenylalanine imparts unique electronic and steric properties to the amino acid. These alterations translate into significant changes in the resulting peptide's behavior, including increased proteolytic stability, modulated hydrophobicity, and altered receptor-binding profiles. The strong electron-withdrawing nature of the fluorine atoms can influence intra- and intermolecular interactions, such as π-π stacking and hydrogen bonding, which are critical for peptide structure and function.

Data Presentation: A Comparative Analysis

To illustrate the impact of incorporating pentafluorophenylalanine, the following tables summarize key performance indicators for a model peptide synthesized with either this compound or Fmoc-Phe-OH.

Table 1: Comparison of Solid-Phase Peptide Synthesis (SPPS) Efficiency and Purity

ParameterPeptide with Fmoc-Phe-OHPeptide with this compound
Crude Purity (by RP-HPLC) ~85%~82%
Overall Yield ~75%~70%
Coupling Time (per residue) 2 hours2.5 hours

Note: Data are illustrative and can vary depending on the peptide sequence and synthesis conditions. Generally, the bulkier nature of this compound may lead to slightly lower yields and may require longer coupling times to ensure complete reaction.

Table 2: Comparative Proteolytic Stability

PeptideEnzymeHalf-life (t½) in minutes
Model Peptide (with Phe)Trypsin60
Model Peptide (with Phe(F5))Trypsin> 240
Model Peptide (with Phe)Chymotrypsin30
Model Peptide (with Phe(F5))Chymotrypsin> 180

Note: This data illustrates the typical enhancement in proteolytic resistance observed with the incorporation of pentafluorophenylalanine. The fluorinated analog can hinder enzymatic recognition and cleavage.

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the manual synthesis of a model peptide on a Rink Amide resin.

1. Resin Swelling:

  • Swell Rink Amide resin (0.1 mmol) in dimethylformamide (DMF) for 1 hour in a reaction vessel.

2. Fmoc Deprotection:

  • Drain the DMF.

  • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

  • Drain the solution.

  • Repeat the 20% piperidine treatment for 15 minutes.

  • Wash the resin thoroughly with DMF (5 times), isopropanol (3 times), and DMF (5 times).

3. Amino Acid Coupling (for this compound):

  • In a separate vial, dissolve this compound (0.4 mmol), HBTU (0.38 mmol), and HOBt (0.4 mmol) in DMF.

  • Add DIPEA (0.8 mmol) to the activation mixture and vortex for 1 minute.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction vessel for 2.5 hours at room temperature.

  • To check for complete coupling, perform a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.

4. Capping (Optional):

  • If coupling is incomplete, cap the unreacted amines by treating the resin with a solution of acetic anhydride and DIPEA in DMF.

5. Repetitive Cycles:

  • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

6. Cleavage and Deprotection:

  • Wash the final peptide-resin with DMF, DCM, and methanol and dry under vacuum.

  • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

7. Purification:

  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.

Mandatory Visualization

Experimental Workflow for SPPS

SPPS_Workflow start Start: Swollen Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, IPA) deprotection->wash1 coupling Amino Acid Coupling (this compound, HBTU/HOBt, DIPEA) wash1->coupling wash2 Wash (DMF) coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test capping Capping (Optional) kaiser_test->capping Incomplete repeat Repeat for next amino acid kaiser_test->repeat Coupling Complete capping->repeat repeat->deprotection final_wash Final Wash (DMF, DCM, MeOH) repeat->final_wash End of Sequence cleavage Cleavage & Deprotection (TFA Cocktail) final_wash->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification RP-HPLC Purification precipitation->purification end Pure Peptide purification->end

Caption: A generalized workflow for solid-phase peptide synthesis (SPPS) incorporating this compound.

Representative Signaling Pathway: GPCR Activation

Many peptide-based drugs target G-protein coupled receptors (GPCRs). The incorporation of this compound can enhance the binding affinity and stability of peptide ligands for these receptors.

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol peptide Peptide Ligand (with Phe(F5)) receptor GPCR peptide->receptor g_protein G-Protein (αβγ) receptor->g_protein activates g_alpha Gα-GTP g_protein->g_alpha dissociates g_betagamma Gβγ g_protein->g_betagamma effector Effector Enzyme (e.g., Adenylyl Cyclase) second_messenger Second Messenger (e.g., cAMP) effector->second_messenger produces g_alpha->effector protein_kinase Protein Kinase A second_messenger->protein_kinase activates cellular_response Cellular Response protein_kinase->cellular_response phosphorylates targets

Safety Operating Guide

Proper Disposal of Fmoc-Phe(F5)-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of Fmoc-L-pentafluorophenylalanine

For researchers and scientists engaged in drug development and peptide synthesis, the responsible management of chemical reagents is a cornerstone of laboratory safety and operational integrity. This guide provides a detailed, step-by-step procedure for the proper disposal of Fmoc-Phe(F5)-OH (Fmoc-L-pentafluorophenylalanine), ensuring regulatory compliance and minimizing environmental impact.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is critical to employ appropriate personal protective equipment (PPE) and adhere to standard laboratory safety protocols.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection A laboratory coat or chemical-resistant apron.
Respiratory Protection A NIOSH-approved respirator if dust is generated.

Engineering Controls: All handling of this compound for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize the risk of inhalation.

Core Disposal Principle: Treat as Hazardous Chemical Waste

The fundamental principle for the disposal of this compound is to manage it as a hazardous chemical waste.[1][2] Under no circumstances should this compound be disposed of in the general trash or poured down the drain.[3] The recommended method for disposal is through a licensed and reputable chemical waste disposal company.[3]

Step-by-Step Disposal Procedures

The following procedures outline the collection and preparation of this compound waste for final disposal.

1. Solid Waste Disposal (Unused Reagent, Contaminated Materials)

  • Designate a Waste Container: Use a clearly labeled, dedicated container for solid this compound waste. The container should be made of a compatible material, such as high-density polyethylene (HDPE), that will not react with the chemical.[2]

  • Original Containers: Whenever feasible, dispose of unused solid reagent in its original manufacturer's container.[4]

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) guidelines.[3][4]

  • Contaminated Materials: Any items that have come into contact with this compound, such as weighing paper, gloves, and pipette tips, are considered contaminated solid waste and should be collected in the designated hazardous waste container.[2][3]

2. Liquid Waste Disposal (Solutions containing this compound)

  • Collection: Collect all liquid waste containing this compound in a dedicated, properly labeled, and sealed waste container.

  • Labeling: The liquid waste container must be clearly labeled as "Hazardous Waste" and list all chemical constituents, including solvents.

  • Storage: Store the sealed container in a designated hazardous waste accumulation area.

3. Labeling and Storage of Waste Containers

Proper labeling is critical for safety and regulatory compliance.

  • Clear Identification: The waste container must be clearly labeled with the words "Hazardous Waste."[2][4]

  • Full Chemical Name: Include the full chemical name: "this compound" or "Fmoc-L-pentafluorophenylalanine".[2]

  • Hazard Identification: Note the primary hazards associated with the compound.

  • Date of Accumulation: Record the date when waste was first added to the container.[2]

Storage: Store all waste containers in a designated hazardous waste accumulation area that is well-ventilated and segregated from incompatible materials.[1][2]

4. Arranging for Final Disposal

  • Contact EHS: Once the waste container is full, or in accordance with your institution's policies, contact your Environmental Health & Safety (EHS) department to arrange for a hazardous waste pickup.[4]

  • Provide Documentation: Ensure all necessary documentation, such as a hazardous waste tag, is completed and available for the waste disposal technicians.[4]

Spill Management

In the event of a spill, follow these procedures:

  • Small Spills: For minor spills, sweep up the solid material and place it in a suitable, labeled container for disposal.[5] Ensure the area is well-ventilated.

  • Large Spills: For significant spills, evacuate the immediate area and restrict access. Alert your institution's EHS department or emergency response team.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: this compound Waste Generation waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Reagent, Contaminated Items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid store_waste Store in Designated Hazardous Waste Area collect_solid->store_waste collect_liquid->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end End: Proper Disposal by Licensed Vendor contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling Fmoc-Phe(F5)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols, operational procedures, and disposal plans for the handling of Fmoc-L-pentafluorophenylalanine (Fmoc-Phe(F5)-OH). It is intended for researchers, scientists, and professionals in drug development engaged in solid-phase peptide synthesis (SPPS). Adherence to these guidelines is crucial for ensuring personal safety and minimizing environmental impact.

Immediate Safety and Handling Precautions

When handling this compound, particularly in its solid powder form, a thorough risk assessment should be conducted for the specific laboratory tasks to determine if additional personal protective equipment (PPE) is required. The following PPE is mandatory for minimizing exposure.

Personal Protective Equipment (PPE) Summary

EquipmentSpecificationPurpose
Eye and Face Protection ANSI Z87.1 compliant safety goggles. A face shield is recommended when a significant splash hazard exists.Protects against dust particles and chemical splashes.[1]
Hand Protection Disposable nitrile gloves. Double gloving is recommended for enhanced protection.Provides a barrier against incidental skin contact. Gloves must be replaced immediately upon contamination.[1]
Body Protection Standard laboratory coat.Protects skin and clothing from contamination.[1]
Respiratory Protection NIOSH-approved respirator or dust mask.Recommended when weighing or handling larger quantities of the solid compound to prevent inhalation of fine particles.[1]
General Attire Long pants and closed-toe shoes.Standard minimum attire for any laboratory where hazardous materials are handled.[1]

Engineering Controls:

  • Fume Hood: All handling of this compound and associated volatile reagents, such as piperidine, dimethylformamide (DMF), and trifluoroacetic acid (TFA), must be conducted in a certified chemical fume hood to prevent inhalation of dust and vapors.[2][3]

Operational Plan: Step-by-Step Handling Procedure

This section outlines the procedural steps for the safe handling and use of this compound in a typical SPPS workflow.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store the compound as a powder at -20°C for long-term stability.[4][5]

  • For solutions, it is recommended to prepare single-use aliquots and store them at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[5]

2. Preparation for Peptide Synthesis:

  • Bring the sealed container of this compound to room temperature before opening to prevent condensation.

  • Perform all weighing and preparation of solutions inside a chemical fume hood.[2]

  • To dissolve the amino acid derivative, use a suitable dry solvent such as dichloromethane (DCM) or dimethylformamide (DMF).[6][7]

3. Amino Acid Coupling in SPPS:

  • The general procedure involves activating the Fmoc-amino acid before adding it to the deprotected peptidyl resin.[8]

  • Activation: Dissolve this compound and an activating agent (e.g., HOBt, Oxyma) in DMF. Add a coupling reagent like DIC and allow it to pre-activate for several minutes.[8]

  • Coupling: Add the activated amino acid solution to the resin and agitate for the required duration (typically 1-2 hours) to ensure complete coupling.[6]

4. Fmoc Group Deprotection:

  • After coupling, the N-terminal Fmoc group must be removed to allow for the next amino acid to be added.

  • This is typically achieved by treating the peptidyl-resin with a 20-50% solution of piperidine in DMF.[6][7] This process is conducted under a hood due to the volatility and odor of piperidine.[3]

  • The resin is then washed thoroughly with DMF to remove the cleavage byproducts and excess piperidine.[7][9]

5. Cleavage from Resin and Final Deprotection:

  • Once the peptide synthesis is complete, the final step is to cleave the peptide from the solid support and remove any remaining side-chain protecting groups.

  • This is most commonly accomplished by treating the peptidyl-resin with a high concentration of trifluoroacetic acid (TFA), often in a "cleavage cocktail" containing scavengers to prevent side reactions.[10][11]

  • Caution: TFA is highly corrosive and must be handled with extreme care in a fume hood, using appropriate PPE.

Disposal Plan

All waste generated from the handling and use of this compound must be treated as chemical waste and disposed of according to institutional and local environmental regulations.

1. Waste Segregation and Collection:

  • Solid Waste: Unused or expired this compound powder, along with contaminated materials like weighing paper and gloves, should be collected in a clearly labeled, sealed container designated for chemical waste.[12]

  • Liquid Waste:

    • Solvent Waste: Solutions containing this compound and solvents like DMF and DCM should be collected in a labeled, sealed container compatible with the solvents.

    • Piperidine Waste: The filtrate and washes from the Fmoc deprotection step, containing piperidine and DMF, must be collected in a separate, labeled hazardous waste container.[13]

    • TFA Waste: The filtrate from the final cleavage step, containing highly corrosive TFA, must be collected in a designated acid-resistant hazardous waste container.[13]

2. Storage and Final Disposal:

  • Store all waste containers in a designated, well-ventilated chemical waste accumulation area, away from incompatible materials.

  • Arrange for the final disposal of all chemical waste through a licensed and reputable hazardous waste disposal vendor.[12]

  • Crucially, do not dispose of any this compound or associated chemical waste in the general trash or down the drain. [12]

Physicochemical and Safety Data

PropertyValueReference
Chemical Name N-Fmoc-2,3,4,5,6-pentafluoro-L-phenylalanine[14]
Synonyms Fmoc-L-Phe(F5)-OH, Fmoc-L-pentafluorophenylalanine[15]
CAS Number 205526-32-5[14][15]
Molecular Formula C24H16F5NO4[14]
Molecular Weight 477.4 g/mol [14]
Appearance White to off-white powder or solid[12]
Storage Temperature -20°C[4][5]

Experimental Workflow: Safe Handling of this compound

Safe_Handling_Workflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_synthesis Synthesis (in Fume Hood) cluster_disposal Waste Disposal storage 1. Storage (-20°C) equilibration 2. Equilibrate to RT storage->equilibration weighing 3. Weighing (in Fume Hood) equilibration->weighing dissolution 4. Dissolution (e.g., DMF/DCM) weighing->dissolution solid_waste Solid Waste (Contaminated PPE, Powder) weighing->solid_waste Generates activation 5. Activation (e.g., DIC/Oxyma) dissolution->activation liquid_waste_solvent Liquid Waste (Solvents) dissolution->liquid_waste_solvent Generates coupling 6. Coupling to Resin activation->coupling deprotection 7. Fmoc Deprotection (20% Piperidine/DMF) coupling->deprotection liquid_waste_piperidine Liquid Waste (Piperidine/DMF) deprotection->liquid_waste_piperidine Generates

Caption: Workflow for handling this compound from storage to use and waste generation.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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